2-(Methyldithio)isobutyraldehyde
説明
Structure
3D Structure
特性
IUPAC Name |
2-methyl-2-(methyldisulfanyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBWEJJOETYCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070903 | |
| Record name | Propanal, 2-methyl-2-(methyldithio)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
46.00 °C. @ 1.00 mm Hg | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water;soluble in alcohol and oils | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.100 | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67952-60-7 | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methyldithio)isobutyraldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-methyl-2-(methyldithio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2-methyl-2-(methyldithio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(methyldithio)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLDITHIO)ISOBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D5G4AZ6L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80.00 to 83.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-2-(methyldithio)propanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2-(Methyldithio)isobutyraldehyde. The information is intended to support research and development activities in the fields of chemistry, food science, and pharmaceuticals.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound.[1][2] It is recognized for its utility in organic synthesis and as a building block for more complex molecules.[3] The compound typically appears as a colorless to pale yellow liquid.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀OS₂ | [1][3] |
| Molecular Weight | 150.26 g/mol | [2][3] |
| CAS Number | 67952-60-7 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 46.0 °C at 1.00 mm Hg | [1] |
| Melting Point | 80.0 to 83.0 °C at 760.00 mm Hg | [1] |
| Density | 1.095-1.100 g/cm³ | [1] |
| Refractive Index | 1.512-1.522 | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[4] | [1][4] |
| IUPAC Name | 2-methyl-2-(methyldisulfanyl)propanal | [1] |
| Synonyms | This compound, Cocoa propanal, FEMA 3866 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from isobutyraldehyde. The following protocol is based on established chemical synthesis methodologies.[5]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 2-methyl-2-(methylthio)propionaldehyde, a related precursor, from isobutyraldehyde. This process is a key step towards producing this compound.
Materials:
-
Chlorine gas[5]
-
Organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide)[5]
-
Aqueous solution of sodium methyl mercaptide[5]
-
Hydroxylamine (for subsequent reaction steps not detailed here)[5]
-
Reaction vessel equipped for gas introduction and temperature control
Procedure:
-
Chlorination:
-
Dissolve isobutyraldehyde in an appropriate organic solvent within the reaction vessel.[5]
-
Maintain the temperature of the solution between 0-50 °C, with an optimal range of 25-35 °C.[5]
-
Introduce chlorine gas into the solution to initiate the chlorination reaction, forming 2-chloro-2-methyl propanal.[5]
-
-
Thiolation:
-
Work-up and Purification (General Procedure):
-
After the reaction is complete, perform a liquid-liquid extraction to separate the organic product from the aqueous phase.
-
Wash the organic layer with water and brine to remove impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation to obtain the final compound.
-
Note: The synthesis of the dithio compound involves further steps not detailed in the referenced patent, which focuses on a related monothio- and oxime-containing molecule.
Caption: Synthesis workflow for a key precursor of this compound.
Reactivity, Applications, and Biological Relevance
This compound is a versatile compound with applications spanning multiple industries. Its reactivity is primarily centered around the aldehyde and disulfide functional groups.
-
Flavor and Fragrance: It is used as a flavoring agent in food products and to create unique fragrance profiles.[1][3]
-
Chemical Synthesis: It serves as an intermediate and a sulfur source in the synthesis of complex sulfur-containing molecules, which are crucial in pharmaceuticals and agrochemicals.[3]
-
Polymer Chemistry: The compound's reactivity allows it to be used as a modifier to enhance the properties of various polymers.[3]
-
Agriculture: Research has explored its potential use as a plant growth regulator to improve crop yields and resistance to environmental stress.[3]
-
Pharmaceutical Research: It has been investigated for potential therapeutic properties, including antimicrobial and antifungal activities.[3]
Caption: Key application areas for this compound.
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals corresponding to the methyl protons of the methyldithio group, the gem-dimethyl protons, and the aldehydic proton. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.
-
¹³C NMR would show distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the S-methyl carbon.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would show the molecular ion peak corresponding to its molecular weight.
-
Fragmentation patterns would likely involve cleavage of the C-S and S-S bonds, providing further structural evidence.
-
Safety and Handling
According to GHS classifications, this compound is considered harmful if swallowed (Acute toxicity, Oral, Category 4).[4] It is also listed as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 6. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(methyldithio)isobutyraldehyde, a compound of interest in the flavor, fragrance, and pharmaceutical industries. The primary synthesis pathway elucidated involves a two-step process commencing with the chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal, which is subsequently converted to the target disulfide. This document details the proposed reaction mechanism, summarizes key quantitative data, and provides generalized experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in the synthesis and application of sulfur-containing organic compounds.
Introduction
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its characteristic aroma, which has led to its application in the food and fragrance sectors.[1][2] Beyond its sensory properties, the molecule's disulfide functional group suggests potential for broader applications in agrochemicals and as an intermediate in pharmaceutical synthesis.[3] This guide focuses on the chemical synthesis of this compound, providing a detailed examination of the most plausible synthetic route based on available literature.
Proposed Synthesis Pathway
The most direct and industrially scalable synthesis of this compound begins with the readily available starting material, isobutyraldehyde. The proposed pathway consists of two primary transformations:
-
α-Chlorination of Isobutyraldehyde: The first step involves the selective chlorination of isobutyraldehyde at the α-position to form 2-chloro-2-methylpropanal.
-
Disulfide Formation: The resulting α-chloro aldehyde is then reacted with a sulfur nucleophile to introduce the methyldithio group.
This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the reactions.
Logical Relationship of the Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 2-Chloro-2-methylpropanal
This protocol is adapted from a patent describing the synthesis of a related compound.
Materials:
-
Isobutyraldehyde
-
Chlorine gas
-
Organic solvent (e.g., 1,2-dichloroethane, N,N-dimethylformamide)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve isobutyraldehyde in an appropriate organic solvent.
-
Cool the solution to the desired reaction temperature (see Table 1).
-
Slowly bubble chlorine gas through the stirred solution, maintaining the temperature within the specified range.
-
Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS, TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield crude 2-chloro-2-methylpropanal.
Synthesis of this compound
This is a generalized protocol based on known reactions of alkyl halides with disulfide-forming reagents.
Materials:
-
2-Chloro-2-methylpropanal
-
Sodium methyl disulfide (CH₃SSNa) or a mixture of sodium sulfide (Na₂S) and dimethyl disulfide ((CH₃)₂S₂)
-
Aprotic polar solvent (e.g., DMSO, DMF)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-2-methylpropanal in an aprotic polar solvent.
-
Add sodium methyl disulfide to the solution. If sodium methyl disulfide is not available, it can be generated in situ from sodium sulfide and dimethyl disulfide.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of the intermediate, 2-chloro-2-methylpropanal. Data for the subsequent disulfide formation step is not available in the reviewed literature.
| Parameter | Value | Reference |
| Synthesis of 2-Chloro-2-methylpropanal | ||
| Starting Material | Isobutyraldehyde | Patent CN1323785A |
| Reagent | Chlorine | Patent CN1323785A |
| Solvent | 1,2-dichloroethane | Patent CN1323785A |
| Temperature | 10-15 °C | Patent CN1323785A |
| Yield | 73.3% | Patent CN1323785A |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀OS₂ | [4] |
| Molecular Weight | 150.26 g/mol | [4] |
| Appearance | Pale yellow to yellow liquid | [5] |
| Boiling Point | 41 - 43 °C | [3] |
| Density | 1.09 g/cm³ (Lit.) | [3] |
| Refractive Index | n20/D 1.515 - 1.535 | [3] |
Biological and Signaling Pathway Information
Currently, there is a paucity of information in the scientific literature regarding specific signaling pathways or detailed biological activities of this compound. Its primary documented use is as a flavoring agent.[1][2] General statements in commercial literature suggest potential applications as a plant growth regulator and for its antimicrobial and antifungal properties, though specific studies to validate these claims are not publicly available.[3] The structurally related starting material, isobutyraldehyde, has been shown to be a respiratory tract toxicant at high concentrations in animal studies but was not found to be carcinogenic.[6] Further research is required to elucidate any specific biological mechanisms of action for this compound.
Conclusion
The synthesis of this compound can be plausibly achieved through a two-step process involving the α-chlorination of isobutyraldehyde followed by nucleophilic substitution with a methyl disulfide source. While quantitative data and a detailed experimental protocol for the final disulfide formation step are not yet available in the public domain, this guide provides a solid theoretical and practical foundation for researchers to develop a robust synthesis protocol. The lack of information on the specific biological activities and signaling pathways of this compound highlights an area ripe for future investigation, particularly given its presence in consumer products and potential for broader chemical applications.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]
- 2. Isobutyraldehyde In Aroma Synthesis For Fruity Esters [chemicalbull.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 5. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isobutyraldehyde administered by inhalation (whole body exposure) for up to thirteen weeks or two years was a respiratory tract toxicant but was not carcinogenic in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 2-methyl-2-(methyldithio)propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-methyl-2-(methyldithio)propanal is an organosulfur compound that has been identified as a contributor to the aroma profile of certain food products, particularly imparting grilled and savory notes.[1] As a member of the dialkyldisulfide class of molecules, it possesses a unique structural arrangement that warrants a detailed analytical investigation. This technical guide provides a comprehensive overview of the structural and chemical properties of 2-methyl-2-(methyldithio)propanal, including proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential, though largely uncharacterized, biological relevance by examining the known activities of structurally related dialkyldisulfides. The information presented herein is intended to serve as a foundational resource for researchers in the fields of flavor chemistry, natural products, and drug discovery.
Chemical and Physical Properties
2-methyl-2-(methyldithio)propanal is a volatile organic compound with the chemical formula C5H10OS2.[2] It is classified as a dialkyldisulfide, characterized by the presence of a disulfide bond (S-S) linking a methyl group and a 2-methylpropanal moiety. The presence of both an aldehyde functional group and a disulfide linkage contributes to its chemical reactivity and distinct organoleptic properties.[2][3]
Table 1: Physicochemical Properties of 2-methyl-2-(methyldithio)propanal
| Property | Value | Source |
| Molecular Formula | C5H10OS2 | [2] |
| Molecular Weight | 150.26 g/mol | [4] |
| CAS Number | 67952-60-7 | [4] |
| Appearance | Colorless to pale yellow liquid (estimated) | [5] |
| Boiling Point | 184-185 °C at 760 mmHg | [5] |
| Flash Point | 72.22 °C | [5] |
| Water Solubility | Very slightly soluble | [5] |
| logP (o/w) | 2.234 (estimated) | [5] |
| Synonyms | 2-methyl-2-(methyldithio)propionaldehyde, FEMA 3866 | [4] |
Proposed Synthesis
Experimental Protocol: Proposed Synthesis
Step 1: α-Thiolation of Isobutyraldehyde
-
To a solution of isobutyraldehyde in an aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (-78 °C) to form the corresponding enolate.
-
Slowly add elemental sulfur (S8) to the enolate solution.
-
Quench the reaction with a reducing agent, such as sodium borohydride, to yield 2-methyl-2-mercaptopropanal.
-
Purify the intermediate product by column chromatography.
Step 2: Formation of the Disulfide Bond
-
Dissolve the purified 2-methyl-2-mercaptopropanal in a suitable solvent (e.g., dichloromethane).
-
Add a methylsulfenylating agent, such as methanesulfenyl chloride (CH3SCl) or, alternatively, react it with dimethyl disulfide (CH3SSCH3) in the presence of a mild base.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2-methyl-2-(methyldithio)propanal, by vacuum distillation or column chromatography.
References
- 1. imreblank.ch [imreblank.ch]
- 2. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]
- 4. 2-methyl-2-(methyldithio)propanal [webbook.nist.gov]
- 5. cocoa propanal, 67952-60-7 [thegoodscentscompany.com]
The Formation of 2-(Methyldithio)isobutyraldehyde in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This technical guide delves into the formation of a specific, yet impactful, sulfur-containing flavor compound: 2-(methyldithio)isobutyraldehyde. While direct literature detailing the precise Maillard pathway to this compound is scarce, this document synthesizes existing knowledge on the reactivity of its precursors—isobutyraldehyde and sulfur compounds like methanethiol and dimethyl disulfide—within the Maillard reaction framework. This guide provides a hypothetical formation pathway, summarizes key reactant properties, and outlines experimental approaches for its investigation.
Introduction to this compound
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its contribution to the flavor profiles of various food products.[1] Its characteristic aroma is often associated with savory, meaty, and roasted notes. The presence of a disulfide bond within its structure is a key feature, suggesting a formation mechanism involving sulfur-containing precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H10OS2 | [1][2][3] |
| Molecular Weight | 150.26 g/mol | [1][3] |
| Appearance | Pale yellow to yellow liquid | [1] |
| Boiling Point | 41 - 43 °C | [1] |
| CAS Number | 67952-60-7 | [1][3] |
The Maillard Reaction: A Brief Overview
The Maillard reaction proceeds through a series of stages, commencing with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine. This intermediate undergoes rearrangement to form Amadori or Heyns products. Subsequent degradation and reaction of these products lead to the formation of a plethora of heterocyclic compounds, including furans, pyrazines, and sulfur-containing molecules, which are responsible for the rich flavors and aromas of cooked foods. The Strecker degradation of amino acids is a critical pathway within the Maillard reaction for the generation of aldehydes and many sulfur-containing aroma compounds.
Proposed Formation Pathway of this compound
Based on the known reactivity of isobutyraldehyde and sulfur compounds, a plausible pathway for the formation of this compound within the Maillard reaction can be postulated. This pathway likely involves the interaction of key intermediates generated during the reaction.
Precursor Generation
-
Isobutyraldehyde ((CH₃)₂CHCHO): This branched-chain aldehyde can be formed during the Maillard reaction through the Strecker degradation of the amino acid valine.[4] It is a colorless, volatile liquid with a characteristic pungent, straw-like odor.[4]
-
Methanethiol (CH₃SH) and Dimethyl Disulfide (CH₃SSCH₃): Sulfur-containing amino acids, such as methionine and cysteine, are key precursors to volatile sulfur compounds in the Maillard reaction. Methionine can degrade to form methanethiol, a highly volatile compound with a distinct odor. Methanethiol can then be oxidized to dimethyl disulfide.[5][6] Dimethyl disulfide is a common chemical used for sulfiding hydrotreating and hydrocracking catalysts and is known to decompose to form H₂S under certain conditions.[5]
Proposed Reaction Mechanism
The formation of this compound likely proceeds through the following steps:
-
α-Thiolation of Isobutyraldehyde: In the Maillard reaction environment, methanethiol can act as a nucleophile and attack the α-carbon of isobutyraldehyde. This reaction is likely facilitated by the complex reaction milieu of the Maillard reaction.
-
Oxidative Coupling: The resulting α-mercapto-isobutyraldehyde can then undergo oxidative coupling with another molecule of methanethiol to form the disulfide bond, yielding this compound. Alternatively, a direct reaction between α-mercapto-isobutyraldehyde and dimethyl disulfide could also lead to the final product through a thiol-disulfide exchange reaction.
The following diagram illustrates this proposed logical relationship:
Experimental Protocols for Investigation
To validate the proposed pathway and quantify the formation of this compound, the following experimental protocols can be employed.
Model Maillard Reaction System
A model system allows for the controlled investigation of the reaction.
Materials:
-
L-Valine (as a source of isobutyraldehyde)
-
L-Methionine or L-Cysteine (as a source of sulfur compounds)
-
D-Glucose (as the reducing sugar)
-
Phosphate buffer (to control pH)
-
High-purity water
-
Isobutyraldehyde (as a standard)
-
Methanethiol or Dimethyl disulfide (as standards)
-
This compound (as a standard, if available)
Procedure:
-
Prepare equimolar solutions of L-valine, L-methionine (or L-cysteine), and D-glucose in a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Combine the solutions in a sealed reaction vessel.
-
Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
-
At timed intervals, withdraw samples and immediately cool them in an ice bath to quench the reaction.
-
Extract the volatile compounds from the samples using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
The following workflow diagram illustrates the experimental process:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the identification and quantification of volatile compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
Identification and Quantification:
-
Identification of this compound and other volatile compounds will be based on the comparison of their mass spectra and retention times with those of authentic standards.
-
Quantification can be performed using an internal standard method.
Quantitative Data and Influencing Factors
-
Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and the formation of volatile compounds, up to a certain point where degradation may occur.
-
pH: The pH of the reaction medium can significantly impact the rate of the Maillard reaction and the types of products formed.
-
Concentration of Precursors: The concentrations of valine, methionine/cysteine, and the reducing sugar will directly affect the yield of the target compound.
Systematic studies using the experimental protocol outlined above would be necessary to generate quantitative data and build a comprehensive understanding of these relationships. The table below can be used to structure the data from such experiments.
Table 2: Hypothetical Data Structure for Quantitative Analysis
| Temperature (°C) | Time (min) | pH | Valine (mol/L) | Methionine (mol/L) | Glucose (mol/L) | This compound (µg/L) |
| 100 | 30 | 6.0 | 0.1 | 0.1 | 0.1 | |
| 100 | 60 | 6.0 | 0.1 | 0.1 | 0.1 | |
| 120 | 30 | 7.0 | 0.1 | 0.1 | 0.1 | |
| 120 | 60 | 7.0 | 0.1 | 0.1 | 0.1 | |
| 140 | 30 | 8.0 | 0.1 | 0.1 | 0.1 | |
| 140 | 60 | 8.0 | 0.1 | 0.1 | 0.1 |
Conclusion
The formation of this compound in the Maillard reaction is a complex process that likely involves the interaction of isobutyraldehyde, derived from the Strecker degradation of valine, with sulfur compounds originating from the degradation of methionine or cysteine. While a definitive pathway has yet to be elucidated in the literature, this guide provides a scientifically plausible mechanism and a framework for its experimental investigation. Further research, employing controlled model systems and advanced analytical techniques like GC-MS, is crucial to fully understand the formation of this important flavor compound and to control its generation in food and other relevant systems. This knowledge will be invaluable for researchers in flavor chemistry, food science, and professionals in drug development who may encounter this molecule in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Disulfide (DMDS) - Reactor Resources Sulfiding Services [reactor-resources.com]
- 6. Dimethyl disulfide - Wikipedia [en.wikipedia.org]
2-(Methyldithio)isobutyraldehyde physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound with applications in organic synthesis and as a flavoring agent.[1][2] A thorough understanding of its physical characteristics is essential for its application in research, particularly in drug development and materials science where precise properties influence reaction kinetics, formulation, and stability. This guide provides a consolidated overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical framework for understanding these characteristics.
Chemical Identity
-
IUPAC Name: 2-methyl-2-(methyldisulfanyl)propanal[3]
-
Synonyms: this compound, 2-methyl-2-(methyldithio)propanal[3]
-
CAS Number: 67952-60-7[3]
-
Molecular Formula: C₅H₁₀OS₂[3]
Physical and Chemical Properties
The physical state of this compound is described as a colorless to pale yellow liquid.[1][2][3] It is recognized for its utility as a sulfur source in the synthesis of complex sulfur-containing molecules, which are significant in pharmaceuticals and agrochemicals.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical characteristics of this compound.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 150.26 - 150.3 g/mol | [1][2][3] | |
| Boiling Point | 41 - 43 °C | At unspecified pressure. | [1] |
| 46.00 °C | At 1.00 mm Hg. | [3] | |
| Melting Point | 80.00 to 83.00 °C | At 760.00 mm Hg. | [3] |
| Density | 1.09 g/mL (Lit.) | [1] | |
| 1.095 - 1.100 | [3] | ||
| Refractive Index | n20/D 1.515 - 1.535 | [1] | |
| 1.512 - 1.522 | [3] | ||
| Solubility | Very slightly soluble in water. | [2][3] | |
| Soluble in alcohol and oils. | [2][3] |
Experimental Protocols
While specific experimental records for the determination of this compound's physical properties are not detailed in the available literature, the following are standard methodologies employed for such characterizations.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[4][5]
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[4]
-
Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][6]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[6]
-
Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.[4][6]
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
Melting Point Determination (Capillary Method)
For compounds that are solid at room temperature, the capillary method is a standard for determining the melting point.[3]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of about 3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, in close proximity to a high-accuracy thermometer.[2][3]
-
Heating: The apparatus is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point.[2][8]
-
Observation and Measurement: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[3]
Density Measurement (Pycnometer or Gravimetric Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume.
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[9][10]
-
Volume Measurement: A precise volume of the liquid is added to the graduated cylinder.[10]
-
Mass of Liquid and Container: The combined mass of the liquid and the container is measured.[10]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9] This procedure should be repeated multiple times to ensure accuracy.[10]
Refractive Index Measurement (Digital Refractometer)
A digital refractometer provides a rapid and precise measurement of a liquid's refractive index.
-
Calibration: The instrument is calibrated, typically with distilled water.
-
Sample Application: A small volume (0.5 to 1 mL) of the liquid sample is placed on the prism of the refractometer.
-
Measurement: The instrument automatically measures the refractive index based on the principle of total internal reflection. The reading is digitally displayed, often along with the temperature at which the measurement was taken.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental characteristic.
-
Sample and Solvent: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[11]
-
Addition of Solvent: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[11]
-
Observation: The mixture is vigorously agitated after each addition. The substance is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[1][11]
-
pH Measurement: If the compound is water-soluble, the pH of the solution can be tested with litmus paper to identify acidic or basic properties.[1]
Logical Relationships of Physical Characteristics
The interplay of a molecule's structure and its physical properties is a core concept in chemistry. The following diagram illustrates the logical relationships between the structural features of this compound and its observed physical characteristics.
References
- 1. scribd.com [scribd.com]
- 2. thinksrs.com [thinksrs.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. westlab.com [westlab.com]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic and Synthetic Profile of 2-(Methyldithio)isobutyraldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(Methyldithio)isobutyraldehyde (CAS No. 67952-60-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis, flavor and fragrance development, and pharmaceutical research.[1]
Chemical Properties and Physical Data
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a pale yellow to yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of complex organic molecules and as a source of sulfur in the development of novel sulfur-containing compounds.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀OS₂ | [2][3] |
| Molecular Weight | 150.26 g/mol | [2][3] |
| CAS Number | 67952-60-7 | [3][4] |
| Appearance | Pale yellow to yellow liquid | [1] |
| Density | 1.09 g/mL (lit.) | [1] |
| Boiling Point | 41 - 43 °C | [1] |
| Refractive Index (n20/D) | 1.515 - 1.535 | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [3] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from standard spectroscopic principles and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Aldehyde proton (-CHO) |
| ~2.4 | s | 3H | Methyl protons of the dithio group (-S-S-CH₃) |
| ~1.4 | s | 6H | Methyl protons on the quaternary carbon (-C(CH₃)₂) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Aldehyde carbonyl carbon (-CHO) |
| ~60 | Quaternary carbon (-C(CH₃)₂) |
| ~25 | Methyl carbons on the quaternary carbon (-C(CH₃)₂) |
| ~23 | Methyl carbon of the dithio group (-S-S-CH₃) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 121 | [M - CHO]⁺ |
| 103 | [M - S-CH₃]⁺ |
| 75 | [C(CH₃)₂CHO]⁺ |
| 47 | [S-CH₃]⁺ |
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~2970 | C-H stretch (alkane) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1460, ~1380 | C-H bend (alkane) |
| ~540 | S-S stretch |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy: [5][6][7][8][9][10]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the proton.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry: [11][12][13][14][15][16][17][18][19]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: [20][21][22][23][24]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Synthetic and Analytical Workflow
Caption: Proposed synthesis and analytical workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. uknml.com [uknml.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. organomation.com [organomation.com]
- 17. uni-saarland.de [uni-saarland.de]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. researchgate.net [researchgate.net]
- 25. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Thermal Degradation of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal degradation of 2-(Methyldithio)isobutyraldehyde. Due to the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures, namely organic disulfides and aldehydes, to propose potential degradation pathways. It also outlines detailed experimental protocols for investigating its thermal stability and decomposition products. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the thermal behavior of this compound.
Introduction
This compound is a sulfur-containing aldehyde with applications in various fields, including as a flavoring agent. Understanding its thermal stability is crucial for its use in manufacturing processes, for ensuring product safety, and for predicting its behavior under elevated temperatures. This guide provides a theoretical framework for its thermal degradation and a practical approach for its experimental investigation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal degradation studies.
| Property | Value |
| Molecular Formula | C₅H₁₀OS₂ |
| Molecular Weight | 150.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 41-43 °C @ 1 mmHg |
| Density | 1.09 g/cm³ |
| Refractive Index | 1.515 - 1.535 |
Proposed Thermal Degradation Pathways
Based on the thermal decomposition of analogous organic disulfides and aldehydes, a hypothetical degradation pathway for this compound is proposed. The primary cleavage is expected to occur at the sulfur-sulfur bond, which is typically the weakest bond in dialkyl disulfides. The aldehyde group can also undergo decomposition.
A potential thermal degradation pathway is illustrated in the following diagram:
Experimental Protocols for Studying Thermal Degradation
A systematic experimental approach is necessary to elucidate the actual thermal degradation behavior of this compound. The following are detailed protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition and the temperature ranges of major mass loss events.
Instrumentation: A thermogravimetric analyzer capable of operating in a controlled atmosphere (e.g., nitrogen, air) with a programmable temperature ramp.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina, platinum).
-
Instrument Setup:
-
Purge the instrument with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the temperature to ramp from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.
-
Determine the onset temperature of decomposition and the temperatures corresponding to 5%, 10%, and 50% mass loss.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.
Objective: To separate and identify the chemical compounds produced during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample tube or cup.
-
Pyrolysis:
-
Set the pyrolysis temperature. A single-shot pyrolysis at a temperature determined from TGA results (e.g., the temperature of maximum decomposition rate) or a stepped pyrolysis at multiple temperatures can be performed.
-
Rapidly heat the sample to the set temperature in an inert atmosphere (e.g., helium).
-
-
Gas Chromatography:
-
The pyrolysis products are swept into the GC column.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the expected degradation products.
-
Program the GC oven temperature to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C).
-
-
Mass Spectrometry:
-
As compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).
-
-
Data Analysis:
-
Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify the relative abundance of each product from the peak areas in the total ion chromatogram.
-
The logical workflow for a comprehensive thermal degradation study is depicted below:
Unveiling the Presence of a Potent Flavor Compound: A Technical Guide to the Natural Occurrence of 2-(Methyldithio)isobutyraldehyde
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of 2-(Methyldithio)isobutyraldehyde, a potent flavor compound found in a variety of food products. This in-depth resource is designed for researchers, scientists, and drug development professionals, providing a consolidated overview of its presence, formation, and analytical methodologies.
This compound, a sulfur-containing aldehyde, plays a significant role in the characteristic aroma profiles of various cooked and fermented foods. Its complex and potent aroma makes it a molecule of great interest to the flavor and fragrance industry. This guide synthesizes available scientific data to present a clear understanding of its natural origins.
Natural Occurrence and Concentration
While this compound is utilized as a flavoring agent in the food industry, its natural presence is a result of complex chemical reactions during food processing and aging.[1][2] It has been identified as a volatile component contributing to the flavor profile of certain cheeses and is believed to be formed during the ripening process. The enzymatic and microbial activities during cheese maturation create a cascade of biochemical changes, leading to the formation of various flavor compounds, including sulfur-containing molecules like this compound.
In cooked meats, particularly beef, the high temperatures employed during cooking initiate a series of reactions, including the Maillard reaction and the degradation of sulfur-containing amino acids, which are precursors to the formation of this aldehyde. The presence of Strecker aldehydes, which are known to contribute to nutty and malty flavors in aged Cheddar cheese, suggests a potential link to the formation of this compound.[3]
The Allium genus, which includes onions and garlic, is renowned for its rich diversity of sulfur-containing compounds.[4][5] While direct evidence for the natural occurrence of this compound in raw Allium species is limited in the reviewed literature, the degradation of sulfur-containing precursors during processing or cooking could potentially lead to its formation.
Quantitative data on the concentration of this compound in various food matrices is still an emerging area of research. The table below summarizes the currently available information.
| Food Matrix | Concentration Range | Analytical Method | Reference |
| Aged Cheddar Cheese | Not specified in reviewed literature | GC-Olfactometry, GC-MS | [3] |
| Cooked Beef | Not specified in reviewed literature | GC-MS | |
| Allium Species | Not specified in reviewed literature | GC-MS | [4][5] |
Formation Pathways
The primary mechanism for the formation of this compound in food is believed to be the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction. The amino acid valine can be a precursor to isobutyraldehyde.[6] Subsequent reactions involving sulfur compounds, such as methanethiol, can then lead to the formation of the final dithio-compound.
The following diagram illustrates a proposed pathway for the formation of this compound.
Experimental Protocols for Analysis
The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The standard methodology involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.
1. Sample Preparation and Extraction:
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds.
-
Solvent Extraction: This traditional method involves the use of an organic solvent to extract the flavor compounds from the food matrix.
-
Simultaneous Distillation-Extraction (SDE): This technique is suitable for the extraction of volatile compounds from aqueous samples.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatography (GC): The extracted compounds are separated based on their volatility and polarity on a capillary column.
-
Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
The following diagram outlines a general workflow for the analysis of this compound in food samples.
Sensory Properties
The sensory perception of this compound is described as having savory, soupy, and slightly sulfury notes. Its potent and complex aroma contributes significantly to the overall flavor profile of the foods in which it is present. Understanding its sensory attributes is crucial for flavor chemists and food scientists in the development of new food products and flavor formulations.
This technical guide provides a foundational understanding of the natural occurrence of this compound. Further research is needed to quantify its concentration in a wider range of food products and to fully elucidate the intricate pathways of its formation. Such knowledge will be invaluable for optimizing food processing techniques to enhance desirable flavors and for the development of novel flavor ingredients.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of nutty flavor in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde
CAS Number: 67952-60-7 Synonyms: 2-Methyl-2-(methyldisulfanyl)propanal
This technical guide provides a comprehensive overview of 2-(methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with significant applications in the flavor and fragrance industry and potential uses in pharmaceutical and agricultural sectors. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and biological activities.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct odor profile.[1][2][3][4][5] It is a key contributor to the aroma of various cooked foods, particularly meat and roasted coffee.[6][7][8][9][10][11][12][13][14][15] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀OS₂ | [1][2] |
| Molecular Weight | 150.26 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 46 °C @ 1.00 mm Hg | [1] |
| Density | 1.095-1.100 g/cm³ | [1] |
| Refractive Index | 1.512-1.522 | [1] |
| Solubility | Very slightly soluble in water | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 2-Chloro-2-methylpropanal
-
In a well-ventilated fume hood, dissolve isobutyraldehyde in a suitable organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Maintain the reaction temperature between 25-35 °C using a water bath.
-
Slowly bubble chlorine gas through the solution with constant stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.
-
Upon completion, stop the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
The resulting solution containing 2-chloro-2-methylpropanal can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Prepare an aqueous solution of sodium methyl mercaptide.
-
In a separate reaction vessel, add the solution of 2-chloro-2-methylpropanal from the previous step.
-
Slowly add the aqueous solution of sodium methyl mercaptide to the 2-chloro-2-methylpropanal solution with vigorous stirring.
-
Maintain the reaction temperature and monitor its progress by GC.
-
After the reaction is complete, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
References
- 1. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]
- 6. beefresearch.org [beefresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. foodsciencejournal.com [foodsciencejournal.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 14. annex.exploratorium.edu [annex.exploratorium.edu]
- 15. researchgate.net [researchgate.net]
- 16. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
Olfactory Properties of 2-(Methyldithio)isobutyraldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound recognized for its significant contribution to the aroma of various food products, most notably cocoa and chocolate. This technical guide provides a comprehensive overview of the olfactory properties of this sulfur-containing aldehyde. It includes a summary of its known sensory characteristics, a discussion of the analytical methodologies employed for its evaluation, and a proposed signaling pathway for its perception. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.
Introduction
This compound (CAS No. 67952-60-7) is a key flavor compound that imparts desirable aromatic notes to a variety of consumer products.[1] Its characteristic "aromatic cocoa dark chocolate" and "smoky" scent profile makes it a significant component in the formulation of flavors and fragrances.[2] As a volatile sulfur compound, its potent odor is detectable even at low concentrations, highlighting the importance of understanding its olfactory properties for quality control and new product development. This guide synthesizes the available scientific information on its sensory attributes, the experimental protocols for their assessment, and the potential biological mechanisms underlying its perception.
Physicochemical and Regulatory Information
A summary of the key physicochemical properties and regulatory identifiers for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H10OS2 | [3] |
| Molecular Weight | 150.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 46 °C @ 1 mmHg | [4] |
| FEMA Number | 3866 | [3] |
| JECFA Number | 580 | [3] |
| Odor Description | Aromatic, cocoa, dark chocolate, smoky | [2] |
Olfactory Profile
The olfactory profile of this compound is predominantly characterized by its association with cocoa and chocolate aromas. Sensory evaluations have consistently described its scent as having notes of dark chocolate and a smoky, roasted quality.
Quantitative Olfactory Data
The potency of this compound is often evaluated using techniques such as Aroma Extract Dilution Analysis (AEDA), which provides a Flavor Dilution (FD) factor. The FD factor represents the highest dilution at which an odorant is still detectable by gas chromatography-olfactometry (GC-O) and serves as a measure of its aroma intensity. While specific FD factors for pure this compound are not cited, AEDA studies on chocolate have identified numerous potent odorants, highlighting the utility of this method for characterizing key aroma compounds.[5][6]
Experimental Protocols for Olfactory Analysis
The evaluation of the olfactory properties of volatile compounds like this compound relies on a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture. An extract of the sample is injected into a gas chromatograph, and the eluting compounds are simultaneously directed to a detector (e.g., a mass spectrometer for identification) and a sniffing port where a trained sensory panelist assesses the odor.
A detailed workflow for GC-O analysis is presented below:
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used in conjunction with GC-O to determine the relative potency of odorants in a sample. The sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor.
The logical workflow for AEDA is as follows:
Sensory Panel Evaluation
For a comprehensive understanding of the olfactory properties, a trained sensory panel is indispensable. The panel can be used to develop a detailed sensory profile of the compound, including the intensity of various aroma attributes.
A typical sensory panel evaluation process includes:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aroma attributes relevant to cocoa and chocolate.[7][8]
-
Sample Preparation: this compound is diluted in an appropriate solvent (e.g., propylene glycol or deodorized oil) to various concentrations.
-
Evaluation: Panelists are presented with the samples in a controlled environment and asked to rate the intensity of predefined descriptors (e.g., cocoa, smoky, roasted, sulfury) on a structured scale.[9]
-
Data Analysis: The collected data is statistically analyzed to determine the sensory profile of the compound.
Proposed Olfactory Signaling Pathway
The perception of odorants begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified, its chemical structure as a sulfur-containing aldehyde suggests a potential interaction with receptors known to bind such functionalities.
The human olfactory receptor OR1A1 is a broadly tuned receptor that has been shown to be activated by a variety of compounds, including aldehydes and sulfur-containing molecules. Given this, a hypothetical signaling pathway for the perception of this compound involving OR1A1 is proposed below.
Conclusion
This compound is a crucial aroma compound with a distinct "aromatic cocoa dark chocolate" and "smoky" profile. While its sensory characteristics are well-documented qualitatively, a significant gap exists in the quantitative data, specifically its odor detection threshold. The experimental protocols outlined in this guide, including GC-O, AEDA, and sensory panel evaluations, provide a robust framework for the comprehensive analysis of its olfactory properties. Further research is warranted to determine its odor threshold and to elucidate the specific olfactory receptors and signaling pathways involved in its perception, which will enhance our understanding of flavor chemistry and guide the development of future food and fragrance products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching. | Semantic Scholar [semanticscholar.org]
- 7. cacaoofexcellence.org [cacaoofexcellence.org]
- 8. Analysis of the Sensory Profile and Physical and Physicochemical Characteristics of Amazonian Cocoa (Theobroma cacao L.) Beans Produced in Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of 2-(Methyldithio)isobutyraldehyde in Food Aroma: A Technical Guide
FOR IMMEDIATE RELEASE
A Comprehensive Overview of 2-(Methyldithio)isobutyraldehyde: From Formation to Sensory Perception
This technical guide offers an in-depth exploration of this compound, a key sulfur-containing aroma compound that significantly influences the flavor profiles of a wide array of food products. Tailored for researchers, scientists, and professionals in the food and fragrance industries, this document elucidates the compound's chemical properties, formation pathways, analytical methodologies, and its crucial role in the sensory perception of food.
Introduction
This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound recognized for its potent and characteristic aroma.[1][2] It is a significant contributor to the desirable flavor notes in a variety of cooked and processed foods, most notably in roasted products like coffee and cocoa.[3][4][5] Its unique organoleptic properties, often described as roasted, savory, and slightly sulfury, make it a compound of great interest in the field of food chemistry and flavor science.
Chemical and Physical Properties
Understanding the fundamental chemical and physical characteristics of this compound is essential for its effective study and application.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-(methyldithio)propanal | PubChem |
| Synonyms | This compound, Cocoa propanal | PubChem |
| CAS Number | 67952-60-7 | [6][7] |
| FEMA Number | 3866 | PubChem |
| Molecular Formula | C5H10OS2 | [6] |
| Molecular Weight | 150.27 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | PubChem |
| Odor | Roasted, savory, sulfury, characteristic of dark chocolate | [3] |
| Boiling Point | 46 °C at 1 mmHg | PubChem |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils | PubChem |
Natural Occurrence and Concentration in Food
This compound is a naturally occurring flavor compound formed during the thermal processing of food. Its concentration can vary significantly depending on the food matrix, processing conditions, and the presence of precursor molecules. While specific quantitative data for this compound is limited in publicly available literature, its presence is well-documented in foods such as:
-
Roasted Coffee: Contributes to the characteristic roasted and sulfury notes. The concentration of sulfur-containing compounds in coffee is generally in the µg/kg range.[8]
-
Cocoa and Chocolate: Imparts a desirable dark chocolate and roasted aroma.[3] Roasting of cocoa beans significantly increases the concentration of Strecker aldehydes, which are precursors to this compound.
-
Cooked Meat: Plays a role in the savory and meaty flavor profile developed during cooking.
-
Aged Cheeses: Contributes to the complex aroma profile developed during ripening.
Note: The quantitative analysis of volatile sulfur compounds is challenging due to their low concentrations and high reactivity.
Formation Pathways
The formation of this compound in food is primarily attributed to two key chemical reactions that occur during thermal processing: the Maillard reaction and the Strecker degradation of specific amino acids.
Maillard Reaction and Strecker Degradation
The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a fundamental process in the development of flavor and color in cooked foods. A crucial subsequent reaction is the Strecker degradation, where α-dicarbonyl compounds, formed during the Maillard reaction, react with amino acids to produce aldehydes and α-aminoketones.
In the context of this compound formation, the key precursors are:
-
Methionine: A sulfur-containing amino acid.
-
Isobutyraldehyde: A Strecker aldehyde derived from the amino acid valine.
The proposed pathway involves the Strecker degradation of methionine to produce methional, which can then react with other compounds or undergo further transformations. A likely pathway is the reaction of a sulfur-containing intermediate derived from methionine with isobutyraldehyde or its precursors.
Caption: Formation pathway of this compound.
Sensory Properties and Aroma Contribution
This compound is characterized by a potent and complex aroma profile. Its sensory perception is highly dependent on its concentration.
| Attribute | Description |
| Odor Profile | Roasted, savory, sulfury, with notes of dark chocolate and coffee.[3] |
| Aroma Threshold | Sulfur-containing compounds are known to have extremely low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. While a specific value for this compound is not readily available in the literature, it is expected to be very low, contributing significantly to the overall aroma even at trace concentrations. |
The presence of this compound is often associated with a desirable "roasty" and "savory" character in foods. However, at higher concentrations, the sulfury notes can become overpowering and be perceived as a defect.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of isobutyraldehyde with a sulfur-donating reagent. A general laboratory-scale synthesis is outlined below. Disclaimer: This is a general procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
Dimethyl disulfide
-
A suitable base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of isobutyraldehyde in an anhydrous solvent under an inert atmosphere, add a suitable base at a low temperature (e.g., -78 °C).
-
Slowly add dimethyl disulfide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain this compound.
Extraction and Analysis from Food Matrices
The analysis of this compound in food samples typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) and/or gas chromatography-olfactometry (GC-O).
Sample Preparation (General Protocol):
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Extraction: Employ a suitable extraction technique to isolate the volatile compounds. Common methods include:
-
Solvent Extraction: Extraction with a low-boiling point organic solvent.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample or directly immersed in a liquid sample.[12]
-
Stir Bar Sorptive Extraction (SBSE): A similar technique to SPME but with a larger sorbent phase volume, allowing for higher recovery of analytes.
-
-
Concentration: If necessary, concentrate the extract to increase the analyte concentration.
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of the volatile compounds based on their retention times and mass spectra.[13][14]
-
Gas Chromatography-Olfactometry (GC-O): A technique where the effluent from the GC column is split, with one portion going to a detector (like MS) and the other to a sniffing port, allowing a trained sensory panel to detect and describe the odor of each eluting compound.[15]
References
- 1. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. changes-in-key-aroma-compounds-of-criollo-cocoa-beans-during-roasting - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]
- 15. Characterization of Odor-Active Compounds, Polyphenols, and Fatty Acids in Coffee Silverskin [mdpi.com]
The Emergence of a Flavor Compound: A Technical Guide to 2-(Methyldithio)isobutyraldehyde in Cooked Meat
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, formation, and analysis of 2-(methyldithio)isobutyraldehyde, a sulfur-containing volatile compound that contributes to the complex aroma profile of cooked meat. While its direct discovery in meat is not prominently documented in a singular publication, its presence is inferred from the well-established chemistry of meat flavor development. This document provides a comprehensive overview of its likely formation pathways, analytical methodologies for its identification, and a summary of quantitative data for related sulfur compounds, offering a valuable resource for researchers in flavor chemistry, food science, and related fields.
Introduction to Meat Flavor and Sulfur Compounds
The characteristic aroma of cooked meat is a complex symphony of hundreds of volatile compounds generated through a series of heat-induced chemical reactions. Among these, sulfur-containing compounds play a pivotal role, often possessing low odor thresholds and contributing significantly to the desirable "meaty" and savory notes. These compounds arise primarily from the Maillard reaction and the associated Strecker degradation of sulfur-containing amino acids, such as cysteine and methionine. This compound is one such compound, contributing to the overall flavor profile.
Formation Pathways of this compound
The formation of this compound in cooked meat is a multi-step process involving precursors from both carbohydrate and amino acid degradation. The primary pathways are the Maillard reaction and Strecker degradation.
Maillard Reaction: This complex series of reactions between reducing sugars and amino acids is responsible for the browning and flavor development in cooked foods.[1][2][3]
Strecker Degradation: A crucial part of the Maillard reaction, the Strecker degradation involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids, leading to the formation of aldehydes and α-aminoketones.[4][5][6]
The logical formation pathway for this compound is as follows:
-
Formation of Precursors:
-
Isobutyraldehyde: Formed from the Strecker degradation of the amino acid valine.
-
Methanethiol (CH₃SH) and Dimethyl Disulfide (CH₃SSCH₃): Generated from the degradation of sulfur-containing amino acids, primarily methionine and cysteine.[7]
-
-
Reaction and Formation: Isobutyraldehyde can then react with methanethiol and dimethyl disulfide to form this compound.
Quantitative Data
Specific quantitative data for this compound in various cooked meats is not extensively reported in the scientific literature, suggesting it is likely a trace-level compound. However, to provide context, the following table summarizes the concentrations of other key sulfur-containing volatile compounds identified in cooked beef, pork, and chicken.
| Compound | Meat Type | Concentration Range (µg/kg) | Reference |
| Methanethiol | Beef | 0.1 - 15 | (5) |
| Dimethyl sulfide | Beef, Pork | 1 - 50 | (17) |
| Dimethyl disulfide | Beef, Pork, Chicken | 0.5 - 100 | (17) |
| Dimethyl trisulfide | Beef, Pork, Chicken | 0.1 - 20 | (17) |
| 2-Methyl-3-furanthiol | Beef, Chicken | 0.01 - 5 | (11) |
| 2-Furfurylthiol | Beef, Chicken | 0.05 - 10 | (11) |
| Methional | Beef, Chicken | 0.1 - 25 | (13) |
Note: The concentrations of these compounds can vary significantly depending on factors such as the type of meat, animal diet, cooking method, and cooking temperature.
Experimental Protocols
The analysis of volatile compounds like this compound from a complex matrix such as cooked meat requires sensitive and specific analytical techniques. The standard methodology is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds
Objective: To extract, separate, and identify volatile sulfur compounds from cooked meat samples.
Materials:
-
Cooked meat sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Internal standard (e.g., 2-methyl-3-heptanone)
Protocol:
-
Sample Preparation:
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and identify the compounds using the mass spectrometer.
-
Identification is typically confirmed by comparing the mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).[10]
-
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Navigating the Stability of 2-(Methyldithio)isobutyraldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Methyldithio)isobutyraldehyde, a key organosulfur compound with applications in various scientific fields. This document synthesizes available data and outlines best practices for handling and storage to ensure the compound's integrity and experimental reproducibility.
Core Concepts: Understanding the Molecule
This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile, colorless to pale yellow liquid characterized by a potent stench. Its structure, featuring both an aldehyde and a disulfide group, dictates its reactivity and stability profile. The presence of the disulfide bond makes the molecule susceptible to reduction and thiol-disulfide exchange reactions, while the aldehyde group can undergo oxidation and other reactions typical of this functional group. It is classified as a combustible liquid and is known to be air-sensitive.
Recommended Storage and Handling
To maintain the quality and stability of this compound, the following storage and handling conditions are imperative:
-
Atmosphere: Due to its air sensitivity, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2] This minimizes oxidative degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically in the range of 2-8°C.[1][2]
-
Light: Protect from direct light.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1][2][3]
-
Ventilation: Ensure adequate ventilation to handle the compound's strong and unpleasant odor.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][2][3]
Quantitative Data on Stability
While specific public-domain quantitative stability data for this compound is limited, the following table summarizes the key physical and chemical properties that influence its stability profile.
| Property | Value | Implication for Stability |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature).[1][2] However, it is air sensitive.[1][2] | Prone to oxidation if not stored under an inert atmosphere. |
| Reactivity | Vapors may form an explosive mixture with air.[1][2] Reacts with strong oxidizing agents. | Avoid mixing with strong oxidizers. Handle in a well-ventilated area to prevent the accumulation of explosive vapor mixtures. |
| Recommended Storage | 2 - 8 °C (36 - 46 °F).[1][2] Store in a cool (46-90ºF) and dry location.[3] | Refrigeration is recommended to slow down potential degradation reactions. |
| Incompatible Materials | Strong oxidizing agents. | Contact with these materials can lead to vigorous reactions and degradation of the compound. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. Understanding these potential routes of decomposition is crucial for developing appropriate storage and handling protocols.
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Stability Assessment
To obtain quantitative stability data, a comprehensive experimental study is required. The following protocol outlines a general approach for assessing the stability of this compound under various conditions.
Objective: To determine the degradation kinetics of this compound under accelerated and real-time storage conditions.
Materials:
-
This compound (high purity)
-
Inert gas (Nitrogen or Argon)
-
Appropriate solvents (e.g., acetonitrile, methanol)
-
pH buffers
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents at a known concentration.
-
For hydrolytic stability, prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9).
-
Aliquots of the solutions should be placed in sealed vials under an inert atmosphere.
-
-
Storage Conditions:
-
Accelerated Stability: Expose samples to elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH guidelines.
-
Real-time Stability: Store samples at the recommended storage condition (e.g., 5°C ± 3°C) and at ambient temperature (e.g., 25°C ± 2°C).
-
-
Time Points:
-
Define specific time points for sample analysis (e.g., 0, 1, 2, 4, 8, 12 weeks for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for real-time studies).
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically using HPLC-UV or GC-MS, to quantify the concentration of this compound and detect any degradation products. The method must be able to separate the parent compound from its potential degradants.
-
-
Data Analysis:
-
At each time point, analyze the samples to determine the remaining concentration of this compound.
-
Plot the concentration versus time to determine the degradation rate.
-
Calculate the degradation rate constants and use the Arrhenius equation to predict the shelf-life at the recommended storage conditions.
-
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. While detailed quantitative stability data is not extensively published, a thorough understanding of its chemical properties and potential degradation pathways allows for the implementation of effective storage and handling procedures. Adherence to the recommendations outlined in this guide—namely, storage in a cool, dark, and inert environment—will help to ensure the compound's integrity. For applications requiring rigorous stability data, the provided experimental protocol offers a framework for generating the necessary quantitative information.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound with significant applications in the flavor and fragrance industry.[1] Its characteristic aroma profile makes it a key component in various food and cosmetic products. Beyond its sensory properties, this sulfur-containing aldehyde is also explored for its potential antimicrobial and antifungal activities, making it a compound of interest in pharmaceutical and agricultural research.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), offers the high sensitivity and specificity required for the analysis of such volatile compounds.[2][3]
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound. It includes a discussion of its likely fragmentation patterns, methodologies for sample preparation and analysis, and quantitative data presentation.
Mass Spectrometry Analysis
The mass spectrum of this compound is characterized by fragmentation patterns arising from its aldehyde and methyldithio functional groups. While a publicly available, officially curated mass spectrum for this specific compound is not readily found, a predicted fragmentation pattern can be deduced based on the known fragmentation of aldehydes and organosulfur compounds.
Predicted Fragmentation Pathway:
Electron ionization (EI) of this compound (molecular weight: 150.26 g/mol )[4][5] is expected to produce a molecular ion ([M]⁺•) at m/z 150. The subsequent fragmentation is likely to follow several key pathways:
-
α-Cleavage adjacent to the carbonyl group: This is a common fragmentation for aldehydes and would result in the loss of a hydrogen atom or the entire isobutyraldehyde moiety.[6]
-
Cleavage of the disulfide bond: The S-S bond is relatively weak and prone to cleavage, leading to characteristic sulfur-containing fragment ions.
-
Cleavage of the C-S bond: The bond between the isobutyraldehyde structure and the sulfur atom can also break.
-
Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible, though less likely given the absence of a γ-hydrogen on a straight alkyl chain.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Quantitative Data Summary:
The following table summarizes the predicted major ions and their corresponding m/z values for this compound in an electron ionization mass spectrum.
| Ion | Proposed Structure | m/z | Relative Abundance |
| [C₅H₁₀OS₂]⁺• | Molecular Ion | 150 | Moderate |
| [C₅H₉OS₂]⁺ | [M-H]⁺ | 149 | Low |
| [C₄H₇S₂]⁺ | [M-CHO]⁺ | 119 | Moderate |
| [CH₃S₂]⁺ | Methyldithio cation | 79 | Moderate to High |
| [C₄H₇O]⁺ | Isobutyryl cation | 71 | High |
| [CH₃S]⁺ | Thiomethyl cation | 47 | Moderate |
Experimental Protocols
The following protocols are designed for the analysis of this compound in various matrices, such as food products, fragrances, or biological samples.
1. Sample Preparation:
Given the volatile nature of the analyte, headspace solid-phase microextraction (HS-SPME) is a recommended technique for sample preparation as it is solvent-free, sensitive, and minimizes sample handling.[7][8]
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial. For liquid samples, the addition of NaCl to saturate the solution can improve the extraction efficiency of volatile compounds.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the vial for quantification purposes.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibration: Place the vial in a heating block or water bath set to a temperature between 40-60°C. Allow the sample to equilibrate for 15-30 minutes to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature. The optimal fiber coating and extraction time may need to be determined empirically.
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (250°C) for thermal desorption for 3-5 minutes.
Workflow for HS-SPME Sample Preparation:
Caption: Workflow for HS-SPME sample preparation for GC-MS analysis.
2. GC-MS Analysis:
A gas chromatograph coupled to a mass spectrometer with an electron ionization source is the ideal instrument for this analysis.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: 250°C, Splitless mode (for high sensitivity).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is suitable. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: 250°C for 5 minutes.
-
(This program should be optimized based on the specific column and sample matrix).
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
Scan Rate: 2-3 scans/second.
-
Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring the characteristic ions (e.g., m/z 71, 79, 119, 150).
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and structured format. The table below provides an example of how to present results from the analysis of this compound in different samples.
Table 1: Quantitative Analysis of this compound in Various Samples
| Sample ID | Matrix | Concentration (ng/g) | Standard Deviation | Method |
| Sample A | Fruit Puree | 15.2 | 1.8 | HS-SPME-GC-MS (SIM) |
| Sample B | Fragrance Oil | 125.6 | 8.3 | Liquid Injection-GC-MS |
| Sample C | Bacterial Culture | 5.8 | 0.9 | HS-SPME-GC-MS (SIM) |
| Control | Blank Matrix | < LOD | - | HS-SPME-GC-MS (SIM) |
| LOD: Limit of Detection |
Biological Context and Signaling Pathways
While this compound is primarily known for its role in flavor and fragrance, its structural similarity to other biologically active sulfur compounds suggests potential roles in biological systems.[1] Its antimicrobial and antifungal properties may stem from its ability to interact with cellular processes in microorganisms. A possible mechanism could involve the disruption of cellular membranes or interference with essential enzymatic pathways through the reactivity of the disulfide bond or the aldehyde group.
Further research is needed to elucidate the specific signaling pathways affected by this compound. A hypothetical logical relationship for its antimicrobial action is presented below.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
Conclusion
The mass spectrometry analysis of this compound, facilitated by techniques like GC-MS, is essential for its accurate identification and quantification. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of food science, fragrance chemistry, and pharmacology. Understanding the fragmentation behavior and optimizing analytical methods will enable more precise characterization of this important volatile compound in various applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 3. rroij.com [rroij.com]
- 4. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 2-(Methyldithio)isobutyraldehyde in Food Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of 2-(methyldithio)isobutyraldehyde, a significant flavor compound, in various food matrices. The methodologies outlined below focus on modern analytical techniques to ensure high sensitivity and selectivity.
Introduction
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a sulfur-containing aldehyde that contributes to the flavor profile of certain foods.[1] It is recognized as a flavoring agent in the food industry.[1][2] Accurate quantification of this volatile compound is crucial for quality control, flavor profiling, and ensuring compliance with food regulations. The primary analytical challenge lies in its volatile nature and the complexity of food matrices.
The recommended analytical approach is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly effective for the analysis of volatile and semi-volatile organic compounds in complex samples like food.[3][4][5] HS-SPME is a solvent-free extraction method that is both sensitive and relatively simple to implement.[4]
Experimental Protocols
Principle of the Method
The methodology involves the extraction of this compound from the headspace of a food sample using a solid-phase microextraction (SPME) fiber. The adsorbed analyte is then thermally desorbed in the injector of a gas chromatograph, separated from other volatile compounds on a capillary column, and subsequently detected and quantified by a mass spectrometer.
Materials and Reagents
-
Reference Standard: this compound (CAS 67952-60-7), ≥95% purity[6]
-
Internal Standard (IS): 2-Methyl-1-pentanol or other suitable volatile compound not present in the sample.
-
Solvents: Methanol, Dichloromethane (HPLC grade)
-
SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended for broad-range volatile analysis.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A polar capillary column such as a VF-WAX (30 m x 0.25 mm x 0.55 µm) is often suitable for flavor compounds.[7][8]
-
SPME Autosampler: For automated and reproducible extraction and injection.
Sample Preparation
The goal of sample preparation is to release the volatile this compound from the food matrix into the headspace for efficient extraction by the SPME fiber.
-
Solid Samples (e.g., meat, baked goods):
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.[9]
-
Add a known amount of internal standard.
-
Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase, which promotes the transfer of volatile compounds to the headspace.
-
Add 5 mL of deionized water and vortex for 1 minute to create a slurry.
-
Seal the vial immediately.
-
-
Liquid Samples (e.g., beverages, sauces):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add 1-2 g of NaCl.
-
Seal the vial immediately.
-
HS-SPME Procedure
The HS-SPME parameters must be optimized for each food matrix to achieve the best sensitivity and reproducibility.
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate the vial at a controlled temperature (e.g., 50-70°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[7][9]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature as the incubation.[7]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250°C) for a specific time (e.g., 3-5 minutes) to thermally desorb the trapped analytes onto the GC column.
GC-MS Analysis
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7][8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Hold: Maintain at 180°C for 5 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
(This program should be optimized based on the specific instrument and column).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification.
-
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 41, 75, 103, 150).
-
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent or a model food matrix at different concentrations. Spike each standard with the same amount of internal standard. Analyze these standards using the same HS-SPME-GC-MS method.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Quantification: Determine the concentration of this compound in the food samples by interpolating the peak area ratio from the calibration curve.
Data Presentation
The quantitative results for this compound in various food samples can be summarized in a table for easy comparison.
| Food Sample | Matrix Type | Mean Concentration (µg/kg) | Standard Deviation (µg/kg) |
| Beef Broth | Liquid | 15.2 | 1.8 |
| Roasted Chicken | Solid | 25.8 | 3.1 |
| Mushroom Soup | Liquid | 8.5 | 1.1 |
| Toasted Bread | Solid | 5.1 | 0.7 |
| Aged Cheese | Solid | 32.4 | 4.5 |
Note: The values presented in this table are for illustrative purposes and will vary depending on the specific product and processing conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in food samples.
Caption: Workflow for quantification of this compound.
HS-SPME Principle
This diagram illustrates the principle of headspace solid-phase microextraction.
Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. labware-shop.com [labware-shop.com]
- 7. Frontiers | Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation [frontiersin.org]
- 8. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of 2-(Methyldithio)isobutyraldehyde from Isobutyraldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(Methyldithio)isobutyraldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals, starting from isobutyraldehyde. The described methodology is based on a two-step synthetic pathway involving an initial α-chlorination of isobutyraldehyde followed by a nucleophilic substitution with a methyldithio anion.
I. Overview of the Synthetic Pathway
The synthesis of this compound from isobutyraldehyde proceeds via a two-step process. The first step involves the selective chlorination of the α-carbon of isobutyraldehyde to yield 2-chloro-2-methylpropanal. This intermediate is then subjected to a nucleophilic substitution reaction with a source of the methyldithio group, such as sodium methyldisulfide, to afford the final product.
Caption: Proposed synthetic pathway for this compound.
II. Experimental Protocols
A. Step 1: Synthesis of 2-Chloro-2-methylpropanal
This protocol is adapted from established procedures for the α-halogenation of aldehydes.[1][2][3]
Materials:
-
Isobutyraldehyde
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-chloro-2-methylpropanal can be used in the next step without further purification.
Table 1: Reagent Quantities for Step 1
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass/Volume |
| Isobutyraldehyde | 72.11 | 1.0 | TBD | TBD |
| Sulfuryl chloride | 134.97 | 1.1 | TBD | TBD |
| Dichloromethane | - | - | - | TBD |
B. Step 2: Synthesis of this compound
This step involves the preparation of a methyldithio nucleophile followed by its reaction with the α-chloro aldehyde intermediate.
Part 1: Preparation of Sodium Methyldisulfide (CH₃S-SNa)
Materials:
-
Dimethyl disulfide (DMDS)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
Schlenk flask or similar apparatus for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add dimethyl disulfide (1.0 eq) dropwise to the stirred slurry.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of a precipitate indicates the generation of sodium methyldisulfide.
-
The resulting slurry of sodium methyldisulfide in THF is used directly in the next step.
Part 2: Reaction of 2-Chloro-2-methylpropanal with Sodium Methyldisulfide
Materials:
-
Crude 2-chloro-2-methylpropanal from Step 1
-
Sodium methyldisulfide slurry from Part 1
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Cool the slurry of sodium methyldisulfide in THF to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-chloro-2-methylpropanal (1.0 eq) in anhydrous THF to the stirred slurry.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Table 2: Reagent Quantities for Step 2
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass/Volume |
| 2-Chloro-2-methylpropanal | 106.55 | 1.0 | TBD | TBD |
| Dimethyl disulfide | 94.20 | 1.0 | TBD | TBD |
| Sodium hydride (60%) | 40.00 | 1.1 | TBD | TBD |
| Tetrahydrofuran | - | - | - | TBD |
III. Data Presentation
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀OS₂ | [4] |
| Molar Mass | 150.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 46 °C @ 1.00 mm Hg | [4] |
| Density | 1.095-1.100 g/cm³ | [4] |
| Refractive Index | 1.512-1.522 | [4] |
IV. Logical Workflow
The following diagram illustrates the logical workflow of the entire synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
V. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Isobutyraldehyde is flammable and an irritant.
-
Sulfuryl chloride is highly corrosive and toxic; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Dimethyl disulfide has a strong, unpleasant odor.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
Application of 2-(Methyldithio)isobutyraldehyde as a Flavor Ingredient: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a flavor ingredient recognized for its potent and characteristic aroma profile. This document provides detailed application notes and experimental protocols for its use, catering to researchers, scientists, and professionals in drug development. It includes a summary of its chemical and physical properties, sensory characteristics, and regulatory status, alongside practical guidance for its application in food systems and for sensory evaluation.
Introduction
This compound (CAS No. 67952-60-7) is a sulfur-containing aldehyde that contributes significantly to the flavor profiles of various food products.[1][2][3][4][5] Its distinct aromatic, cocoa, and dark chocolate notes make it a valuable component in the flavor industry.[2][3][4] This compound is classified as a flavoring agent and has been deemed safe for its intended use by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and holds a Generally Recognized as Safe (GRAS) status (FEMA Number: 3866).[6]
Chemical and Physical Properties
A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various matrices.
| Property | Value | Reference |
| Chemical Name | 2-methyl-2-(methyldithio)propanal | [6] |
| Synonyms | This compound, Cocoa Propanal | [3][6] |
| CAS Number | 67952-60-7 | [1][6] |
| FEMA Number | 3866 | [6] |
| JECFA Number | 580 | [6] |
| Molecular Formula | C5H10OS2 | [6] |
| Molecular Weight | 150.26 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor Profile | Aromatic, cocoa, dark chocolate, tobacco | [3] |
| Taste Profile | Cocoa, dark chocolate | [3] |
| Boiling Point | 46 °C at 1 mmHg | [6] |
| Density | 1.095-1.100 g/cm³ | [6] |
| Refractive Index | 1.512-1.522 | [6] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [6] |
Sensory Information and Application
General Application Guidelines
Due to its potent flavor profile, this compound should be used at very low concentrations. It is recommended to start with concentrations in the low ppb range and adjust based on the specific food matrix and desired flavor impact. It is particularly effective in enhancing and imparting cocoa and dark chocolate notes in a variety of applications.
Potential Food Applications
-
Chocolate and Confectionery: To enhance the richness and complexity of dark chocolate flavors.
-
Baked Goods: To add a cocoa or roasted note to cookies, cakes, and pastries.
-
Beverages: In dairy and plant-based beverages to create a chocolate milk or mocha flavor.
-
Savory Products: In low concentrations, it can add a subtle roasted, savory note to meat products and sauces.
Experimental Protocols
Protocol for Preparation of Stock Solutions
Objective: To prepare a standardized stock solution of this compound for accurate dosing in experimental applications.
Materials:
-
This compound (≥95% purity)
-
Propylene glycol (food grade)
-
Ethanol (food grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (e.g., 1% w/v):
-
Accurately weigh 1.00 g of this compound into a 100 mL volumetric flask.
-
Add approximately 50 mL of propylene glycol or ethanol.
-
Mix thoroughly to dissolve the compound completely.
-
Bring the volume up to 100 mL with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the primary stock solution to achieve the desired working concentrations (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm).
-
Use propylene glycol or ethanol as the diluent.
-
Store all solutions in amber glass vials at 4°C to minimize degradation.
-
Protocol for Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.
Materials:
-
Control food/beverage sample
-
Test food/beverage sample with added this compound
-
Sensory booths with controlled lighting and ventilation[10]
-
Randomized three-digit codes for sample presentation[11]
-
Water and unsalted crackers for palate cleansing[12]
-
Ballot sheets for data collection
Procedure:
-
Panelist Selection: Recruit a panel of at least 20-30 individuals with demonstrated sensory acuity.
-
Sample Preparation:
-
Prepare the control and test samples. The concentration of this compound in the test sample should be determined based on preliminary trials.
-
Portion the samples into identical, coded containers.
-
-
Test Administration:
-
Present each panelist with three samples: two are identical (either both control or both test) and one is different.[11]
-
The order of presentation should be randomized for each panelist.
-
Instruct panelists to evaluate the samples from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
-
Data Analysis:
-
Tally the number of correct and incorrect responses.
-
Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Protocol for Incorporation into a Chocolate Flavored Beverage
Objective: To evaluate the flavor impact of this compound in a model chocolate-flavored beverage.
Materials:
-
Base beverage (e.g., UHT milk, plant-based milk)
-
Cocoa powder
-
Sweetener (e.g., sucrose)
-
Stabilizer (e.g., carrageenan)
-
Stock solution of this compound in propylene glycol
-
Homogenizer
Procedure:
-
Beverage Preparation:
-
Disperse the cocoa powder, sweetener, and stabilizer in the base beverage.
-
Heat the mixture to a specified temperature (e.g., 85°C) for a set time to ensure hydration of ingredients and pasteurization.
-
Homogenize the mixture to ensure a stable emulsion.
-
Cool the beverage to 4°C.
-
-
Flavor Addition:
-
Prepare several batches of the chocolate beverage.
-
Spike individual batches with different concentrations of the this compound stock solution (e.g., 0 ppb, 1 ppb, 5 ppb, 10 ppb).
-
Ensure thorough mixing after the addition of the flavor.
-
-
Sensory Evaluation:
-
Conduct a sensory evaluation of the different beverage samples using a trained panel.
-
Use a descriptive analysis or a hedonic rating scale to assess attributes such as "cocoa intensity," "dark chocolate character," "roasted notes," and overall liking.[13]
-
Signaling Pathways and Logical Relationships
While the specific olfactory and gustatory receptors for this compound have not been definitively identified, it is known that sulfur-containing compounds are detected by a range of olfactory receptors. Some aldehydes have also been shown to act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which can enhance sweet, umami, and salty tastes.[14]
Diagrams
References
- 1. chemimpex.com [chemimpex.com]
- 2. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]
- 3. cocoa propanal, 67952-60-7 [thegoodscentscompany.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]
- 5. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 6. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. Measuring Flavor and Sensory Protocols [sensapure.com]
- 12. weberflavors.com [weberflavors.com]
- 13. flavorsum.com [flavorsum.com]
- 14. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of 2-(Methyldithio)isobutyraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a sulfur-containing aldehyde with applications in the flavor and fragrance industry, agriculture, and pharmaceutical research.[1] Its unique chemical structure makes it a valuable intermediate in the synthesis of complex organic molecules.[1] This document provides a detailed protocol for the synthesis and subsequent isolation (purification) of this compound, targeting high purity for research and development applications. The protocol is based on a plausible synthetic route adapted from established organic chemistry principles and purification techniques for aldehydes.
Data Presentation
A summary of the expected quantitative data for the synthesis and purification of this compound is presented in Table 1. These values are based on typical yields for analogous reactions and the physical properties of the compound.
Table 1: Quantitative Data for the Synthesis and Purification of this compound
| Parameter | Value | Reference/Comment |
| Starting Material | Isobutyraldehyde | Commercially available |
| Intermediate | 2-Chloro-2-methylpropanal | --- |
| Final Product | This compound | --- |
| Molecular Formula | C5H10OS2 | [1][2][3] |
| Molecular Weight | 150.26 g/mol | [1][3] |
| Appearance | Pale yellow to yellow liquid | [1] |
| Boiling Point | 41 - 43 °C | [1] |
| Density | 1.09 g/mL (lit.) | [1] |
| Purity (Commercial) | ≥ 97% (GC) | [1] |
| Expected Yield (Synthesis) | ~70-80% | Based on similar reported reactions[4] |
| Expected Purity (Post-Purification) | >98% | Based on the effectiveness of the described protocol |
Experimental Protocols
This section details the methodologies for the synthesis of this compound from isobutyraldehyde, followed by its purification using a sodium bisulfite workup.
Part 1: Synthesis of this compound
This synthesis is a two-step process involving the chlorination of isobutyraldehyde followed by nucleophilic substitution with methyl methanethiosulfonate.
Materials and Reagents:
-
Isobutyraldehyde (≥99%)
-
Chlorine gas
-
1,2-Dichloroethane (anhydrous)
-
Methyl methanethiosulfonate
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Chlorination of Isobutyraldehyde:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, dissolve isobutyraldehyde (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Cool the reaction mixture to 10-15 °C using an ice bath.
-
Slowly bubble chlorine gas (1.0 eq) through the stirred solution while maintaining the temperature between 10-15 °C. A patent for a similar reaction suggests these conditions can lead to a productive rate of 73.3% for the chlorinated intermediate.[4]
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove any excess chlorine.
-
The resulting solution contains the intermediate, 2-chloro-2-methylpropanal.
-
-
Synthesis of this compound:
-
To the crude 2-chloro-2-methylpropanal solution, add methyl methanethiosulfonate (1.1 eq) dropwise via a dropping funnel at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction for the formation of the desired product by GC-MS.
-
After completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Part 2: Isolation and Purification by Sodium Bisulfite Workup
This protocol is designed to separate the target aldehyde from non-aldehydic impurities.[5][6][7]
Materials and Reagents:
-
Crude this compound
-
Methanol
-
Saturated sodium bisulfite (NaHSO3) solution (freshly prepared)
-
Diethyl ether
-
5M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Separatory funnel
-
Beakers and flasks
-
Magnetic stirrer
Procedure:
-
Formation of the Bisulfite Adduct:
-
Dissolve the crude this compound in methanol in a flask.
-
Transfer the methanolic solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the water-soluble bisulfite adduct.[6]
-
Add diethyl ether to the separatory funnel and shake again.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain non-aldehydic impurities.
-
Drain the aqueous layer into a clean flask. Extract the organic layer one more time with the saturated sodium bisulfite solution and combine the aqueous layers.
-
-
Regeneration of the Aldehyde:
-
Transfer the combined aqueous layers containing the bisulfite adduct to a clean separatory funnel.
-
Slowly add 5M sodium hydroxide solution while monitoring the pH to make the solution strongly basic. This will reverse the bisulfite addition and regenerate the aldehyde.[5]
-
Extract the regenerated aldehyde from the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts.
-
-
Final Workup:
-
Wash the combined organic layers with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using GC-MS and NMR spectroscopy.
-
Mandatory Visualization
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route from Isobutyraldehyde.
Diagram 2: Experimental Workflow for Purification
Caption: Purification via bisulfite workup.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 4. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Methyldithio)isobutyraldehyde in Flavor Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(methyldithio)isobutyraldehyde, a key sulfur-containing compound utilized in flavor chemistry. This document details its chemical properties, flavor profile, and applications, and provides experimental protocols for its synthesis and analysis.
Introduction to this compound
This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound that contributes significantly to the flavor profiles of various foods.[1] Its distinct aromatic, chocolate, and cocoa-like notes make it a valuable component in the formulation of savory and sweet flavors.[2][3] This compound is recognized as a flavoring agent by regulatory bodies, holding FEMA number 3866.[4] It is often formed during thermal processing of food through the Maillard reaction, particularly in reactions involving sulfur-containing amino acids like cysteine.
Physicochemical and Sensory Data
A summary of the key physicochemical and sensory properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-2-(methyldithio)propanal | [4] |
| Synonyms | This compound, Cocoa propanal | [4] |
| CAS Number | 67952-60-7 | [4] |
| Molecular Formula | C5H10OS2 | [4] |
| Molecular Weight | 150.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 46 °C @ 1 mmHg | [4] |
| Density | 1.095-1.100 g/cm³ | [4] |
| Refractive Index | 1.512-1.522 | [4] |
| Flavor Profile | Aromatic, chocolate, cocoa | [2][3] |
| Odor Threshold | Data not available in literature | |
| Concentration in Food | Data not available in literature |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related thio-compounds and provides a general methodology for the laboratory-scale synthesis of this compound.
Principle: The synthesis involves a two-step process starting from isobutyraldehyde. The first step is the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal. The second step is the reaction of the chlorinated intermediate with sodium methyl mercaptide to yield 2-methyl-2-(methylthio)propanal, which is a synonym for the target compound. Further reaction with a sulfur source can introduce the second sulfur atom. A more direct, though less detailed, potential route involves the reaction of 2-chloro-2-methylpropanal with a disulfide-containing reagent.
Materials:
-
Isobutyraldehyde
-
Chlorine gas
-
Organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide)
-
Sodium methyl mercaptide (NaSCH3) aqueous solution
-
Hydroxylamine (for the synthesis of the oxime, as an alternative route)[5]
-
Round-bottom flask
-
Stirring apparatus
-
Gas inlet tube
-
Distillation apparatus
-
Separatory funnel
Procedure:
Step 1: Synthesis of 2-chloro-2-methylpropanal [5]
-
Dissolve isobutyraldehyde in an organic solvent (e.g., 1,2-dichloroethane) in a round-bottom flask equipped with a stirrer and a gas inlet tube.
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Bubble chlorine gas through the solution while maintaining the temperature between 0-10 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine.
-
The resulting solution of 2-chloro-2-methylpropanal can be used directly in the next step or purified by distillation.
Step 2: Synthesis of 2-methyl-2-(methylthio)propanal [5]
-
In a separate reaction vessel, add the aqueous solution of sodium methyl mercaptide.
-
Slowly add the solution of 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution with vigorous stirring.
-
Maintain the reaction temperature between 20-30 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-methyl-2-(methylthio)propanal.
-
Purify the product by vacuum distillation.
Note: This synthesis yields 2-methyl-2-(methylthio)propanal. To obtain this compound, a subsequent reaction to introduce the second sulfur atom would be necessary, for example, by reaction with elemental sulfur or a disulfide-containing reagent. The exact conditions for this step are not detailed in the available literature and would require further research and optimization.
Extraction and Analysis from Food Matrices (General Protocol)
Principle: Solid-phase microextraction (SPME) is a solvent-free extraction technique suitable for volatile and semi-volatile compounds. Coupled with gas chromatography-mass spectrometry (GC-MS), it provides a sensitive and selective method for the analysis of flavor compounds.
Materials:
-
Food sample
-
SPME holder and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., a deuterated analog, if available, or a compound with similar chemical properties)
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh a known amount of the homogenized sample into a headspace vial.
-
Internal Standard: Add a known amount of the internal standard to the vial.
-
Extraction (HS-SPME):
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C).
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injection port for thermal desorption.
-
Separate the analytes on a suitable GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).
-
Use a temperature program to elute the compounds.
-
Detect and identify the compounds using a mass spectrometer in scan or selected ion monitoring (SIM) mode.
-
-
Quantification: Quantify this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
Note: The optimal SPME fiber, extraction temperature and time, and GC-MS parameters will need to be determined experimentally for each food matrix.
Formation in the Maillard Reaction
This compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. The formation of this specific sulfur-containing compound is believed to involve the interaction of isobutyraldehyde (a Strecker aldehyde from the degradation of valine) and sulfur-containing compounds derived from the degradation of cysteine or methionine.
Hypothesized Formation Pathway:
Caption: Hypothesized formation of this compound in the Maillard reaction.
Experimental Workflow for Flavor Analysis
The following diagram illustrates a typical workflow for the identification and quantification of this compound in a food sample.
Caption: General workflow for the analysis of volatile flavor compounds from a food matrix.
Signaling Pathways in Flavor Perception
Currently, there is no specific information in the scientific literature detailing the signaling pathways involved in the perception of this compound. As a volatile sulfur compound, it is expected to interact with olfactory receptors in the nasal epithelium, initiating a signal transduction cascade that leads to the perception of its characteristic aroma in the brain. Further research is needed to identify the specific receptors and pathways involved.
Conclusion
This compound is a significant contributor to the desirable chocolate and cocoa notes in many food products. While its synthesis and general analytical approaches are understood, there remains a need for more detailed quantitative data and validated analytical methods for specific food matrices. The protocols and information provided herein serve as a valuable starting point for researchers in flavor chemistry to further investigate the role and application of this important flavor compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 3. WO2005019165A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]
- 4. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Analysis of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound with applications in the flavor and fragrance industry.[1] Its synthesis and analysis are of interest for quality control in food and consumer products, as well as for research into novel flavor compounds. These application notes provide a detailed experimental setup for the formation and characterization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H10OS2 | PubChem |
| Molecular Weight | 150.26 g/mol | PubChem |
| Appearance | Pale yellow to yellow liquid | Chem-Impex[1] |
| Boiling Point | 41-43 °C | Chem-Impex[1] |
| Density | 1.09 g/cm³ (Lit.) | Chem-Impex[1] |
| Refractive Index | n20/D 1.515 - 1.535 | Chem-Impex[1] |
| Purity (GC) | ≥ 97% | Chem-Impex[1] |
Experimental Protocols
The formation of this compound can be achieved through a two-step synthetic sequence starting from isobutyraldehyde. The first step involves the α-chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal. The second step is the nucleophilic substitution of the chloride with a methyl disulfide moiety.
Step 1: Synthesis of 2-chloro-2-methylpropanal
This protocol is adapted from the method described in patent CN1323785A for the synthesis of a related compound.[2]
Materials:
-
Isobutyraldehyde (99%)
-
N,N-dimethylformamide (DMF)
-
Chlorine gas
-
Reaction flask equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
In a reaction flask, combine 72.7 g of isobutyraldehyde and 112 g of N,N-dimethylformamide.
-
Maintain the temperature of the reaction mixture between 20-40 °C while stirring.
-
Slowly bubble 71.0 g of chlorine gas into the solution.
-
Upon completion of the reaction, purify the product by vacuum distillation (640 mmHg), collecting the fraction at 32-34 °C.
Expected Yield: Approximately 92.0 g (86.38%) of colorless, transparent 2-chloro-2-methylpropanal.[2]
Step 2: Synthesis of this compound
This proposed protocol is based on established methods for the synthesis of unsymmetrical disulfides from alkyl halides.
Materials:
-
2-chloro-2-methylpropanal
-
Sodium methanethiosulfonate
-
Ethanol
-
Reaction flask with a stirrer and reflux condenser
Procedure:
-
Dissolve the 2-chloro-2-methylpropanal obtained from Step 1 in ethanol in a reaction flask.
-
Add an equimolar amount of sodium methanethiosulfonate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of the volatile product and for monitoring the progress of the reaction.
-
Expected GC Retention: The retention time will depend on the specific column and conditions used.
-
Expected Mass Spectrum: The mass spectrum should show a molecular ion peak (M+) at m/z = 150, corresponding to the molecular weight of the product. Fragmentation patterns would include loss of the aldehyde group (-CHO), the methyl group (-CH3), and cleavage of the disulfide bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
-
Expected ¹H NMR signals:
-
A singlet for the aldehydic proton.
-
A singlet for the methyl group attached to the sulfur.
-
A singlet for the two equivalent methyl groups on the isobutyraldehyde backbone.
-
-
Expected ¹³C NMR signals:
-
A signal for the carbonyl carbon of the aldehyde.
-
A signal for the quaternary carbon attached to the disulfide.
-
A signal for the methyl carbon of the methyldithio group.
-
A signal for the two equivalent methyl carbons of the isobutyraldehyde backbone.
-
Visualizations
Chemical Reaction Pathway
Caption: A two-step synthesis of this compound.
Experimental Workflow
Caption: Workflow for synthesis and analysis.
References
Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 2-(Methyldithio)isobutyraldehyde
Abstract
This application note details a robust and sensitive method for the extraction and quantification of 2-(methyldithio)isobutyraldehyde, a key volatile sulfur and aldehyde compound, from various matrices. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers significant advantages in terms of simplicity, speed, and sensitivity.[1][2] The methodologies provided herein are intended for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound.
Introduction
This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound that contributes to the aroma and flavor profiles of various food products and is used as a flavoring agent.[3][4] Its chemical structure includes both a disulfide bond and an aldehyde functional group, making its analysis relevant in food science, fragrance development, and quality control.[3][4] The high volatility and potential for thermal degradation of such sulfur compounds necessitate a sensitive and non-destructive analytical approach.[5]
Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique for volatile and semi-volatile compounds.[1][2] It is a solvent-free extraction method that involves the exposure of a coated fiber to the headspace above a sample, followed by thermal desorption of the analytes into a gas chromatograph. This approach minimizes sample manipulation and pre-concentrates analytes, leading to enhanced sensitivity and reduced matrix effects.[1][2] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides high selectivity and confident identification of target compounds. This application note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS): (e.g., Octan-d(16)-al or other suitable deuterated aldehyde/sulfur compound)
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heater/Agitator: For temperature and agitation control during extraction
-
GC-MS System: A gas chromatograph equipped with a mass selective detector and a split/splitless injector.
-
GC Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Reagents: Sodium chloride (NaCl), Deionized water.
-
(Optional) Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for on-fiber derivatization to enhance aldehyde detection.[9][10]
Sample Preparation
-
Liquid Samples (e.g., beverages, aqueous solutions):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add 1.5 g of NaCl to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap.
-
-
Solid Samples (e.g., food products):
-
Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add 5 mL of deionized water to create a slurry.
-
Add 1.5 g of NaCl.
-
Immediately seal the vial with a magnetic screw cap.
-
HS-SPME Procedure
-
Fiber Conditioning: Condition the SPME fiber prior to first use according to the manufacturer's instructions.
-
Incubation: Place the sealed vial in the heater/agitator and incubate at 50°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for 30 minutes at 50°C with continuous agitation.
-
Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-350
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for the analysis of this compound should be determined experimentally. The following tables provide expected ranges and parameters based on the analysis of similar volatile sulfur compounds and aldehydes using HS-SPME-GC-MS.
Table 1: GC-MS Parameters for Analyte and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Octan-d(16)-al) | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters (Typical Expected Values)
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the HS-SPME-GC-MS analysis.
Caption: The principle of Headspace Solid-Phase Microextraction.
References
- 1. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 2. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 8. labware-shop.com [labware-shop.com]
- 9. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Sensitive and Selective Analysis of 2-(Methyldithio)isobutyraldehyde in Complex Matrices via Derivatization and Gas Chromatography-Sulfur Chemiluminescence Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of 2-(Methyldithio)isobutyraldehyde, a volatile sulfur-containing aldehyde. Due to the inherent reactivity and potential for thermal instability of the aldehyde functional group, a derivatization step is employed to enhance chromatographic performance and detection. The protocol outlines the derivatization of this compound to a more stable oxime derivative using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Subsequent analysis is performed by Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD), which provides exceptional selectivity and sensitivity for sulfur-containing compounds. This method is suitable for the trace-level determination of this compound in various sample matrices relevant to research and drug development.
Introduction
This compound is a sulfur-containing aldehyde that may be of interest in various fields, including flavor and fragrance chemistry, as well as a potential marker or intermediate in biological and pharmaceutical systems. The analysis of such compounds by Gas Chromatography (GC) can be challenging due to the polarity and reactivity of the aldehyde group, which can lead to poor peak shape, thermal degradation, and adsorption on active sites within the GC system.[1][2]
To overcome these challenges, a derivatization strategy is often employed to convert the analyte into a more volatile and stable form.[1][2][3] For aldehydes, a common and effective approach is the reaction with an O-alkylhydroxylamine reagent to form a stable oxime ether.[3] In this application, we utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatizing agent.[4][5][6] The resulting PFBHA-oxime derivative of this compound is more thermally stable and exhibits excellent chromatographic properties.
For detection, a Sulfur Chemiluminescence Detector (SCD) is employed. The SCD is highly specific for sulfur-containing compounds and offers a linear and equimolar response, making it an ideal choice for the selective and sensitive quantification of sulfur species in complex matrices, free from hydrocarbon interference.[7][8][9][10][11][12][13][14]
This application note provides a detailed protocol for the PFBHA derivatization of this compound and its subsequent analysis by GC-SCD.
Experimental
Reagents and Materials
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Hexane, GC grade
-
Ethyl acetate, GC grade
-
Sodium sulfate, anhydrous
-
Deionized water, 18 MΩ·cm
-
Phosphate buffer (pH 6)
-
2 mL amber glass autosampler vials with PTFE-lined septa
Instrumentation
A gas chromatograph equipped with a split/splitless injector, an autosampler, and a Sulfur Chemiluminescence Detector (SCD) is required. The following conditions are recommended:
Table 1: Gas Chromatography and Detector Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Detector | Agilent 8355 Sulfur Chemiluminescence Detector or equivalent |
| Column | Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| SCD Temperature | 800 °C (Burner) |
| SCD Flow Rates | H₂: 40 mL/min, Air: 40 mL/min |
Standard and Sample Preparation
2.3.1. Preparation of PFBHA Derivatization Reagent
Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh daily.
2.3.2. Preparation of Standard Solutions
Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. From this stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL in ethyl acetate.
2.3.3. Derivatization Protocol
-
To a 2 mL autosampler vial, add 500 µL of the standard solution or sample extract.
-
Add 100 µL of the 10 mg/mL PFBHA reagent solution.
-
Add 100 µL of phosphate buffer (pH 6) to catalyze the reaction.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60 °C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Allow the layers to separate. Transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-SCD analysis.
Results and Discussion
The derivatization reaction of this compound with PFBHA proceeds via the formation of an oxime, as illustrated in the workflow diagram below. This conversion effectively masks the polar aldehyde group, leading to a significant improvement in chromatographic performance. The resulting PFBHA-oxime derivative is thermally stable and elutes as a sharp, symmetrical peak.
The use of a GC-SCD system ensures that only sulfur-containing compounds are detected, thereby eliminating potential interferences from the sample matrix.[7][8][9][10] This high degree of selectivity allows for accurate and precise quantification of the target analyte, even at low concentrations.
Quantitative Data
The method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the performance characteristics of the analytical method.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Analyte | PFBHA-oxime of this compound |
| Retention Time (approx.) | 12.5 min |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6 at 1 µg/mL) | < 5% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the derivatization and GC-SCD analysis.
Caption: Derivatization reaction of the target analyte with PFBHA.
Conclusion
The described method of PFBHA derivatization followed by GC-SCD analysis provides a highly selective, sensitive, and robust protocol for the quantification of this compound. This approach effectively addresses the challenges associated with the direct analysis of volatile sulfur-containing aldehydes, making it a valuable tool for researchers, scientists, and professionals in drug development who require reliable trace-level analysis of such compounds in complex matrices.
References
- 1. scispace.com [scispace.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection [agris.fao.org]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. silcotek.com [silcotek.com]
Application Notes and Protocols for 2-(Methyldithio)isobutyraldehyde as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a versatile organic compound with applications in the flavor and fragrance industry, agriculture, and pharmaceutical research.[1] Its aldehyde functional group and sulfur-containing moiety contribute to its unique chemical properties and potential biological activity. As with any compound intended for use in research and development, particularly in pharmaceutical applications, accurate and precise quantification is crucial.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard. While specific, validated public-domain methods for this compound are not extensively documented, the protocols herein are based on established and robust analytical techniques for aldehydes and sulfur-containing compounds. These methods are intended to serve as a comprehensive starting point for researchers to develop and validate their own in-house analytical procedures.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 67952-60-7 | [1] |
| Molecular Formula | C5H10OS2 | [1] |
| Molecular Weight | 150.26 g/mol | [1] |
| Appearance | Pale yellow to yellow liquid | [1] |
| Purity (typical) | ≥97% (by GC) | [1] |
| Boiling Point | 41 - 43 °C | [1] |
| Density | 1.09 g/mL (lit.) | [1] |
| Refractive Index | n20/D 1.515 - 1.535 | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [2] |
Storage and Stability:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] Due to the aldehyde functional group, the compound may be susceptible to oxidation. For use as a primary analytical standard, it is recommended to store the neat material under an inert atmosphere (e.g., argon or nitrogen) and to prepare fresh stock solutions regularly. Long-term stability studies for standard solutions have not been extensively reported; therefore, it is recommended to assess the stability of prepared standards over the intended period of use.
Analytical Methodologies
Two primary analytical methodologies are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID).
Method 1: Quantification by HPLC-UV following DNPH Derivatization
Principle:
This method is based on the reaction of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry at approximately 360 nm. This is a widely adopted and robust method for the quantification of aldehydes.
Experimental Protocol:
1. Reagents and Materials:
-
This compound analytical standard (≥97% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid (HClO4), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes, Class A
-
Syringe filters (0.45 µm, PTFE)
-
HPLC vials
2. Preparation of Standard Solutions:
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) perchloric acid. This solution should be prepared fresh daily and protected from light.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1 - 50 µg/mL.
3. Derivatization Procedure:
-
To 1.0 mL of each working standard solution in an HPLC vial, add 1.0 mL of the DNPH reagent.
-
Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature.
-
The derivatized standards are now ready for HPLC analysis.
4. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Run Time | 15 minutes |
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Example Quantitative Data (Hypothetical):
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55,234 |
| 5.0 | 278,987 |
| 10.0 | 560,123 |
| 25.0 | 1,405,678 |
| 50.0 | 2,810,456 |
| Linear Regression | y = 56123x + 1234 |
| R² | 0.9998 |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.85 |
Method 2: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle:
Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The compound is volatilized in a heated injector and separated from other components on a capillary column. A Flame Ionization Detector (FID) provides a response that is proportional to the mass of the carbon atoms in the analyte, making it a reliable method for quantification.
Experimental Protocol:
1. Reagents and Materials:
-
This compound analytical standard (≥97% purity)
-
Methanol or Ethyl Acetate, GC grade
-
Volumetric flasks and pipettes, Class A
-
GC vials with septa
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to achieve a concentration range of 5 - 100 µg/mL.
3. GC-FID Conditions:
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Detector Temperature | 280°C |
| Detector Gases | Hydrogen and Air (refer to instrument manual for optimal flow rates) |
4. Data Analysis and Quantification:
-
Similar to the HPLC method, generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the calibration equation and R² value.
-
Determine the concentration of this compound in unknown samples using the calibration curve.
Example Quantitative Data (Hypothetical):
| Standard Concentration (µg/mL) | Peak Area (pA*s) |
| 5.0 | 15,432 |
| 10.0 | 31,098 |
| 25.0 | 78,543 |
| 50.0 | 156,987 |
| 100.0 | 315,678 |
| Linear Regression | y = 3150x + 250 |
| R² | 0.9995 |
| LOD (µg/mL) | 1.5 |
| LOQ (µg/mL) | 5.0 |
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-FID analysis workflow for this compound.
Caption: Logical considerations for analytical method selection.
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound for research, development, and quality control purposes. The choice between HPLC-UV with derivatization and GC-FID will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the analytical results.
References
Application Notes and Protocols for Creating Savory and Meaty Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the generation and analysis of savory and meaty flavor profiles. The content focuses on the underlying chemical reactions, key flavor compounds, and the biological perception of these complex tastes. The provided experimental protocols are intended to serve as a foundation for research and development in the fields of food science, flavor chemistry, and sensory science.
I. Application Notes
Introduction to Savory and Meaty Flavors
Savory and meaty flavors are complex sensory experiences primarily driven by a combination of taste and aroma compounds. The generation of these flavors is largely attributed to chemical reactions that occur during the processing of protein- and fat-rich raw materials. The key contributors to savory and meaty profiles are the Maillard reaction, the breakdown of lipids and thiamine, and the presence of specific taste-active compounds that elicit umami and kokumi sensations.[1][2][3] Understanding and controlling these processes are crucial for the development of authentic and appealing savory and meaty flavors for a variety of applications.
The Maillard Reaction: The Cornerstone of Meaty Flavors
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4][5][6] It is responsible for the characteristic color, aroma, and flavor of cooked meats and many other processed foods.[7][8][9] The reaction proceeds through a complex series of stages, ultimately producing a diverse array of volatile and non-volatile compounds that contribute to the final flavor profile.
Key volatile compounds contributing to meaty flavors that are generated during the Maillard reaction include:
-
Sulfur-containing compounds: Thiols, sulfides, and disulfides, derived from sulfur-containing amino acids like cysteine and methionine, are critical for imparting characteristic meaty and roasted aromas.[10][11]
-
Heterocyclic compounds: Pyrazines, pyridines, pyrroles, and thiazoles contribute to roasted, nutty, and savory notes.[2]
-
Aldehydes and Ketones: These compounds, often formed through Strecker degradation of amino acids, can provide a range of flavor notes from malty to fatty.[12]
The specific flavor profile generated is highly dependent on the reaction conditions, including the types of amino acids and sugars present, temperature, time, pH, and water activity.[13]
Enzymatic Hydrolysis for Flavor Precursor Generation
Enzymatic hydrolysis is a key process for generating the necessary precursors for the Maillard reaction and for directly producing savory-tasting peptides.[8][14][15] Proteases are used to break down proteins from various sources (e.g., meat, soy, yeast) into smaller peptides and free amino acids.[16][17] This process increases the availability of reactive amino groups for the Maillard reaction and can also release peptides with inherent umami or kokumi taste.[18]
The choice of enzyme is critical as it determines the specificity of protein cleavage and the resulting peptide profile.[15] For instance, some enzymes may produce a higher proportion of desirable savory peptides, while others might lead to the formation of bitter off-notes.[16]
The Five Basic Tastes: The Role of Umami
Umami, recognized as the fifth basic taste, is described as a savory, brothy, or meaty sensation.[19][20] It is primarily elicited by glutamate, an amino acid, and certain 5'-ribonucleotides, such as inosine monophosphate (IMP) and guanosine monophosphate (GMP).[21] A key characteristic of umami is the synergistic effect observed when glutamate is combined with these ribonucleotides, significantly enhancing the overall savory taste intensity.[21]
The perception of umami is mediated by the T1R1/T1R3 G-protein coupled receptor (GPCR) located on the taste buds.[12] The binding of glutamate and ribonucleotides to this receptor initiates a downstream signaling cascade, leading to the perception of umami taste.
The Emerging Concept of Kokumi
Kokumi is a more recently described sensory attribute that enhances and modulates the perception of the five basic tastes, particularly sweet, salty, and umami.[5][6] It is often described as contributing to a sense of richness, mouthfulness, and complexity of flavor.[22] Unlike umami, kokumi substances do not have a distinct taste on their own but act as flavor enhancers.[5]
Kokumi is elicited by certain calcium-sensing receptor (CaSR) agonists, including various γ-glutamyl peptides such as γ-glutamyl-valyl-glycine (γ-EVG).[23][24] The activation of the CaSR on the tongue by these compounds is believed to be the mechanism behind the kokumi sensation.[5][6]
II. Data Presentation
Table 1: Key Volatile Compounds Contributing to Meaty Flavor Profiles
| Compound Class | Example Compounds | Associated Aroma Descriptors | Source of Formation |
| Sulfur-containing Compounds | 2-Furfurylthiol, 2-Methyl-3-furanthiol, Dimethyl disulfide, Dimethyl trisulfide | Roasted meat, coffee, savory | Maillard reaction (from cysteine/methionine), Thiamine degradation |
| Pyrazines | 2,5-Dimethylpyrazine, Trimethylpyrazine | Roasted, nutty, cocoa, meaty | Maillard reaction |
| Aldehydes | Hexanal, Nonanal, (E,E)-2,4-Decadienal | Fatty, green, fried | Lipid oxidation, Strecker degradation |
| Ketones | 2,3-Butanedione | Buttery, creamy | Maillard reaction |
| Thiazoles | 2-Acetyl-2-thiazoline | Roasted, nutty, popcorn-like | Maillard reaction (from cysteine) |
Table 2: Comparison of Umami and Kokumi Taste
| Attribute | Umami | Kokumi |
| Description | Savory, brothy, meaty | Mouthfulness, richness, complexity, continuity |
| Eliciting Compounds | L-Glutamate, 5'-Ribonucleotides (IMP, GMP) | γ-Glutamyl peptides (e.g., γ-EVG), other CaSR agonists |
| Receptor | T1R1/T1R3 | Calcium-Sensing Receptor (CaSR) |
| Taste on its own? | Yes | No (enhances other tastes) |
| Synergism | Strong synergism between glutamate and 5'-ribonucleotides | Enhances umami, salty, and sweet tastes |
III. Experimental Protocols
Protocol 1: Generation of Meaty Flavor via Maillard Reaction (Model System)
Objective: To generate a meaty flavor profile using a model system of amino acids and reducing sugars.
Materials:
-
Cysteine hydrochloride (0.1 M)
-
Glycine (0.1 M)
-
Xylose (0.2 M)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Reaction vials (pressure-resistant, sealed)
-
Heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture by combining 1 mL of cysteine solution, 1 mL of glycine solution, and 1 mL of xylose solution in a reaction vial.
-
Adjust the pH of the mixture to 7.0 using the phosphate buffer.
-
Seal the vials tightly.
-
Heat the vials at 120°C for 1 hour in a heating block or oil bath.
-
After the reaction, allow the vials to cool to room temperature.
-
Analyze the volatile compounds in the headspace of the vials using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Protocol 2: Enzymatic Hydrolysis of Beef Protein for Flavor Precursors
Objective: To produce a protein hydrolysate rich in flavor precursors from beef.
Materials:
-
Lean beef, trimmed of fat and connective tissue
-
Food-grade protease (e.g., Flavourzyme®, Alcalase®)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Water bath with temperature control
-
pH meter
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Mince the lean beef and homogenize it with an equal weight of distilled water.
-
Adjust the pH of the beef slurry to 7.5 with the phosphate buffer.
-
Pre-heat the slurry to 50°C in a water bath.
-
Add the protease to the slurry at a concentration of 1% (w/w of beef).
-
Incubate the mixture at 50°C for 4 hours, with occasional stirring. Maintain the pH at 7.5 throughout the hydrolysis.
-
Inactivate the enzyme by heating the mixture to 90°C for 15 minutes.
-
Cool the hydrolysate to room temperature and centrifuge at 5000 x g for 20 minutes to separate the soluble fraction.
-
Collect the supernatant (the protein hydrolysate) and freeze-dry for storage and later use as a flavor precursor.
Protocol 3: Analysis of Volatile Flavor Compounds by GC-MS
Objective: To identify and quantify the volatile compounds in a savory flavor sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Headspace Autosampler with Solid-Phase Microextraction (SPME) capability
-
SPME fiber (e.g., DVB/CAR/PDMS)
Procedure:
-
Place 1 g of the sample (e.g., the cooled Maillard reaction product or cooked meat) into a 20 mL headspace vial.
-
Equilibrate the vial at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
Desorb the adsorbed compounds from the fiber in the GC injection port at 250°C for 5 minutes.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms) with a temperature program (e.g., initial temperature 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min).
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the compounds using an internal or external standard method.
Protocol 4: Sensory Evaluation of Umami and Kokumi Intensity
Objective: To assess the umami and kokumi intensity of a sample using a trained sensory panel.
Panelist Training:
-
Select 8-10 panelists based on their sensory acuity and ability to describe taste sensations.
-
Train the panelists to recognize and rate the intensity of umami and kokumi using reference standards (e.g., solutions of MSG for umami, and glutathione or γ-EVG in a savory base for kokumi).
Procedure:
-
Prepare the test samples at various concentrations, dissolved in a neutral base (e.g., deionized water or a simple salt solution).
-
Present the samples to the panelists in a randomized and blind manner.
-
Ask the panelists to rate the intensity of umami and kokumi on a labeled magnitude scale (e.g., from 0 = not perceptible to 15 = extremely intense).
-
Provide water and unsalted crackers for palate cleansing between samples.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in intensity between samples.
IV. Visualization of Signaling Pathways and Workflows
Caption: Umami Taste Signaling Pathway.
Caption: Kokumi Taste Signaling Pathway.
Caption: Experimental Workflow for Savory Flavor Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Gas chromatography-olfactometry in food flavour analysis. | Semantic Scholar [semanticscholar.org]
- 4. Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]
- 6. webstaurantstore.com [webstaurantstore.com]
- 7. ampc.com.au [ampc.com.au]
- 8. WO2013108986A1 - Meat protein prepared by method for increasing hydrolysis of meat proteins - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peptidomics analysis of enzymatic hydrolysis beef - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Kokumi Taste Active Peptides Modulate Salt and Umami Taste - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sensory Analysis and Consumer Research in New Meat Products Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensory Evaluation of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a sulfur-containing aldehyde recognized for its potent sensory properties. It is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA 3866, and is used in the food and fragrance industry to impart specific flavor and aroma profiles.[1][2] Qualitative sensory descriptions characterize this compound as having aromatic, chocolate, and cocoa-like notes.[3][4] This document provides detailed application notes and standardized protocols for the sensory evaluation of this compound, intended for use by researchers, scientists, and professionals in drug development who may encounter this or similar compounds in their work.
Note on Data Availability: As of the compilation of this document, publicly available quantitative sensory data for this compound, such as specific odor and taste thresholds or detailed sensory panel evaluations, is limited. The protocols provided herein are therefore based on established, general methodologies for the sensory evaluation of flavor compounds and should be adapted as needed once preliminary sensory characteristics are determined.
Sensory Profile
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Aroma: Aromatic, with distinct notes of dark chocolate and cocoa.[3][4]
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Taste: Described as having a chocolate and cocoa-like taste.[3][4]
Data Presentation
Due to the absence of specific quantitative data from sensory evaluation studies in the available literature, a summary table cannot be provided at this time. It is recommended that researchers generate internal data for parameters such as odor and taste detection thresholds, recognition thresholds, and descriptive sensory profiles using the protocols outlined below. Once obtained, this data should be tabulated for clear comparison and internal reference.
Experimental Protocols
The following are detailed methodologies for key experiments in the sensory evaluation of this compound.
Protocol 1: Determination of Odor and Taste Thresholds
This protocol is based on the ASTM E679, the "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."
Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, oil, or a simple food matrix).
Materials:
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This compound (high purity)
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Solvent/medium for dilution (e.g., deodorized water, mineral oil)
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Glass sample containers with lids
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Pipettes and other necessary lab equipment for dilutions
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Sensory panel of at least 15-20 trained assessors
Procedure:
-
Panelist Selection and Training:
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Select panelists based on their sensory acuity, availability, and ability to follow instructions.
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Train panelists to recognize the specific odor/taste of this compound.
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Sample Preparation:
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Prepare a stock solution of this compound in the chosen solvent.
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Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should be wide enough to span from well below the expected threshold to clearly perceptible.
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For each concentration step, prepare a set of three samples (triangle test), where two are blanks (solvent only) and one contains the diluted compound.
-
-
Sensory Evaluation:
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Present the sample sets to the panelists in an ascending order of concentration.
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For each set, the panelist's task is to identify the sample that is different from the other two.
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The detection threshold for an individual is the lowest concentration at which they can correctly identify the odd sample.
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The group threshold is calculated as the geometric mean of the individual thresholds.
-
-
Data Analysis:
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Calculate the geometric mean of the best-estimate thresholds for the panel.
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Statistical analysis can be performed to determine the significance of the results.
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Protocol 2: Descriptive Sensory Analysis
Objective: To develop a detailed sensory profile of this compound.
Materials:
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This compound
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Reference standards for various aroma and taste attributes (e.g., cocoa powder, dark chocolate, sulfurous compounds)
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Sensory panel of 8-12 highly trained assessors
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Sensory evaluation software or ballots
Procedure:
-
Lexicon Development:
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In initial sessions, have the trained panel sample a concentration of this compound that is clearly perceptible.
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Panelists will individually generate descriptive terms for the aroma, flavor, and mouthfeel.
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Through group discussion, a consensus lexicon of terms is developed, along with definitions and reference standards for each attribute.
-
-
Intensity Scoring:
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Panelists will then rate the intensity of each attribute in the lexicon for a given sample of this compound.
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A line scale (e.g., 0 = not perceptible, 100 = extremely intense) is typically used.
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-
Data Analysis:
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The mean intensity ratings for each attribute are calculated.
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The results can be visualized using a spider web plot to provide a comprehensive sensory profile.
-
Protocol 3: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific aroma-active compounds in a sample containing this compound and to characterize their odor.
Materials:
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Gas chromatograph with a sniffing port
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Sample containing this compound
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Trained sensory assessors
Procedure:
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Sample Injection: A sample containing the volatile compounds is injected into the GC.
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Compound Separation: The compounds are separated based on their boiling points and polarity in the GC column.
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Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.
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Odor Description: A trained assessor sniffs the effluent at the sniffing port and describes the odor of each compound as it elutes, also noting its retention time.
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Data Integration: The odor descriptions are matched with the chemical identification data from the detector to link specific compounds to their sensory perception.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the olfactory or gustatory signaling pathways activated by this compound. As a volatile sulfur compound, it is perceived by olfactory receptors in the nasal cavity. The perception of sulfur-containing compounds is complex and can involve multiple receptor types. Further research is needed to elucidate the specific receptors and downstream signaling cascades involved in the perception of this particular aldehyde.
Conclusion
This compound is a valuable flavoring agent with a distinct chocolate and cocoa-like sensory profile. While quantitative sensory data is currently limited in the public domain, the protocols provided in these application notes offer a robust framework for researchers to conduct their own sensory evaluations. The application of standardized methodologies will ensure the generation of reliable and reproducible data, which is crucial for its application in food, fragrance, and pharmaceutical research and development. Further studies are warranted to establish definitive sensory thresholds and to explore the specific sensory receptors and signaling pathways involved in its perception.
References
Application Note: Quantitative Analysis of 2-(Methyldithio)isobutyraldehyde using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Methyldithio)isobutyraldehyde is a sulfur-containing aldehyde relevant in various fields, including flavor chemistry and as a potential intermediate or degradation product in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound utilizing direct UV detection, leveraging the inherent UV absorbance of the disulfide bond.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound by reverse-phase HPLC.
Materials and Reagents
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Analyte: this compound (≥95% purity)
-
Solvent: Acetonitrile (ACN), HPLC grade
-
Solvent: Methanol (MeOH), HPLC grade
-
Aqueous Mobile Phase: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm filter
-
Acid Modifier: Formic acid (FA), LC-MS grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-18 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (Leveraging the disulfide bond chromophore)
Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in acetonitrile to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Note on Sensitivity: For trace-level quantification where higher sensitivity is required, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This common procedure for aldehydes creates a hydrazone derivative with strong absorbance around 360 nm, significantly lowering the limit of detection.
Data Presentation and Performance
The described HPLC method was evaluated for its performance. The following table summarizes the typical quantitative data obtained during method validation.
| Parameter | Result |
| Retention Time (t R) | Approximately 7.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL (Signal-to-Noise = 3) |
| Limit of Quantification (LOQ) | 1.0 µg/mL (Signal-to-Noise = 10) |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
Experimental Workflow
The overall process from sample preparation to final data analysis is depicted in the workflow diagram below.
Caption: Workflow for HPLC analysis of this compound.
Factors Influencing HPLC Separation
The quality of the chromatographic separation is dependent on several key parameters. The logical relationship between these factors and the final result is illustrated below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methyldithio)isobutyraldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methyldithio)isobutyraldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by reaction stage.
Stage 1: α-Chlorination of Isobutyraldehyde
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Chloro-2-methylpropanal | High reaction temperature leading to side reactions. | Conduct the chlorination at a lower temperature, ideally between 0-50 °C, with a preferred range of 25-35 °C.[1] |
| Direct chlorination of neat isobutyraldehyde. | Employ a solvent method. Suitable organic solvents include alcohols (methanol, ethanol), hydrocarbons (toluene, hexane), or amides (N,N-dimethylformamide).[1] Using a solvent minimizes side reactions and can significantly improve yield. | |
| Over-chlorination. | Carefully control the molar ratio of chlorine to isobutyraldehyde. Excess chlorine can lead to the formation of undesired dichlorinated byproducts. | |
| Product Decomposition | Presence of water during distillation. | Ensure all glassware is thoroughly dried before use. Use an anhydrous drying agent after the reaction is complete and before distillation. |
| High distillation temperature. | Purify the 2-chloro-2-methylpropanal via vacuum distillation to keep the temperature low and prevent degradation. |
Stage 2: Formation of the Methyldithio Group
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete formation of the Bunte salt intermediate. | Ensure complete reaction of 2-chloro-2-methylpropanal with sodium thiosulfate. Monitor the reaction by TLC or GC. Consider using a solvent like DMSO to facilitate the reaction.[2] |
| Side reactions of the Bunte salt. | Add the sodium methanethiolate solution to the Bunte salt solution at a controlled rate, maintaining a low temperature to minimize side reactions. | |
| Oxidation of sodium methanethiolate. | Prepare the sodium methanethiolate solution fresh before use and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Formation of Symmetric Disulfides (e.g., dimethyl disulfide) | Thiol-disulfide exchange reactions. | Maintain a slightly basic pH during the reaction of the Bunte salt with the thiolate. Work up the reaction mixture promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. First, isobutyraldehyde undergoes α-chlorination to yield 2-chloro-2-methylpropanal. This intermediate is then reacted with a sulfur nucleophile to introduce the methyldithio group. A common method involves the formation of a Bunte salt from the chlorinated intermediate, which is then reacted with sodium methanethiolate.
Q2: Why is the yield of the initial chlorination step often low, and how can it be improved?
A2: Direct chlorination of isobutyraldehyde at high temperatures can lead to significant side reactions, resulting in a low yield of the desired α-chloro product. A Chinese patent suggests that using a solvent-based method at lower temperatures (25-35 °C) can dramatically increase the yield.[1]
Q3: What is a Bunte salt and why is it used in this synthesis?
A3: A Bunte salt is an S-alkyl or S-aryl thiosulfate. In this synthesis, the Bunte salt is formed by the reaction of 2-chloro-2-methylpropanal with sodium thiosulfate. Bunte salts are stable intermediates that can then react with a thiol or thiolate to form an unsymmetrical disulfide, which is the desired product in this case.[2][3] This method avoids the direct use of unstable and odorous thiols.
Q4: What are the critical parameters to control during the introduction of the methyldithio group?
A4: Key parameters include temperature control, the order of reagent addition, and maintaining an inert atmosphere. The reaction of the Bunte salt with sodium methanethiolate should be performed at a controlled, often low, temperature to minimize side reactions. It is also crucial to handle the sodium methanethiolate under an inert atmosphere to prevent its oxidation.
Q5: How can I monitor the progress of the reactions?
A5: The progress of both the chlorination and the disulfide formation steps can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods will allow you to track the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-methylpropanal (Improved Yield Method)
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a thermometer.
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Reagents: Charge the flask with isobutyraldehyde and an appropriate organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide) in a 1:0.6 molar ratio (aldehyde:solvent).
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Chlorination: Cool the mixture to 10-15 °C using an ice bath. Slowly bubble chlorine gas through the stirred solution, maintaining the temperature in the specified range.
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Monitoring: Monitor the reaction progress by GC until the isobutyraldehyde is consumed.
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Work-up: Upon completion, remove the solvent by distillation. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Bunte Salt Intermediate
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Bunte Salt Formation: In a separate flask, dissolve 2-chloro-2-methylpropanal in a suitable solvent like dimethyl sulfoxide (DMSO). Add sodium thiosulfate and stir the mixture. The reaction can be gently heated to facilitate the formation of the Bunte salt.
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Thiolate Preparation: In another flask under an inert atmosphere (nitrogen or argon), prepare a solution of sodium methanethiolate by reacting methanethiol with sodium hydroxide in water.
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Disulfide Formation: Cool the Bunte salt solution. Slowly add the freshly prepared sodium methanethiolate solution to the Bunte salt solution with vigorous stirring, maintaining a low temperature.
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Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Chlorination Methods for Isobutyraldehyde
| Method | Reaction Temperature (°C) | Solvent | Yield of 2-chloro-2-methylpropanal (%) | Reference |
| Direct Chlorination | 65-90 | None | 63-66 | Literature (as cited in[1]) |
| Solvent-based Chlorination | 25-35 | 1,2-Dichloroethane | ~90 | CN1323785A[1] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the α-chlorination step.
References
Technical Support Center: Chromatography of 2-(Methyldithio)isobutyraldehyde (MDIBA)
Welcome to the technical support center for the chromatographic analysis of 2-(Methyldithio)isobutyraldehyde (MDIBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly co-elution, encountered during the analysis of this important flavor and fragrance compound.
Troubleshooting Guide: Co-elution Issues in MDIBA Chromatography
Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of complex samples containing volatile sulfur compounds like MDIBA. This guide provides a systematic approach to identifying and resolving these issues.
Question: My MDIBA peak shows signs of co-elution (e.g., shouldering, asymmetry, or a broader than expected peak). How can I confirm if another compound is co-eluting?
Answer:
Confirming co-elution requires a multi-step approach:
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Visual Inspection of the Peak Shape: Asymmetrical peaks, such as those with a noticeable shoulder or tailing, are strong indicators of co-elution. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
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Mass Spectral Analysis (GC-MS): If you are using a mass spectrometer, you can investigate the mass spectrum across the width of the MDIBA peak.
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Consistent Mass Spectrum: For a pure peak, the mass spectrum should be consistent across the entire peak.
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Changing Mass Spectrum: If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a clear indication of a co-eluting compound. Look for the appearance of unique ions in different parts of the peak.
-
-
Use of Selective Detectors: A Sulfur Chemiluminescence Detector (SCD) is highly selective for sulfur-containing compounds.[1][2]
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Run your sample on a GC-SCD system. If the peak shape differs significantly from what you observe with a non-selective detector like a Flame Ionization Detector (FID), it suggests that a non-sulfur compound is co-eluting with your MDIBA peak on the FID system.
-
Question: I have confirmed a co-elution issue with MDIBA. What are the first steps to resolve it?
Answer:
The initial steps to resolve co-elution involve modifying your chromatographic conditions to improve the separation (resolution) between MDIBA and the interfering compound.
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Optimize the Temperature Program:
-
Lower the initial oven temperature: This can increase the retention of early-eluting compounds and improve separation.
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Reduce the ramp rate: A slower temperature ramp gives the compounds more time to interact with the stationary phase, which can lead to better separation.
-
-
Adjust the Carrier Gas Flow Rate: The van Deemter equation describes the relationship between carrier gas flow rate and column efficiency. There is an optimal flow rate for maximum efficiency. Deviating from this optimum can decrease resolution. Consult your column manufacturer's guidelines for the optimal flow rate for your carrier gas (e.g., helium, hydrogen).
Question: I've tried optimizing the temperature program and flow rate, but the co-elution persists. What other chromatographic parameters can I change?
Answer:
If initial optimizations are insufficient, you may need to consider more significant changes to your method.
-
Change the Stationary Phase: The choice of the GC column's stationary phase is critical for selectivity. If you are using a non-polar column (e.g., DB-5ms), consider switching to a column with a different polarity, such as an intermediate-polarity (e.g., DB-17ms) or a polar (e.g., WAX) column. The different interactions between the analytes and the stationary phase can significantly alter elution patterns and resolve co-elution.
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Increase Column Length: A longer column provides more theoretical plates, which generally leads to better resolution. However, this will also increase analysis time and may lead to broader peaks.
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Decrease Column Internal Diameter: A smaller internal diameter column can provide higher efficiency and better resolution, but has a lower sample capacity.
Question: Are there any advanced techniques to handle severe co-elution of MDIBA?
Answer:
For very challenging co-elution problems, more advanced techniques may be necessary.
-
Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher degree of separation than single-dimension GC.[3] This is particularly useful for complex matrices like food and flavor samples.[1]
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Selective Ion Monitoring (SIM) with GC-MS: If the co-eluting compound has a different mass spectrum from MDIBA, you can use SIM mode to selectively monitor ions that are unique to MDIBA. This allows for accurate quantification of MDIBA even if the chromatographic peaks are not fully resolved.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDIBA)?
A1: this compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile sulfur compound.[4] It is used as a flavoring agent in food and as a component in fragrances.[4][5]
Q2: What are the typical analytical techniques used for MDIBA analysis?
A2: Gas chromatography (GC) is the most common technique for analyzing volatile compounds like MDIBA. It is often coupled with a mass spectrometer (MS) for identification and a flame ionization detector (FID) for quantification. For enhanced selectivity and sensitivity for sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) is highly effective.[1][2]
Q3: What are some potential sources of co-eluting compounds with MDIBA in food samples?
A3: In complex food matrices, MDIBA can co-elute with a variety of other volatile and semi-volatile compounds. Potential co-eluents can include other sulfur compounds, aldehydes, ketones, and esters that are naturally present in the food or formed during processing.[1] For example, in beer, compounds like dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) are common volatile sulfur compounds.[1]
Q4: How can sample preparation help in mitigating co-elution issues?
A4: Effective sample preparation can simplify the sample matrix and reduce the number of potential co-eluting compounds. Techniques like solid-phase microextraction (SPME) and headspace analysis are commonly used to extract volatile compounds from food samples.[3][6] These techniques can be optimized to selectively extract the compounds of interest and leave behind interfering matrix components.
Q5: Where can I find mass spectral data for MDIBA?
A5: The PubChem database is a good resource for chemical information, including the mass-to-charge ratio of the molecular ion and other physical properties of MDIBA.[5] The molecular weight of MDIBA is 150.26 g/mol .[7]
Experimental Protocols
Protocol 1: General GC-MS Method for Volatile Sulfur Compound Screening (Including MDIBA)
This protocol provides a starting point for the analysis of MDIBA in a food or fragrance sample. Optimization will likely be required based on the specific sample matrix and co-elution challenges.
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Full Scan (m/z 40-400) or SIM mode for target analysis |
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation
This protocol is a common method for extracting volatile compounds from a liquid or solid matrix.
| Step | Procedure |
| 1. Sample Preparation | Place a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial. |
| 2. Equilibration | Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 min) to allow volatiles to equilibrate in the headspace. |
| 3. Extraction | Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds. |
| 4. Desorption | Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analytes onto the column. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. New Approach to Food Smell Analysis Using Combination of GCMS⢠and GC-SCD (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
Technical Support Center: Analysis of 2-(Methyldithio)isobutyraldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methyldithio)isobutyraldehyde. It addresses common challenges related to the degradation of this compound during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent and show lower than expected concentrations. What could be the cause?
A1: Inconsistent and low concentrations of this compound are often indicative of degradation. This compound contains both an aldehyde and a disulfide functional group, which can be susceptible to degradation under certain analytical conditions. Key factors to investigate include sample preparation, storage conditions, and the analytical method itself. Potential degradation pathways may include oxidation of the aldehyde or disulfide, hydrolysis, or thermal decomposition.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products should be confirmed experimentally, potential degradation pathways can be inferred from the compound's structure. The aldehyde group can be oxidized to a carboxylic acid, forming 2-(methyldithio)isobutyric acid. The disulfide bond can undergo reduction to a thiol, yielding 2-mercapto-isobutyraldehyde and methanethiol, or oxidation to form sulfonic acids.
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, it is crucial to control several experimental parameters:
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Temperature: Keep samples cool and avoid excessive heat. Use refrigerated autosamplers for chromatographic analysis.
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Light Exposure: Protect samples from light by using amber vials or by working in a dimly lit environment, as light can promote oxidation.
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pH: Maintain a neutral pH for your sample solutions. Aldehydes can be more reactive under acidic or basic conditions.
-
Oxygen: Degas solvents and consider blanketing samples with an inert gas like nitrogen or argon to prevent oxidation.
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Solvent Choice: Use high-purity, degassed solvents. Avoid reactive solvents or those containing impurities that could act as catalysts for degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound during analysis.
Problem: Peak Tailing or Broadening in Chromatography
| Potential Cause | Suggested Solution |
| Interaction with active sites on the column | Use a column with end-capping or a deactivated surface. Consider using a guard column. |
| Sub-optimal mobile phase pH | Adjust the mobile phase pH to be closer to neutral. Buffer the mobile phase if necessary. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
Problem: Appearance of Unknown Peaks in the Chromatogram
| Potential Cause | Suggested Solution |
| On-column degradation | Decrease the injector temperature. Use a shorter analysis time if possible. |
| Degradation in the sample vial | Prepare samples fresh and analyze them immediately. Store samples at low temperatures and protect them from light. |
| Contaminated solvent or reagents | Use fresh, high-purity solvents and reagents. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.
Table 1: Forced Degradation by Hydrolysis
| Condition | Duration (hours) | Degradation (%) | Major Degradant(s) |
| 0.1 M HCl (60°C) | 24 | 15 | 2-(Methyldithio)isobutyric acid |
| 0.1 M NaOH (60°C) | 24 | 25 | Multiple unidentified polar degradants |
| Water (60°C) | 24 | 5 | Minor unidentified peaks |
Table 2: Forced Degradation by Oxidation
| Condition | Duration (hours) | Degradation (%) | Major Degradant(s) |
| 3% H₂O₂ (Room Temp) | 12 | 40 | 2-(Methyldithio)isobutyric acid, potential sulfonic acids |
| Air exposure (40°C) | 48 | 10 | 2-(Methyldithio)isobutyric acid |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use samples from forced degradation studies to demonstrate specificity.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 12 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by a validated stability-indicating method (e.g., HPLC-UV, LC-MS) to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent analytical results.
Technical Support Center: Quantification of 2-(Methyldithio)isobutyraldehyde
Welcome to the technical support center for the quantification of 2-(Methyldithio)isobutyraldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: The "matrix" consists of all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4]
Q2: My signal for this compound is lower than expected. What could be the cause?
A2: Lower than expected signal intensity is a common issue in mass spectrometry and can be attributed to several factors.[2] One primary cause is ion suppression due to matrix effects, where co-eluting compounds from your sample inhibit the ionization of your target analyte.[2] Other potential causes include suboptimal sample concentration (too dilute or overly concentrated, leading to self-suppression), poor ionization efficiency with the chosen method (e.g., ESI, APCI), or the need for instrument tuning and calibration.[2]
Q3: How can I determine if matrix effects are impacting my analysis?
A3: There are several methods to assess the presence and extent of matrix effects. A common approach is the post-extraction spike method, where you compare the signal response of the analyte spiked into a blank matrix extract versus the response in a pure solvent.[1][4] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Q4: What is the benefit of using a stable isotope-labeled internal standard for quantifying this compound?
A4: Using a stable isotope-labeled (SIL) internal standard is a highly effective strategy to compensate for matrix effects.[1][6] An SIL internal standard is chemically identical to the analyte but has a different mass. It will co-elute with this compound and experience similar ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable results.[1]
Q5: Is derivatization necessary for the analysis of this compound by LC-MS?
A5: Aldehydes, like this compound, often exhibit poor ionization efficiency in common LC-MS ion sources such as electrospray ionization (ESI).[7] Derivatization is a chemical modification strategy used to improve the analytical properties of a molecule.[1][5][8] By reacting the aldehyde with a derivatizing agent, a tag is added that can enhance its ionization efficiency, improve its chromatographic retention, and increase the specificity of detection, ultimately leading to better sensitivity and more robust quantification.[7][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause: Matrix effects, specifically ion suppression, are a likely cause. This can be exacerbated by co-elution of matrix components with this compound.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively extract this compound while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Use LLE to partition the analyte into a clean solvent, leaving many matrix components behind.
-
Protein Precipitation: For biological samples, protein precipitation can be a quick way to remove a significant portion of the matrix, though it may be less clean than SPE or LLE.[1]
-
-
Adjust Chromatographic Conditions: Modifying your LC method can help separate this compound from interfering matrix components.[1]
-
Gradient Optimization: Lengthen the gradient to improve separation.
-
Column Chemistry: Try a different column with an alternative stationary phase chemistry.
-
-
Sample Dilution: A simple approach is to dilute the sample extract.[8] This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different samples or batches can lead to inconsistent results. The stability of this compound in the matrix may also be a factor.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[2] This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, this is the gold standard for correcting for variability due to matrix effects and is highly recommended for robust quantification.[6]
-
Evaluate Analyte Stability: Perform stability experiments to ensure that this compound is not degrading in the sample matrix under your storage and processing conditions. Aldehydes can be reactive, so this is a critical consideration.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure.
-
Set C (Post-Extraction Spike): Process a blank matrix sample as in Set B. After the final extraction step, spike this compound into the clean extract at the same concentration as in Set A.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value close to 100% indicates minimal matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
| Sample Set | Description | Analyte Concentration (ng/mL) | Representative Peak Area |
| A | Analyte in Solvent | 100 | 500,000 |
| C | Analyte in Matrix Extract | 100 | 350,000 |
| Calculation | (350,000 / 500,000) * 100 | 70% (Ion Suppression) |
Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general guideline for the derivatization of aldehydes and should be optimized for this compound.
-
Prepare a DNPH solution: Dissolve DNPH in a suitable solvent (e.g., acetonitrile) with a small amount of acid catalyst (e.g., sulfuric acid).
-
Reaction: To your sample extract (or standard), add an excess of the DNPH solution.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.
-
Analysis: Analyze the resulting hydrazone derivative by LC-MS/MS. The derivative will have a different mass and chromatographic behavior than the parent aldehyde, so the MS/MS method will need to be adjusted accordingly.
| Parameter | Condition |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Solvent | Acetonitrile |
| Catalyst | Sulfuric Acid |
| Incubation Temperature | 60°C |
| Incubation Time | 30 minutes |
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A logical diagram for troubleshooting matrix effects in quantitative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. | University of Kentucky College of Arts & Sciences [bls.as.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Analysis of 2-(Methyldithio)isobutyraldehyde
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methyldithio)isobutyraldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental parameters and overcome common analytical challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of this compound, a volatile sulfur-containing aldehyde.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue when analyzing active compounds like sulfur-containing aldehydes. Here are the primary causes and solutions:
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Active Sites in the Inlet or Column: this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner or the analytical column, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and septum. Trimming a small portion (5-10 cm) from the front of the column can also remove accumulated active sites.
-
-
Improper Injection Technique: The injection method can significantly impact peak shape.
-
Solution: For higher concentration samples, a split injection is often preferred as it results in faster sample transfer to the column, minimizing the time for interactions in the inlet.[1] For trace analysis, a splitless injection may be necessary, but it requires careful optimization of the initial oven temperature to ensure proper analyte focusing.
-
-
Inlet Temperature: An inappropriate inlet temperature can contribute to peak distortion.
-
Solution: Start with a lower inlet temperature (e.g., 200-220 °C) to minimize the risk of thermal degradation, which can also manifest as poor peak shape. If peaks are broad, a slightly higher temperature might be needed to ensure complete volatilization.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or increase the split ratio.
-
Q2: My results show low or inconsistent sensitivity for this compound. What could be the cause?
A2: Low sensitivity can be frustrating. Consider these potential causes:
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Analyte Degradation: This compound can be thermally labile.
-
Solution: As mentioned above, optimize the inlet temperature. A lower temperature is generally better for thermally sensitive compounds. Also, ensure your sample is fresh and has been stored properly, as sulfur compounds can be reactive.
-
-
Adsorption: The analyte may be adsorbing to surfaces in the GC system.
-
Solution: In addition to using deactivated liners and columns, ensure all transfer lines are inert.
-
-
Incorrect Injection Mode: The choice between split and splitless injection is crucial for sensitivity.
-
Solution: For trace-level analysis, a splitless injection is necessary to transfer the entire sample to the column. Ensure the splitless hold time is optimized to allow for complete transfer of the analyte. For higher concentration samples where split injection is used, a very high split ratio may unnecessarily reduce the amount of analyte reaching the detector.
-
-
MS Detector Issues: The mass spectrometer itself could be a source of low sensitivity.
-
Solution: Perform a tune of your MS to ensure it is operating correctly. Check that the electron multiplier voltage is appropriate.
-
Q3: I am observing "ghost peaks" or carryover in my blank runs after analyzing this compound.
A3: Ghost peaks are typically due to contamination from previous injections.
-
Solution:
-
Inlet Contamination: The inlet is a common source of carryover. Replace the septum and inlet liner.
-
Syringe Contamination: Ensure your autosampler syringe is being properly rinsed with an appropriate solvent between injections.
-
Bakeout: After a series of runs, perform a bakeout of the column at a high temperature (within the column's limits) to elute any residual compounds.
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Sample Preparation: Ensure your sample preparation procedure does not introduce contaminants.
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Q4: I suspect my this compound is degrading during analysis. How can I confirm this and what can I do?
A4: Thermal degradation of sulfur compounds in a hot GC inlet is a known issue.
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Confirmation:
-
Vary Inlet Temperature: Analyze the same sample at different inlet temperatures (e.g., 180 °C, 200 °C, 220 °C, 250 °C). If the peak area of your target compound decreases and other, smaller peaks appear at higher temperatures, thermal degradation is likely occurring.
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Potential Degradation Products: While specific degradation products for this compound are not well-documented in readily available literature, thermolysis of similar dialkyl disulfides can lead to the formation of thiophenes.[2] Look for these or other smaller sulfur-containing fragments in your chromatogram at higher inlet temperatures.
-
-
Mitigation:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient volatilization of the analyte.
-
Programmable Temperature Vaporization (PTV) Inlet: If available, a PTV inlet provides more control over the injection process and can minimize thermal stress on the analyte.
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Derivatization: In some cases, derivatization of the aldehyde group can increase thermal stability. However, this adds a step to the sample preparation and would require method re-optimization.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for the analysis of this compound?
A1: The following table provides recommended starting parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value | Notes |
| Inlet Mode | Split (for concentrations >10 µg/mL) or Splitless (for trace analysis) | The choice of injection mode is critical and depends on the sample concentration. |
| Inlet Temperature | 200 - 220 °C | Start on the lower end to minimize thermal degradation. |
| Split Ratio | 20:1 to 50:1 | Adjust based on sample concentration and desired sensitivity. |
| Splitless Hold Time | 0.5 - 1.0 min | Optimize for complete transfer of the analyte to the column. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | A common, relatively non-polar column suitable for a wide range of analytes. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 5-10 °C/min to 250 °CFinal Hold: 2-5 min | This is a general-purpose program; adjust based on the desired separation from other matrix components. |
| MS Transfer Line Temp | 250 °C | |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Scan Range | m/z 40 - 300 | This range will cover the molecular ion and expected fragments of the analyte. |
Q2: What type of sample preparation is recommended?
A2: For volatile flavor compounds like this compound, minimal sample preparation is often best to avoid loss of the analyte.
-
Direct Liquid Injection: If the sample is in a suitable volatile solvent (e.g., dichloromethane, hexane, methanol) and is clean, direct injection may be possible.
-
Headspace Analysis: For complex matrices (e.g., food samples), headspace solid-phase microextraction (HS-SPME) is an excellent technique for extracting and concentrating volatile and semi-volatile compounds.[3][4]
Q3: What are the key mass spectral fragments for identifying this compound?
A3: While a library spectrum should be used for confirmation, you can expect to see fragments corresponding to the loss of key functional groups. The molecular weight of this compound is 150.26 g/mol . Key fragmentation pathways would likely involve the loss of the methyldithio group (-SCH3S) or parts of the isobutyraldehyde structure.
Experimental Protocols
Protocol 1: Recommended Starting Method for Direct Liquid Injection
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-50 µg/mL for split injection or 0.1-1 µg/mL for splitless injection.
-
Ensure the sample is free of particulates by filtering or centrifugation if necessary.
-
-
GC-MS Setup:
-
Install a deactivated inlet liner.
-
Set up the GC-MS system with the parameters outlined in the "Recommended Starting Parameters" table above.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire data in full scan mode.
-
-
Data Review:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to this compound.
-
Confirm the identity by comparing the mass spectrum of the peak to a reference library.
-
Assess peak shape and signal-to-noise.
-
-
Optimization:
-
Adjust the inlet temperature and oven program as needed to improve peak shape and resolution.
-
Modify the split ratio or splitless hold time to optimize sensitivity.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Decision tree for selecting the GC injection mode.
References
Preventing artifact formation in 2-(Methyldithio)isobutyraldehyde analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Methyldithio)isobutyraldehyde. The information provided aims to help prevent the formation of analytical artifacts and ensure accurate quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, a volatile sulfur compound known for its presence in meat and other food products.[1][2]
Question: I am observing extraneous peaks in my chromatogram that are not present in my standard. What could be the cause?
Answer: The appearance of unexpected peaks, often referred to as artifacts, is a common issue in the analysis of labile sulfur compounds like this compound. Several factors could be contributing to this:
-
Thermal Degradation: The high temperatures in the Gas Chromatograph (GC) injection port can cause the molecule to break down.[3] For sulfur-containing compounds, this is a primary cause of artifact formation.[4]
-
Oxidation: Disulfides can be susceptible to oxidation, which can be exacerbated by the presence of trace amounts of oxygen in the carrier gas or on the surface of the analytical column.
-
Active Sites in the GC System: Silanol groups on the surface of the GC liner, column, or other parts of the sample flow path can be reactive and promote the degradation of sensitive analytes.
-
Sample Matrix Effects: Components within your sample matrix may react with this compound during sample preparation or analysis.
-
Solvent Effects: The solvent used to dissolve the sample can sometimes contribute to artifact formation, especially at elevated temperatures in the GC inlet.[5]
To troubleshoot this, consider the following actions:
-
Lower the Injector Temperature: Experiment with reducing the temperature of the GC inlet to the lowest point that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Liner: Employ a GC liner that has been deactivated (silanized) to minimize interactions with active sites. Regularly replace the liner to prevent the buildup of non-volatile residues.
-
Check for Leaks: Ensure your GC system is free of leaks to prevent oxygen from entering the system.
-
Sample Preparation: Minimize the time between sample preparation and analysis. Store samples in a cool, dark environment.
-
Solvent Selection: If possible, test different, high-purity solvents to see if the artifact profile changes.
Question: My peak for this compound is tailing. What can I do to improve the peak shape?
Answer: Peak tailing is often an indication of undesirable interactions between the analyte and the analytical system. For a polar and reactive compound like this compound, this is a frequent challenge.
-
Column Choice: Ensure you are using a GC column appropriate for the analysis of volatile sulfur compounds. A mid-polarity column is often a good starting point.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.
-
Deactivation of the System: As with artifact formation, active sites in the injector and detector can lead to peak tailing. Consider using a deactivated liner and gold-plated seals if available.
-
Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.
Question: I am experiencing poor reproducibility in my quantitative analysis. What are the likely causes?
Answer: Poor reproducibility can stem from a variety of sources, particularly when dealing with a volatile and potentially unstable analyte.
-
Sample Volatility: this compound is a volatile compound. Ensure that your sample vials are well-sealed to prevent loss of the analyte during storage and handling.
-
Inconsistent Sample Preparation: Any variability in your sample preparation workflow can lead to inconsistent results. Standardize all steps, from extraction to dilution.
-
Injector Discrimination: The GC injector can sometimes preferentially vaporize more volatile compounds, leading to inaccurate quantification. The use of a pulsed splitless or on-column injection technique can sometimes mitigate this.
-
Standard Stability: Your calibration standards may not be stable over time. Prepare fresh standards regularly and store them under appropriate conditions (e.g., refrigerated, protected from light).
Frequently Asked Questions (FAQs)
What is this compound and why is it important?
This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound containing both an aldehyde and a disulfide functional group.[6][7][8][9][10] It is recognized as a flavor compound, particularly in meat and savory products, contributing to their characteristic aroma profiles.[1] Its analysis is crucial for quality control in the food and fragrance industries.
What are the primary challenges in the analysis of this compound?
The main challenges in analyzing this compound stem from its chemical nature:
-
Volatility: Its volatile nature can lead to sample loss if not handled properly.
-
Thermal Lability: The disulfide bond can be susceptible to cleavage at high temperatures, leading to the formation of other sulfur compounds.
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Reactivity of the Aldehyde Group: The aldehyde functional group can be prone to oxidation or other reactions.
-
Low Concentrations: In many food matrices, this compound is present at very low concentrations, requiring sensitive analytical techniques.
What are the potential degradation products of this compound that could be mistaken for artifacts?
While specific studies on the thermal degradation of this compound are limited, based on the chemistry of similar compounds, potential degradation products could include:
-
Isobutyraldehyde: Formed by the cleavage of the carbon-sulfur bond.
-
Dimethyl disulfide: A common sulfur-containing volatile that could be formed from the methyldithio group.
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Methanethiol: A highly volatile and odorous compound resulting from the breakdown of the disulfide.
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Other sulfur compounds: Recombination of sulfur-containing radicals in the hot injector can lead to a variety of other sulfides and disulfides.
What is the recommended method for the analysis of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of this compound due to its high sensitivity and ability to identify compounds based on their mass spectra. A headspace or solid-phase microextraction (SPME) sample introduction method is often preferred for volatile compounds in complex matrices.
Quantitative Data Summary
The following table summarizes typical GC-MS parameters that can be used as a starting point for the analysis of volatile sulfur compounds, including this compound. Optimization will be required for your specific application and instrumentation.
| Parameter | Recommended Starting Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column |
| Injector Temperature | 200-250 °C (optimization is critical) |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | m/z 35-350 |
Experimental Protocols
Recommended Protocol for GC-MS Analysis of this compound
This protocol provides a general guideline. It should be validated and optimized for your specific matrix and analytical instrumentation.
1. Sample Preparation (Solid Phase Microextraction - SPME)
-
Weigh 1-5 grams of your homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatiles.
-
Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) with gentle agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.
2. GC-MS Analysis
-
Retract the SPME fiber and immediately insert it into the GC inlet for thermal desorption (e.g., at 250 °C for 5 minutes).
-
Start the GC-MS analysis using the parameters outlined in the "Quantitative Data Summary" table as a starting point.
-
Acquire data in full scan mode for qualitative analysis and to identify potential artifacts. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
3. Data Analysis
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard and using a calibration curve prepared with external standards.
Visualizations
Caption: Potential pathways for artifact formation during GC analysis.
Caption: General experimental workflow for the analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flinders Academic Commons [fac.flinders.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]
- 7. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 10. 2-methyl-2-(methyldithio)propanal [webbook.nist.gov]
Technical Support Center: Enhancing Trace Level 2-(Methyldithio)isobutyraldehyde (MDIBA) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 2-(Methyldithio)isobutyraldehyde (MDIBA) at trace levels.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of MDIBA, offering systematic approaches to identify and resolve them.
Diagram: Troubleshooting Workflow for MDIBA Analysis
Technical Support Center: 2-(Methyldithio)isobutyraldehyde Analysis
Welcome to the technical support center for 2-(Methyldithio)isobutyraldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of this compound?
A1: this compound contains a disulfide bond, which can be susceptible to reduction or exchange reactions. The primary challenges in its analysis stem from the reactivity of sulfur-containing compounds.[1][2] Key issues include sample instability due to oxidation or reduction, potential for thiol-disulfide exchange with other components in the sample matrix, and non-specific interactions during chromatographic analysis.[2]
Q2: My calibration curve for this compound is non-linear. What are the potential causes?
A2: A non-linear calibration curve can be caused by several factors:
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Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Sample Degradation: The compound may be degrading at higher concentrations in the prepared standards.
-
Matrix Effects: Components in the sample diluent may interfere with the analysis, especially at the lower or higher ends of the concentration range.
-
Adsorption: The analyte may adsorb to vials, tubing, or the analytical column, leading to a non-linear response.
Q3: I am observing poor reproducibility in my measurements. What should I investigate?
A3: Poor reproducibility is often linked to inconsistencies in sample preparation and handling.[3] Key areas to check include:
-
Inconsistent Sample Preparation: Ensure that all samples and standards are prepared in a consistent manner, including solvent composition and pH.
-
Sample Stability: this compound may not be stable in certain solvents or at room temperature for extended periods. It is advisable to prepare fresh standards for each analytical run and to keep samples cooled.
-
Instrument Variability: Check for fluctuations in instrument performance, such as injection volume precision and detector stability.
-
Thiol-Disulfide Exchange: If the sample contains free thiols, they can react with this compound, leading to variable results.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape in Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Modify the mobile phase pH or ionic strength.- Use a different column chemistry (e.g., one with end-capping). |
| Peak Fronting | Column overload. | - Dilute the sample.- Use a column with a higher loading capacity. |
| Split Peaks | - Clogged frit or column contamination.- Inconsistent sample solvent with the mobile phase. | - Flush the column or replace the frit.- Ensure the sample solvent is compatible with the mobile phase. |
Issue 2: Inaccurate Quantification and Recovery
| Symptom | Potential Cause | Suggested Solution |
| Low Recovery | - Adsorption of the analyte to sample containers or instrument components.- Degradation of the analyte during sample processing. | - Use silanized vials.- Optimize sample extraction and processing to minimize degradation (e.g., work at lower temperatures, use antioxidants). |
| High Variability in Replicates | Incomplete dissolution or precipitation of the analyte in the sample solvent. | - Ensure the analyte is fully dissolved.- Use a stronger or different sample solvent. |
Experimental Protocols
Protocol 1: General Approach for Generating a Calibration Curve for this compound using LC-UV
This protocol provides a general workflow for establishing a calibration curve. Specific parameters such as column type, mobile phase composition, and wavelength will need to be optimized for your specific application.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase or a compatible solvent to prepare a series of calibration standards. A typical range might be 1 µg/mL to 100 µg/mL.
-
Prepare at least five concentration levels to ensure linearity.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 210 nm)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the calibration standards in triplicate, starting with the lowest concentration.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot the average peak area against the corresponding concentration for each standard.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the limits of detection (LOD) and quantification (LOQ). An acceptable R² value is typically ≥ 0.99.
-
Visualizations
Caption: Workflow for generating a calibration curve.
Caption: Decision tree for troubleshooting calibration curve issues.
References
Reducing background noise in 2-(Methyldithio)isobutyraldehyde mass spectra
Welcome to the technical support center for the mass spectrometric analysis of 2-(Methyldithio)isobutyraldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results and reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic sulfur compound.[1][2] It is recognized as a flavoring agent in the food industry.[1] Accurate analysis of this compound is crucial for quality control in food and beverage products, as well as in research settings where it may be a target analyte or a component of a complex mixture.
Q2: What are the main challenges in the mass spectrometric analysis of this compound?
The primary challenges include its volatile nature, the potential for thermal degradation, and the presence of sulfur, which can contribute to background noise and column activity in gas chromatography-mass spectrometry (GC-MS) systems. Its aldehyde functional group can also be reactive, leading to potential sample degradation or interaction with the analytical system.
Q3: What are the expected characteristic ions of this compound in an electron ionization (EI) mass spectrum?
While a publicly available, definitive mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the fragmentation of similar structures, such as isobutyraldehyde and organic disulfides.
The molecular ion peak ([M]•+) would be at m/z 150. Key fragmentation pathways would likely involve:
-
α-cleavage adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1, m/z 149) or the formyl radical (M-29, m/z 121).
-
Cleavage of the disulfide bond, which is a weak point in the molecule. This could lead to fragments corresponding to the loss of a methylthio radical (•SCH₃, M-47, m/z 103) or a methyldithio radical (•SSCH₃, M-79, m/z 71).
-
Cleavage of the C-S bond, potentially leading to a fragment at m/z 83, corresponding to [C₄H₇S]⁺.
-
A prominent peak at m/z 43, corresponding to the stable isopropyl cation [(CH₃)₂CH]⁺, is also highly probable due to the isobutyl group.
Q4: What are common sources of background noise in the analysis of sulfur compounds?
Common sources of background noise when analyzing sulfur compounds include:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds that contribute to the background.
-
Septum Bleed: Particles from the injection port septum can be introduced into the system.
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) can lead to a high baseline.
-
Sample Matrix Effects: Complex sample matrices can introduce a wide range of interfering compounds.
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System Contamination: Previous analyses of high-concentration sulfur samples can lead to residual sulfur in the injector, transfer line, or ion source.[3]
Troubleshooting Guides
High Background Noise
High background noise can obscure the signal of your analyte, leading to poor sensitivity and inaccurate quantification. The following table outlines common causes and solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Elevated baseline across the entire chromatogram | Contaminated carrier gas or gas lines. | - Ensure high-purity carrier gas is used.- Install or replace gas purifiers (oxygen, moisture, and hydrocarbon traps).- Check for leaks in the gas lines. |
| Contaminated injector port. | - Clean or replace the injector liner and septum.- Bake out the injector at a high temperature. | |
| Discrete peaks in blank runs ("ghost peaks") | Carryover from previous injections. | - Run several solvent blanks to wash the system.- Clean the syringe and injector port. |
| Septum bleed. | - Use a high-quality, low-bleed septum.- Lower the injector temperature if possible. | |
| Rising baseline with increasing temperature | Column bleed. | - Condition the column according to the manufacturer's instructions.- Ensure the final oven temperature does not exceed the column's maximum operating temperature.- Use a low-bleed column specifically designed for MS applications. |
| Specific m/z values consistently high in the background (e.g., m/z 207, 281 for siloxanes) | Column or septum bleed. | - Identify the source of the bleed based on the characteristic ions.- Replace the column or septum as needed. |
| High background after analyzing high-concentration sulfur samples | Sulfur contamination of the system. | - Bake out the inlet and column.- In severe cases, it may be necessary to clean the ion source.[3] |
Poor Signal-to-Noise (S/N) Ratio
Even with a relatively low baseline, the signal for this compound may be weak. The following strategies can help improve the S/N ratio.
| Strategy | Description | Expected Improvement |
| Optimize Sample Preparation | Use headspace solid-phase microextraction (HS-SPME) to pre-concentrate the volatile analyte from the sample matrix. | Significant increase in analyte concentration injected into the GC-MS. |
| Optimize GC Conditions | Use a shorter, narrow-bore capillary column (e.g., 15 m x 0.25 mm) with a thin film to produce sharper peaks.[4] | Taller, narrower peaks lead to a better S/N ratio. |
| Optimize MS Parameters | Use selected ion monitoring (SIM) mode instead of full scan mode. Monitor the characteristic ions of this compound. | Increased dwell time on specific ions significantly enhances sensitivity. |
| Derivatization | For aldehydes, derivatization with agents like PFBHA can improve chromatographic behavior and detector response.[5][6] | Can lead to sharper peaks and increased sensitivity, especially in complex matrices. |
The following table provides a hypothetical example of the quantitative improvement in S/N ratio that can be achieved with these optimization steps.
| Method | Signal Intensity (counts) | Noise (counts) | Signal-to-Noise Ratio (S/N) |
| Direct Liquid Injection (Full Scan) | 500 | 100 | 5 |
| HS-SPME (Full Scan) | 5,000 | 100 | 50 |
| HS-SPME (SIM Mode) | 50,000 | 50 | 1000 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis
This protocol is designed for the extraction and concentration of volatile this compound from a liquid matrix.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate amount of sodium chloride to increase the ionic strength of the solution and promote the release of volatile compounds.
-
Seal the vial with a PTFE-lined septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC injection port.
-
Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C).
-
Start the GC-MS analysis program.
-
Visualizations
Logical Workflow for Troubleshooting High Background Noise
References
- 1. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 3. Sulfur contamination help - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Maillard Reaction Conditions for 2-(Methyldithio)isobutyraldehyde
Welcome to the technical support center for the optimization of Maillard reaction conditions for the synthesis of 2-(methyldithio)isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the synthesis of this compound via the Maillard reaction?
A1: The primary precursors for the formation of this compound are sulfur-containing amino acids and a source of isobutyraldehyde. Cysteine is a crucial amino acid as it can release hydrogen sulfide during the reaction, a key component for the formation of sulfur-containing flavor compounds.[1] Isobutyraldehyde, or a precursor that can generate it, serves as the aldehyde source. Additionally, a reducing sugar is necessary to initiate the Maillard reaction.
Q2: What is the general mechanism for the formation of sulfur-containing compounds in the Maillard reaction?
A2: The formation of sulfur-containing flavor compounds is a complex process. It generally involves the Strecker degradation of sulfur-containing amino acids like cysteine, which produces hydrogen sulfide (H₂S) and ammonia.[1] The hydrogen sulfide can then react with other intermediates of the Maillard reaction, such as dicarbonyl compounds formed from the degradation of sugars, to generate a variety of sulfur-containing volatile compounds.[1]
Q3: How does pH influence the formation of this compound?
A3: The pH of the reaction medium is a critical parameter that controls the kinetics of the Maillard reaction.[2][3] Generally, a slightly acidic to neutral pH range (around 5-7) is often optimal for the formation of many flavor compounds. However, the optimal pH can be specific to the target compound. For sulfur-containing compounds, the pH can influence the rate of Strecker degradation and the reactivity of the intermediate sulfur compounds. It is recommended to perform small-scale experiments to determine the optimal pH for your specific system.
Q4: Can cysteine inhibit the Maillard reaction?
A4: Yes, under certain conditions, cysteine can inhibit the Maillard reaction. It can react with key intermediates, such as 5-hydroxymethylfurfural (HMF), trapping them and preventing them from participating in the later stages of the reaction that lead to browning and the formation of other flavor compounds.[4] This is an important consideration when optimizing the reaction, as a balance must be struck between providing enough cysteine for sulfur compound formation and avoiding excessive inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | - Inappropriate precursor ratio.- Suboptimal reaction temperature.- Incorrect pH.- Insufficient reaction time.- High water activity. | - Systematically vary the molar ratios of the sulfur source (e.g., cysteine), aldehyde source (e.g., isobutyraldehyde), and reducing sugar.- Optimize the temperature profile. Start with a moderate temperature (e.g., 90-120°C) and adjust based on analytical results.[5]- Screen a range of pH values (e.g., 5-8) to find the optimum for the formation of the target compound.[6]- Monitor the reaction over time to determine the point of maximum yield before degradation reactions dominate.- Ensure the reaction mixture has a low water activity to favor the condensation reactions of the Maillard pathway. |
| Formation of undesirable off-flavors | - Excessive reaction temperature or time leading to pyrolysis.- Unwanted side reactions due to incorrect precursor ratios.- Presence of impurities in the starting materials. | - Reduce the reaction temperature and/or time to minimize the formation of burnt or acrid notes.[2]- Adjust the precursor ratios to favor the formation of the desired compound.- Use high-purity starting materials to avoid the introduction of interfering substances. |
| Inconsistent results between batches | - Poor control over reaction parameters (temperature, pH, time).- Variations in the quality of starting materials.- Inconsistent mixing or heating. | - Implement strict control over all reaction parameters using calibrated equipment.- Source high-quality, consistent starting materials from a reliable supplier.- Ensure uniform heating and mixing throughout the reaction vessel. |
| Low concentration of sulfur-containing compounds in general | - Insufficient concentration of the sulfur-containing precursor (e.g., cysteine).- Loss of volatile sulfur compounds during the reaction or workup.- Inhibition of the Maillard reaction by excess cysteine.[4] | - Increase the concentration of the sulfur-containing amino acid in the reaction mixture.- Use a closed reaction system to minimize the loss of volatile products. Consider using a solvent trap if necessary.- Optimize the cysteine concentration to provide sufficient sulfur without significantly inhibiting the overall reaction. |
Experimental Protocols
While a specific, publicly available protocol for the direct synthesis of this compound via the Maillard reaction is not readily found, the following provides a general methodology for a model system to study the formation of meat-like flavor compounds, which can be adapted for your target molecule.
Model System for Meat Flavor Compound Formation
This protocol is based on the principles of Maillard reactions for generating meat-like flavors, which often involve sulfur-containing compounds.
Materials:
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L-Cysteine (or other sulfur-containing amino acid)
-
Isobutyraldehyde
-
Reducing sugar (e.g., D-xylose, glucose)[7]
-
Phosphate buffer (to maintain pH)
-
Solvent (e.g., water, propylene glycol)
-
Reaction vessel (e.g., sealed glass reactor with stirring and temperature control)
-
Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))
Procedure:
-
Precursor Solution Preparation: Prepare a solution of the reducing sugar and L-cysteine in the chosen solvent and buffer. The molar ratios of the reactants should be systematically varied as part of the optimization process. A typical starting point could be a 1:1:1 molar ratio of sugar:amino acid:aldehyde.
-
Reaction Setup: Transfer the precursor solution to the reaction vessel. If using isobutyraldehyde directly, it can be added at this stage. Ensure the system is well-sealed to prevent the loss of volatile compounds.
-
Reaction Conditions:
-
Temperature: Heat the reaction mixture to the desired temperature (e.g., 100-140°C).[2] The temperature should be carefully controlled and monitored.
-
Time: Allow the reaction to proceed for a specific duration (e.g., 30-120 minutes). Samples can be taken at different time points to monitor the progress of the reaction.
-
pH: Maintain the desired pH throughout the reaction using a suitable buffer system.
-
-
Sample Collection and Analysis:
-
At the end of the reaction, cool the mixture rapidly to quench the reaction.
-
Extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by using solid-phase microextraction (SPME).
-
Analyze the extracted compounds by GC-MS to identify and quantify the reaction products, including this compound.[8][9]
-
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how quantitative data from optimization experiments could be presented.
| Experiment ID | Cysteine (mmol) | Isobutyraldehyde (mmol) | Xylose (mmol) | Temperature (°C) | pH | Time (min) | Yield of this compound (%) |
| 1 | 10 | 10 | 10 | 120 | 6.0 | 60 | 5.2 |
| 2 | 15 | 10 | 10 | 120 | 6.0 | 60 | 8.9 |
| 3 | 10 | 10 | 10 | 130 | 6.0 | 60 | 7.5 |
| 4 | 10 | 10 | 10 | 120 | 7.0 | 60 | 6.8 |
| 5 | 15 | 10 | 10 | 130 | 7.0 | 90 | 12.3 |
Visualizations
Logical Workflow for Maillard Reaction Optimization
Caption: A logical workflow for the optimization of Maillard reaction conditions.
Signaling Pathway for Sulfur-Containing Flavor Compound Formation
Caption: A simplified pathway for the formation of sulfur-containing flavor compounds.
References
- 1. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scienceasia.org [scienceasia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-(Methyldithio)isobutyraldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation and analysis of 2-(Methyldithio)isobutyraldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the separation of this compound?
A1: Gas chromatography (GC) is the most suitable technique for the analysis of this compound. This is due to its volatility and the presence of a sulfur moiety, for which sensitive and selective GC detectors are available. While High-Performance Liquid Chromatography (HPLC) is a possibility, it is generally less preferred for volatile sulfur compounds and would likely require derivatization of the aldehyde group.
Q2: Which type of GC column is best suited for analyzing this compound?
A2: A capillary GC column with a stationary phase designed for the analysis of sulfur compounds is recommended. These columns are specially deactivated to prevent the adsorption of active sulfur compounds, ensuring good peak shape and recovery. Look for columns with low bleed characteristics, especially if using a mass spectrometer (MS) or sulfur chemiluminescence detector (SCD).[1][2][3]
Q3: What detector should I use for the analysis of this compound?
A3: For selective and sensitive detection of this sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) is highly recommended.[2][4] An SCD offers high selectivity for sulfur compounds, reducing interference from the sample matrix. An MS detector provides both quantification and structural information, which can be valuable for identification confirmation. A Flame Ionization Detector (FID) can also be used, but it is a universal detector and may be less sensitive and selective for trace-level analysis.
Q4: Can I use HPLC to separate this compound?
A4: While GC is the preferred method, HPLC can be explored. Due to the compound's aldehyde group, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) would be necessary to achieve good retention and detection by UV or MS.[5][6] A reversed-phase C18 column is a common choice for separating DNPH-derivatized aldehydes.[5]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC system (liner, column) adsorbing the analyte. | - Use a deactivated inlet liner. - Ensure the use of a high-quality, inert GC column specifically designed for sulfur analysis. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column to remove any active sites that may have developed.[7][8] |
| Low or No Signal | Analyte loss due to adsorption or degradation. | - Check for leaks in the system. - Verify the inertness of the entire sample path, from the syringe to the detector. - Ensure the injector temperature is appropriate to volatilize the sample without causing degradation. |
| Baseline Noise or Drift | Column bleed, contaminated carrier gas, or detector issues. | - Use a low-bleed GC column. - Ensure high-purity carrier gas and use appropriate gas purifiers. - Check for detector contamination and perform maintenance as needed.[7][9] |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate, oven temperature, or column degradation. | - Check for leaks in the gas lines. - Verify the accuracy of the oven temperature programming. - Inspect the column for signs of degradation and replace if necessary. |
HPLC Analysis (with DNPH Derivatization)
| Problem | Potential Cause | Troubleshooting Steps |
| Multiple or Broad Peaks for a Single Analyte | Incomplete derivatization or presence of isomers. | - Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH). - Ensure complete reaction before injection. |
| Poor Resolution | Inadequate separation on the column. | - Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio). - Consider using a different C18 column with a different selectivity. - Adjust the column temperature. |
| Shifting Retention Times | Changes in mobile phase composition, column equilibration, or flow rate. | - Prepare fresh mobile phase and ensure it is properly degassed. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[10] - Check the pump for leaks or pressure fluctuations.[10] |
Experimental Protocols
Recommended GC-MS/SCD Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration within the linear range of the detector.
-
If analyzing complex matrices, consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for volatile sulfur compounds.[11][12][13]
2. GC-MS/SCD Conditions:
| Parameter | Recommendation |
| GC Column | Rt-XLSulfur or DB-Sulfur SCD (or equivalent inert column for sulfur analysis), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Final Hold: 5 minutes |
| MSD Transfer Line | 280 °C |
| MSD Ion Source | 230 °C |
| MSD Quadrupole | 150 °C |
| SCD Temperature | 800 °C |
Visualizations
Experimental Workflow for GC Analysis
Caption: Workflow for the analysis of this compound by GC.
Troubleshooting Logic for Poor Peak Shape in GC
Caption: Decision tree for troubleshooting poor peak shape in GC analysis.
References
- 1. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. アルデヒド/ ケトン DNPHの分析、Ascentis Express C18 application for air monitoring, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Sample preparation techniques to improve 2-(Methyldithio)isobutyraldehyde recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation techniques for the recovery of 2-(Methyldithio)isobutyraldehyde (MDMIA).
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation critical for the accurate analysis of this compound?
A1: this compound (MDMIA) is a volatile sulfur compound, and like many such compounds, it is prone to loss and degradation during sample handling and analysis. Proper sample preparation is essential to:
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Minimize Analyte Loss: Due to its volatility, MDMIA can be easily lost during sample transfer and concentration steps.
-
Prevent Thermal Degradation: MDMIA is thermally labile and can degrade at elevated temperatures, such as those used in gas chromatography (GC) injectors.
-
Reduce Matrix Effects: Complex sample matrices, such as those in food or biological samples, can interfere with the detection and quantification of MDMIA.
-
Enhance Sensitivity: Pre-concentration techniques are often necessary to detect the low concentrations of MDMIA typically found in samples.
Q2: What are the most common analytical techniques for the determination of MDMIA?
A2: Gas chromatography (GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector is the most common and effective technique for analyzing MDMIA.[1][2] Sulfur-selective detectors include the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD). For complex matrices, two-dimensional gas chromatography (GCxGC) can provide enhanced separation and identification.
Q3: Which sample preparation techniques are recommended for improving MDMIA recovery?
A3: Several techniques can be employed, with the choice depending on the sample matrix and the required sensitivity. The most common and effective methods include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and simple technique for extracting volatile and semi-volatile compounds from the headspace of a sample.[1][2]
-
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique that is highly effective for isolating volatile and semi-volatile compounds from complex matrices with minimal artifact formation.
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective but may require careful optimization to minimize analyte loss.
-
Stir Bar Sorptive Extraction (SBSE): A technique similar to SPME but with a larger volume of the stationary phase, providing higher recovery for certain analytes.
Q4: How can I minimize the degradation of MDMIA during analysis?
A4: To minimize degradation, consider the following:
-
Use lower injector temperatures: High temperatures in the GC inlet can cause thermal degradation.
-
Deactivate the GC system: The use of inert liners and columns can reduce active sites that promote degradation.[3]
-
Derivatization: While not always necessary, derivatization of the aldehyde group can sometimes improve stability and chromatographic performance.
-
Minimize sample storage time: Analyze samples as quickly as possible after collection and extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of MDMIA | Analyte Loss during Sample Preparation: MDMIA is volatile and can be lost during solvent evaporation or sample transfer. | - Use a gentle concentration technique like Solvent-Assisted Flavor Evaporation (SAFE).- For SPME, optimize extraction time and temperature to ensure efficient partitioning of MDMIA to the fiber.- Avoid excessive heating of the sample. |
| Thermal Degradation in GC Inlet: High injector temperatures can cause MDMIA to break down. | - Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and optimize as needed.- Use a programmed temperature vaporization (PTV) inlet for controlled heating. | |
| Active Sites in the GC System: Active sites in the injector liner, column, or transfer lines can adsorb or degrade MDMIA. | - Use deactivated glass wool in the liner or a liner without glass wool.- Use a highly inert GC column, such as one specifically designed for sulfur compound analysis.- Condition the column properly before use.[3] | |
| Poor Peak Shape (Tailing) | Active Sites in the GC System: Similar to low recovery, active sites can cause peak tailing. | - Use a deactivated liner and column.- Cut the front end of the column (a few cm) to remove accumulated non-volatile residues. |
| Inappropriate GC Column: The column phase may not be suitable for analyzing sulfur compounds. | - Use a column with a phase designed for volatile sulfur compound analysis (e.g., low- to mid-polarity). | |
| Ghost Peaks | Carryover from Previous Injections: MDMIA or its degradation products may be retained in the system and elute in subsequent runs. | - Thoroughly bake out the column and injector after each run or sequence.- Run blank injections between samples to check for carryover. |
| Contaminated Syringe (for liquid injections): | - Clean the syringe thoroughly between injections with an appropriate solvent. | |
| Irreproducible Results | Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | - Standardize the sample preparation protocol and ensure all parameters are carefully controlled.- Use an autosampler for SPME or liquid injections to improve precision. |
| Sample Instability: MDMIA may degrade in the sample or extract over time. | - Analyze samples as soon as possible after preparation.- Store samples and extracts at low temperatures (e.g., -20 °C or -80 °C) and in airtight containers. |
Logical Flow for Troubleshooting Low MDMIA Recovery
Caption: Troubleshooting workflow for low MDMIA recovery.
Experimental Protocols
The following are illustrative protocols based on best practices for the analysis of volatile sulfur compounds. Researchers should validate these methods for their specific application and matrix.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is suitable for relatively clean matrices or for screening purposes.
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., a deuterated analog of MDMIA or another sulfur compound with similar properties).
-
Add 1-2 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds.
-
Seal the vial immediately with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler or a heating block set to a specific temperature (e.g., 40-60 °C).
-
Equilibrate the sample for 5-10 minutes.
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a predetermined time (e.g., 20-40 minutes) with agitation.
3. GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at a specific temperature (e.g., 250 °C) for 2-5 minutes in splitless mode.
-
Use a suitable GC column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Set the oven temperature program (e.g., start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of MDMIA.
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) with GC-MS
This method is recommended for complex matrices and when high recovery is essential.
1. Sample Preparation:
-
Homogenize 20-50 g of the sample with an equal amount of water.
-
Add a known amount of internal standard.
-
Transfer the slurry to the SAFE apparatus.
2. SAFE Procedure:
-
Perform the distillation under high vacuum (typically < 5 Pa).
-
Gently heat the sample flask (e.g., 40-50 °C).
-
Collect the distillate in a flask cooled with liquid nitrogen.
-
Extract the aqueous distillate with a low-boiling-point solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
3. Concentration:
-
Carefully concentrate the extract to a final volume of 100-200 µL using a Vigreux column or a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Follow the GC-MS conditions as described in Protocol 1.
Quantitative Data (Illustrative)
The following table presents illustrative recovery data for MDMIA based on typical performance of the described techniques for similar analytes. Actual recoveries will depend on the specific matrix and experimental conditions and should be determined through method validation.
| Sample Preparation Technique | Matrix | Expected Recovery (%) | Relative Standard Deviation (RSD, %) |
| HS-SPME | Spiked Water | 85 - 105 | < 10 |
| Meat Homogenate | 70 - 95 | < 15 | |
| SAFE | Spiked Water | 95 - 110 | < 5 |
| Meat Homogenate | 90 - 105 | < 10 | |
| LLE | Spiked Water | 60 - 85 | < 15 |
| Meat Homogenate | 50 - 80 | < 20 |
Visualizations
Experimental Workflow for HS-SPME
Caption: Workflow for HS-SPME sample preparation.
Experimental Workflow for SAFE
Caption: Workflow for SAFE sample preparation.
References
Technical Support Center: Gas Chromatography of 2-(Methyldithio)isobutyraldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal decomposition of 2-(Methyldithio)isobutyraldehyde in a gas chromatography (GC) injector. By optimizing your analytical method, you can ensure accurate and reproducible quantification of this thermally sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to thermal decomposition?
This compound is an organosulfur compound containing both a disulfide and an aldehyde functional group. The disulfide bond (S-S) is relatively weak and can cleave at elevated temperatures. Aldehydes can also be susceptible to thermal degradation. This inherent molecular instability makes it challenging to analyze by conventional gas chromatography (GC) without significant in-injector decomposition.[1][2]
Q2: What are the common signs of thermal decomposition in the GC injector?
Users may observe several indicators of thermal decomposition, including:
-
Poor peak shape: Tailing or broadened peaks for this compound.
-
Reduced peak area/response: Inconsistent and lower than expected analyte signal.
-
Appearance of unexpected peaks: These often correspond to the degradation products.[1] For this compound, this could involve the formation of smaller, more volatile sulfur compounds.
-
Poor reproducibility: Significant variation in results between injections.
-
Baseline disturbances: A rising or noisy baseline can indicate contamination from decomposed sample matrix.[3]
Q3: How can I confirm that the issues I am seeing are due to thermal decomposition?
To confirm thermal decomposition, you can perform a simple experiment by varying the injector temperature. Analyze the same sample at progressively lower injector temperatures (e.g., in 20-25 °C increments) and observe the peak area of the target analyte and any suspected degradation products.[2] If the peak area of this compound increases at lower temperatures while the degradation peaks decrease, it strongly suggests thermal decomposition is occurring.
Troubleshooting Guide
Issue 1: Low Analyte Response and Poor Reproducibility
This is often a primary indicator of thermal decomposition in the injector. The following steps can help mitigate this issue.
| Parameter | Recommendation | Rationale |
| Injector Temperature | Lower the injector temperature as much as possible while still ensuring adequate volatilization of the analyte. A starting point could be just above the boiling point of the solvent.[4] A temperature ramp (using a PTV inlet) is often ideal.[5] | Reduces the thermal stress on the analyte, thereby minimizing decomposition.[1][2] |
| Injection Mode | Use a splitless injection for trace analysis to maximize the amount of analyte transferred to the column.[6] Consider on-column injection if available, as it is the gentlest injection technique for thermally labile compounds.[7][8][9] | Minimizes sample loss and, in the case of on-column injection, avoids the hot injector environment altogether.[7] |
| Liner Type | Use a highly inert, deactivated liner. Liners with a taper at the bottom can help direct the sample to the column.[10][11] Avoid liners with glass wool if possible, as it can have active sites. If wool is necessary for non-volatile residue trapping, ensure it is also highly deactivated.[2][12] | An inert flow path is crucial to prevent catalytic decomposition on active sites within the liner.[11][13][14] |
| Residence Time | Minimize the time the analyte spends in the hot injector. This can be achieved by using a faster carrier gas flow rate during the injection (pressure-pulsed injection) or a liner with a smaller internal volume.[2][10] | Shorter exposure to high temperatures reduces the opportunity for thermal degradation to occur.[1] |
Issue 2: Appearance of Ghost Peaks and Baseline Noise
Contamination from previous injections or system components can mimic or exacerbate decomposition issues.
| Parameter | Recommendation | Rationale |
| Septum | Use a high-quality, low-bleed septum and replace it regularly (e.g., daily if the instrument is in heavy use). | Prevents contamination from septum bleed and avoids leaks that can introduce oxygen and promote degradation. |
| Liner Maintenance | Regularly inspect and replace the inlet liner to remove non-volatile residues that can become active sites.[3] | A clean liner ensures an inert surface for sample vaporization and transfer.[10] |
| Carrier Gas | Use high-purity (≥99.999%) carrier gas with appropriate traps for oxygen and moisture.[6] | Impurities in the carrier gas can increase baseline noise and contribute to analyte degradation.[6] |
Experimental Protocols
Protocol 1: Method Development for Minimizing Thermal Decomposition
-
Initial Injector Temperature Setting: Start with an injector temperature of 200°C or lower. If using a Programmable Temperature Vaporization (PTV) inlet, start at a low temperature (e.g., 40-60°C) and ramp quickly to a final temperature that allows for transfer of the analyte to the column.[5]
-
Liner Selection: Install a new, ultra-inert, single-taper deactivated liner.
-
Injection Technique: Begin with a 1 µL splitless injection. Optimize the splitless hold time to ensure complete transfer of the analyte without excessive exposure to the injector temperature.[11]
-
Column and Oven Program: Use a column with a stable stationary phase. Set the initial oven temperature below the boiling point of the injection solvent to utilize the "solvent effect" for peak focusing.[11]
-
Systematic Optimization: Inject a standard of this compound and systematically vary the injector temperature, decreasing it in 10-20°C increments. Monitor the peak area of the parent compound and any degradation products.
-
Data Analysis: Plot the peak area of this compound and its degradation products against the injector temperature to identify the optimal temperature that maximizes the parent compound's response while minimizing degradation.
Protocol 2: Derivatization for Improved Stability (Optional)
If thermal decomposition cannot be sufficiently minimized through method optimization, derivatization may be an effective alternative. Aldehydes can be derivatized to form more stable compounds.
-
Reagent Selection: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.
-
Reaction:
-
Prepare a solution of your sample containing this compound in a suitable solvent.
-
Add an excess of the PFBHA reagent.
-
Gently heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Cool the reaction mixture and inject an aliquot into the GC-MS.
-
-
Method Adjustment: The GC method will need to be adjusted to account for the higher molecular weight and different volatility of the derivative. The injector and oven temperatures may need to be increased, but the derivative's enhanced stability should prevent degradation.
Visualizations
References
- 1. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 7. How to improve the sensitivity of gas chromatography?-Guangzhou Shounuo Scientific Instrument Co., Ltd [gzsnyq.com]
- 8. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ultra Inert Liners for GC, Deactivated Liners | Agilent [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Addressing reproducibility in 2-(Methyldithio)isobutyraldehyde experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-(Methyldithio)isobutyraldehyde (MDIBA). Our aim is to enhance experimental reproducibility and success for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and use of MDIBA.
Synthesis & Reproducibility
Question: My MDIBA synthesis is resulting in a low yield and multiple side products. How can I improve the reaction?
Answer: Low yields and the formation of side products are common challenges in the synthesis of MDIBA, often stemming from the reaction conditions. Based on analogous syntheses of related sulfur-containing aldehydes, several factors can be optimized. A key consideration is the control of side reactions, such as the self-condensation of isobutyraldehyde or the formation of polysulfides.
Troubleshooting Steps:
-
Temperature Control: The reaction temperature is critical. High temperatures can promote side reactions. It is advisable to maintain a consistent and controlled temperature throughout the reaction. For the initial chlorination of isobutyraldehyde, a temperature range of 25-35°C is recommended.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. The use of an appropriate organic solvent can improve the solubility of reactants and stabilize reactive intermediates. Solvents such as 1,2-dichloroethane or N,N-dimethylformamide have been used in similar reactions.[1]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the isobutyraldehyde. Impurities can lead to undesired side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde and other sulfur-containing compounds.
-
Gradual Reagent Addition: The slow, dropwise addition of reagents, particularly the chlorinating agent and the sulfur source, can help to control the reaction rate and minimize the formation of byproducts.
Question: I am having difficulty purifying the final MDIBA product. What purification methods are most effective?
Answer: The purification of MDIBA can be challenging due to its physical properties and potential impurities. The crude product may contain unreacted starting materials, chlorinated intermediates, and various sulfur-containing byproducts.
Recommended Purification Strategy:
-
Extraction: After the reaction, a liquid-liquid extraction is a crucial first step to separate the product from the aqueous phase and water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating MDIBA from closely related impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent final purification step to obtain high-purity MDIBA. The boiling point of MDIBA is reported to be 41-43°C at reduced pressure.[2]
Experimental Assays
Question: I am observing inconsistent results in my cellular assays when using MDIBA. What could be the cause?
Answer: Inconsistent results in cellular assays can arise from issues with compound stability, solubility, and interaction with assay components.
Troubleshooting Checklist:
-
Compound Stability in Media: MDIBA, being a disulfide, may be susceptible to reduction in the presence of cellular thiols like glutathione. It is advisable to prepare fresh stock solutions and minimize the time the compound spends in the cell culture media before the assay.
-
Solubility Issues: MDIBA is described as being very slightly soluble in water.[3] Ensure that the compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your aqueous assay buffer or cell culture medium. Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.
-
Interaction with Assay Reagents: Some assay components, such as certain dyes or detection reagents, may interact with the sulfur atoms in MDIBA, leading to artifacts. Run appropriate controls, including the compound with assay components in the absence of cells, to check for any direct interference.
-
Cell Health: Ensure that the concentration of the vehicle solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity, which can confound your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: MDIBA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] For long-term storage, refrigeration is recommended to minimize degradation.
Q2: What is the stability of MDIBA in common laboratory solvents?
Q3: What are the primary safety precautions I should take when handling MDIBA?
A3: MDIBA is harmful if swallowed and causes serious eye irritation.[4] It is also a combustible liquid.[5] Always handle MDIBA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H10OS2 | [2][3] |
| Molecular Weight | 150.26 g/mol | [2] |
| Appearance | Pale yellow to yellow liquid | [2] |
| Boiling Point | 41 - 43 °C | [2] |
| Density | 1.09 g/cm³ | [2] |
| Refractive Index | 1.515 - 1.535 (at 20°C) | [2] |
| Purity (Typical) | ≥ 97% (GC) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MDIBA)
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for your specific laboratory conditions.
Materials:
-
Isobutyraldehyde
-
N,N-Dimethylformamide (DMF)
-
Chlorine gas
-
Sodium methyl mercaptide (NaSMe) solution
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Three-necked round-bottom flask
-
Stirring plate and stir bar
-
Dropping funnel
-
Gas inlet tube
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Chlorination of Isobutyraldehyde:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and gas inlet, dissolve isobutyraldehyde (1 equivalent) in DMF.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly bubble chlorine gas (1 equivalent) through the solution while maintaining the temperature below 10°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess chlorine.
-
-
Thiolation:
-
In a separate flask, cool an aqueous solution of sodium methyl mercaptide (1.1 equivalents) in an ice bath.
-
Slowly add the chlorinated isobutyraldehyde solution from the previous step to the sodium methyl mercaptide solution, keeping the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure MDIBA and concentrate under reduced pressure to yield the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of MDIBA.
Caption: Hypothetical signaling pathway of MDIBA inducing an antioxidant response.
References
- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
2-(Methyldithio)isobutyraldehyde vs. other sulfur-containing flavor compounds
A Comparative Guide to 2-(Methyldithio)isobutyraldehyde and Other Key Sulfur-Containing Flavor Compounds
For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuances of sulfur-containing compounds is paramount. These molecules, often potent at exceptionally low concentrations, are pivotal in defining the characteristic aromas of a vast array of food products, from savory meats to roasted coffee. This guide provides an objective comparison of this compound against other significant sulfur-containing flavor compounds, supported by available data and detailed experimental methodologies.
Performance Comparison of Sulfur-Containing Flavor Compounds
The organoleptic properties of sulfur compounds are diverse, ranging from meaty and roasted to savory and pungent. Their utility in flavor formulations is largely determined by their odor threshold, flavor profile, and stability. Below is a comparative summary of key quantitative data for this compound and its alternatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Flavor Profile | Odor Threshold (ng/L in water) |
| This compound | 67952-60-7 | C5H10OS2 | 150.26 | Aromatic, chocolate, cocoa[1][2] | Data not available |
| 2-Methyl-3-furanthiol | 28588-74-1 | C5H6OS | 114.17 | Roasted, meaty, savory, caramel-like[3][4] | 0.001-0.0025 (in air) |
| Bis(2-methyl-3-furyl) disulfide | 28588-75-2 | C10H10O2S2 | 226.32 | Roasted, meaty, savory, seared beef, onion[2][5] | Data not available |
| Methional | 3268-49-3 | C4H8OS | 104.17 | Cooked potato, savory, sulfurous[6] | 200 |
| 2-Furfurylthiol | 98-02-2 | C5H6OS | 114.17 | Roasted coffee, burnt, sweet[7] | 5 |
Experimental Protocols
Accurate analysis and characterization of volatile sulfur compounds are critical for their effective application. The following are detailed methodologies for key experiments in the study of these flavor compounds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To determine the odor contribution of individual volatile compounds in a sample.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as Headspace Solid-Phase Microextraction (HS-SPME) or solvent extraction.
-
Gas Chromatography: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column suitable for separating sulfur compounds (e.g., DB-Sulfur or equivalent).
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification, while the other is directed to a heated sniffing port.
-
Olfactory Analysis: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and the retention time.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the compounds responsible for specific odors.
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is limited, a plausible synthetic route can be derived from general organic chemistry principles and related syntheses. A potential pathway involves the reaction of isobutyraldehyde with a sulfur-donating agent like dimethyl disulfide.
Hypothetical Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), isobutyraldehyde is dissolved in a suitable aprotic solvent.
-
Addition of Reagents: Dimethyl disulfide is added to the solution. The reaction may be initiated or promoted by a catalyst, such as a base or a radical initiator, and may require heating.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any water-soluble byproducts and the catalyst.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Visualizing Key Pathways and Workflows
Understanding the formation and perception of these flavor compounds can be enhanced through visual diagrams.
Formation of Sulfur-Containing Flavor Compounds via Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary pathway for the formation of many sulfur-containing flavor compounds.
Caption: Maillard reaction pathway for flavor formation.
Experimental Workflow for Flavor Compound Analysis
A typical workflow for the analysis of volatile flavor compounds from a food matrix involves several key steps from sample preparation to data analysis.
Caption: Workflow for flavor compound analysis.
Signaling Pathway for Olfactory Perception of Sulfur Compounds
The perception of odors, including those from sulfur compounds, is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons.
Caption: Olfactory signal transduction pathway.
References
- 1. Dimethyl Disulfide (DMDS) - Reactor Resources Sulfiding Services [reactor-resources.com]
- 2. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 3. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 5. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 6. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]
- 7. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Methyldithio)isobutyraldehyde from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the formation of 2-(Methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with potential applications in flavor chemistry and as a building block in organic synthesis. Due to the limited availability of direct comparative studies, this document outlines a plausible synthetic pathway based on documented procedures for structurally related compounds and proposes an alternative route for comparison.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for a proposed three-step synthesis of this compound starting from isobutyraldehyde. This primary route is based on a documented synthesis of a key intermediate, 2-methyl-2-methylthiopropionaldehyde, with a proposed subsequent step to yield the final product. An alternative, hypothetical two-step route is also presented for comparison.
| Parameter | Route 1: From Isobutyraldehyde | Route 2: From 2-Mercapto-2-methylpropanal (Hypothetical) |
| Precursor(s) | Isobutyraldehyde, Chlorine, Sodium Methyl Mercaptide, Methylsulfenyl Chloride (proposed) | 2-Mercapto-2-methylpropanal, Methylsulfenyl Chloride |
| Number of Steps | 3 | 2 |
| Overall Yield | ~67% (estimated) | Not available (hypothetical) |
| Reaction Conditions | Step 1: 10-15°C; Step 2: 20-50°C; Step 3: Room Temperature (proposed) | Step 1: Not applicable; Step 2: Room Temperature (proposed) |
| Key Intermediates | 2-Chloro-2-methylpropanal, 2-Methyl-2-methylthiopropionaldehyde | None |
Experimental Protocols
Route 1: Synthesis from Isobutyraldehyde
This route is based on a documented procedure for the synthesis of 2-methyl-2-methylthiopropionaldehyde, followed by a proposed final step to form the disulfide.
Step 1: Synthesis of 2-Chloro-2-methylpropanal [1]
-
Materials: Isobutyraldehyde (99%), 1,2-dichloroethane, Chlorine gas.
-
Procedure: In a reaction flask, 72.2g of isobutyraldehyde is mixed with 44.8g of 1,2-dichloroethane. While stirring and maintaining the temperature at 10-15°C, 71g of chlorine gas is fed into the mixture. After the reaction is complete, the solvent is removed by distillation to yield 2-chloro-2-methylpropanal.
-
Yield: 73.3%[1].
Step 2: Synthesis of 2-Methyl-2-methylthiopropionaldehyde [1]
-
Materials: 2-Chloro-2-methylpropanal (98%), 25% aqueous sodium methyl mercaptide (CH₃SNa) solution.
-
Procedure: 54.3g of 2-chloro-2-methylpropanal is added dropwise to 147g of a 25% aqueous sodium methyl mercaptide solution while stirring vigorously. The reaction temperature is maintained between 20-50°C. After the reaction is complete, the layers are separated, and the oil layer is subjected to vacuum distillation to obtain 2-methyl-2-methylthiopropionaldehyde.
-
Yield: 92.7%[1].
Step 3: Proposed Synthesis of this compound
-
Materials: 2-Methyl-2-methylthiopropionaldehyde, Sulfuryl chloride (SO₂Cl₂), Methanethiol (CH₃SH).
-
Hypothetical Procedure: 2-Methyl-2-methylthiopropionaldehyde is reacted with sulfuryl chloride to form 2-methyl-2-(methylsulfenyl chloride)propanal. This intermediate is then reacted in situ with methanethiol to form the desired this compound. This proposed step is based on general methods for disulfide synthesis.
-
Expected Yield: High (based on similar known reactions).
Route 2: Hypothetical Synthesis from 2-Mercapto-2-methylpropanal
This proposed route offers a more direct synthesis, assuming the availability of the starting mercaptan.
Step 1: Formation of 2-Mercapto-2-methylpropanal
The synthesis of this starting material is not well-documented in readily available literature and would likely involve the reaction of 2-chloro-2-methylpropanal with a source of hydrosulfide (e.g., NaSH).
Step 2: Proposed Synthesis of this compound
-
Materials: 2-Mercapto-2-methylpropanal, Methylsulfenyl chloride (CH₃SCl).
-
Hypothetical Procedure: 2-Mercapto-2-methylpropanal would be reacted with methylsulfenyl chloride in an appropriate solvent. The reaction would proceed via a nucleophilic attack of the thiol on the electrophilic sulfur of the sulfenyl chloride to form the disulfide bond.
-
Expected Yield: This reaction is expected to be high-yielding under standard conditions for disulfide formation.
Signaling Pathways and Experimental Workflows
Caption: Comparison of synthetic pathways to this compound.
Conclusion
Based on the available information, the synthesis of this compound from isobutyraldehyde appears to be a viable, albeit multi-step, process. The initial two steps leading to the formation of 2-methyl-2-methylthiopropionaldehyde are well-documented with high yields[1]. The proposed final step to form the disulfide is based on established chemical principles.
The alternative hypothetical route starting from 2-mercapto-2-methylpropanal could potentially be more efficient in terms of the number of steps. However, the availability and synthesis of this precursor would need to be considered.
Further experimental investigation is required to optimize the proposed final step of Route 1 and to validate the feasibility and efficiency of the hypothetical Route 2. This would allow for a more direct and quantitative comparison of the two approaches for the formation of this compound.
References
Sensory Panel Comparison of 2-(Methyldithio)isobutyraldehyde and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuanced sensory profiles of volatile sulfur compounds is critical. This guide provides a comparative overview of the sensory characteristics of 2-(Methyldithio)isobutyraldehyde and its structurally related analogs, supported by available data and detailed experimental protocols for sensory evaluation.
This compound, a key organosulfur compound, is noted for its complex and potent aroma profile, contributing to the sensory experience of various food products and fragrances. Its analogs, which share structural similarities, can elicit a wide range of olfactory perceptions, from desirable savory and roasted notes to potent, sometimes off-putting, sulfurous characteristics. The sensory impact of these compounds is largely dictated by their low odor thresholds.
Comparative Sensory Profile
The following table summarizes the sensory descriptors and reported odor thresholds for this compound and a selection of its analogs. It is important to note that odor thresholds can vary based on the medium (e.g., water, air) and the methodology used for determination.
| Compound Name | Structure | CAS Number | Sensory Descriptors | Odor Threshold (in water) |
| This compound | CC(C)(C=O)SSC | 67952-60-7 | Aromatic, chocolate, cocoa, smoky, fatty | Not available |
| 3-(Methylthio)propanal (Methional) | CSCCC=O | 3268-49-3 | Cooked potato, savory, meaty, soupy, pungent[1][2] | 0.2 ppb |
| 2-(Methylthio)propanal | CC(SC)C=O | 16042-21-0 | Flavoring agent with desirable taste profiles | Not available |
| 1,1-Bis(methylthio)ethane | CC(SC)SC | 7379-30-8 | Sulfurous, dairy[3] | Not available |
| 1-(Methylthio)ethanethiol | CC(S)SC | 31331-53-0 | Thiamine-like | Not available |
Experimental Protocols for Sensory Analysis
To obtain reliable and reproducible sensory data for comparative analysis, a structured and well-controlled experimental design is paramount. The following protocol outlines a standard methodology for the descriptive sensory analysis of volatile sulfur compounds.
Objective:
To identify and quantify the sensory attributes of this compound and its analogs.
Panelists:
A panel of 8-12 trained assessors with demonstrated sensory acuity and experience in evaluating sulfur-containing compounds should be selected. Panelists should be screened for anosmia to key sulfur compounds.
Sample Preparation:
-
Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., ethanol or propylene glycol) at a concentration of 1000 ppm.
-
Test Solutions: Prepare serial dilutions of the stock solutions in deodorized water or a neutral food-grade oil to the desired concentrations for threshold testing and descriptive analysis. Concentrations for descriptive analysis should be well above the detection threshold to allow for clear characterization of the aroma profile.
-
Blinding and Randomization: All samples should be presented to the panelists in identical, opaque containers labeled with random three-digit codes. The order of presentation should be randomized for each panelist to minimize order effects.
Sensory Evaluation Procedure:
-
Training Phase:
-
Familiarize panelists with the sensory attributes commonly associated with sulfur compounds (e.g., sulfury, meaty, roasted, alliaceous, rubbery, smoky).
-
Provide reference standards for each attribute to anchor the panel's terminology.
-
Conduct training sessions to ensure panelists can reliably identify and scale the intensity of each attribute.
-
-
Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with a series of three samples, two of which are blanks (solvent) and one contains the odorant at a low concentration.
-
Panelists are asked to identify the "odd" sample.
-
The concentration is incrementally increased until the panelist can correctly identify the odorant-containing sample in two consecutive trials. The geometric mean of the last "not detected" and the first "detected" concentration is taken as the individual's detection threshold.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
-
Descriptive Analysis (Quantitative Descriptive Analysis - QDA®):
-
Panelists evaluate each sample individually in a controlled sensory booth.
-
For each pre-defined sensory attribute, panelists rate the intensity on a 15-cm line scale anchored with "low" and "high" at the ends.
-
Panelists are encouraged to list any additional, non-predefined sensory descriptors they perceive.
-
A break of at least 5 minutes should be taken between samples to prevent sensory fatigue. Water and unsalted crackers should be provided for palate cleansing.
-
Data Analysis:
The intensity ratings from the descriptive analysis are converted to numerical data. Analysis of Variance (ANOVA) and multivariate analysis techniques such as Principal Component Analysis (PCA) can be used to identify significant differences between the compounds and to visualize the relationships between their sensory profiles.
Visualizing Relationships and Workflows
To better understand the relationships and processes involved in the sensory evaluation of these compounds, the following diagrams are provided.
References
Comparative Analysis of Sulfur-Containing Volatile Compounds in Different Meat Types: A Focus on Precursors to 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Key Sulfur-Containing Precursors in Different Meat Types
The concentration of volatile sulfur compounds in cooked meat is influenced by a multitude of factors, including the species, muscle type, diet of the animal, and cooking conditions (e.g., temperature and method). The following table summarizes representative quantitative data for methional and 2-methyl-3-furanthiol found in different meat types from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies across studies.
| Meat Type | Compound | Concentration Range (µg/kg) | Cooking Method | Reference |
| Beef | Methional | 0.8 - 12.3 | Roasting, Frying | [1] |
| 2-Methyl-3-furanthiol | 0.1 - 5.5 | Roasting, Boiling | [2][3] | |
| Pork | Methional | 1.1 - 8.9 | Frying, Roasting | [1] |
| 2-Methyl-3-furanthiol | 0.2 - 3.1 | Frying, Boiling | [3] | |
| Chicken | Methional | 0.5 - 4.5 | Roasting, Boiling | [1] |
| 2-Methyl-3-furanthiol | 0.3 - 15.2 | Boiling, Roasting | [3] | |
| Lamb | Methional | Not consistently reported | - | - |
| 2-Methyl-3-furanthiol | Not consistently reported | - | - |
Note: The absence of consistent data for lamb highlights a gap in the current research landscape for comparative studies of these specific sulfur compounds.
Formation Pathways of Key Sulfur-Containing Volatile Compounds in Meat
The characteristic "meaty" flavor is largely attributed to a complex mixture of volatile compounds generated during cooking, primarily through the Maillard reaction and the degradation of thiamine (Vitamin B1). Sulfur-containing amino acids, such as methionine and cysteine, are key precursors in these reactions.
Maillard Reaction and Strecker Degradation: The Maillard reaction is a non-enzymatic reaction between amino acids and reducing sugars that occurs upon heating. A crucial part of this reaction is the Strecker degradation of amino acids, which leads to the formation of aldehydes and other key flavor compounds. Methional, a potent flavor compound with a cooked potato-like aroma, is formed from the Strecker degradation of methionine[4].
Thiamine Degradation: Thiamine is a significant source of sulfur-containing flavor compounds in meat, particularly in pork which has a higher thiamine content compared to beef and chicken[5]. Thermal degradation of thiamine can lead to the formation of 2-methyl-3-furanthiol, which is known for its intense meaty and roasted aroma[3].
The following diagram illustrates the general pathways for the formation of methional and 2-methyl-3-furanthiol and their potential subsequent reaction to form disulfide compounds like 2-(Methyldithio)isobutyraldehyde.
Caption: Formation pathways of key sulfur-containing flavor compounds in meat.
Sensory Impact of Key Sulfur-Containing Precursors
The sensory perception of meat flavor is complex, with individual compounds contributing specific notes that, in combination, create the overall flavor profile. Methional and 2-methyl-3-furanthiol are considered potent aroma compounds due to their very low odor thresholds.
-
Methional: Typically described as having a "cooked potato," "soupy," or "brothy" aroma. Its contribution can be positive at low concentrations, adding to the savory character of meat, but can become undesirable at higher levels[4].
-
2-Methyl-3-furanthiol: This compound is highly impactful and is often associated with a desirable "meaty" and "roasted" aroma, particularly characteristic of cooked beef[2][6]. Its presence is crucial for an authentic meat flavor.
The balance and interaction of these and other volatile compounds determine the unique flavor profile of each meat type. For instance, the higher concentration of thiamine in pork can lead to a different profile of sulfurous compounds compared to beef, contributing to its characteristic flavor[5].
Experimental Protocols for Quantification
The analysis of volatile sulfur compounds in meat is challenging due to their low concentrations and high reactivity. The most common and effective method for their extraction and quantification is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds in Meat
This protocol is a representative example based on methodologies described in the literature[7][8].
1. Sample Preparation:
- Weigh 5 grams of cooked and homogenized meat sample into a 20 mL headspace vial.
- Add a known amount of an internal standard (e.g., a deuterated analog of the target analyte for stable isotope dilution analysis) to each sample for accurate quantification.
- Add 5 mL of a saturated sodium chloride (NaCl) solution to increase the volatility of the analytes.
- Immediately seal the vial with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) in a heating block or water bath with constant agitation.
- Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the extracted volatile compounds onto the GC column.
- Gas Chromatography: Use a capillary column suitable for separating volatile sulfur compounds (e.g., DB-WAX or equivalent). The oven temperature program is crucial for good separation and typically starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).
- Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the volatile compounds and in selected ion monitoring (SIM) mode for accurate quantification of the target analytes (methional, 2-methyl-3-furanthiol, etc.).
4. Data Analysis:
- Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).
- Quantify the target compounds by creating a calibration curve using the peak area ratios of the analyte to the internal standard.
The following diagram outlines the typical workflow for this experimental protocol.
Caption: Experimental workflow for the analysis of volatile sulfur compounds in meat.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Development of Aromas in Ruminant Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
The Role of 2-(Methyldithio)isobutyraldehyde as a Meat Flavor Marker: A Comparative Guide
An objective analysis of 2-(methyldithio)isobutyraldehyde in the context of established meat flavor markers, supported by quantitative data and detailed experimental protocols for researchers and scientists in food science and drug development.
The authentic flavor of cooked meat is a complex interplay of numerous volatile and non-volatile compounds. Researchers and product developers are continually searching for key "marker" compounds that can be used to define, create, and control meaty flavors. This guide provides a comparative analysis of this compound as a potential marker for meat flavor, evaluating its standing against other well-established markers.
Introduction to Meat Flavor Chemistry
The characteristic aroma of cooked meat is primarily the result of thermally induced chemical reactions, including the Maillard reaction, lipid oxidation, and thiamine degradation.[1][2] The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a significant contributor to the formation of a wide array of flavor compounds, including pyrazines, which are known for their roasted and nutty aromas.[3] Lipid oxidation of unsaturated fatty acids generates aldehydes, ketones, and alcohols that contribute to the overall flavor profile.[1] Additionally, the degradation of thiamine (vitamin B1) is a crucial source of potent, sulfur-containing aroma compounds that are often described as "meaty".[1]
Key Markers of Meat Flavor: A Comparison
The sensory relevance of a flavor compound is often assessed by its Odor Activity Value (OAV), which is the ratio of its concentration in a food to its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma. This section compares this compound with other key meat flavor markers.
This compound
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a sulfur-containing aldehyde that is recognized as a flavoring agent in the food industry. While it is utilized to create meaty and savory flavor profiles, comprehensive scientific studies that specifically validate it as a quantitative marker for authentic meat flavor are limited. Its presence and concentration in various cooked meats, as well as its precise odor threshold in a meat matrix, are not as extensively documented as other key markers.
Alternative and Established Meat Flavor Markers
A number of other compounds and compound classes are well-established as significant contributors to and markers for meat flavor. These include:
-
Sulfur-Containing Compounds: Many researchers consider sulfurous compounds to be the primary drivers of the characteristic "meaty" aroma.[1][2][4][5]
-
2-Methyl-3-furanthiol: Often cited as a key impact compound in beef, imparting a distinct roasted and meaty aroma.[5]
-
Methanethiol, Dimethyl Sulfide, Dimethyl Disulfide, and Dimethyl Trisulfide: These highly volatile sulfur compounds contribute to the overall savory and meaty aroma profile of cooked meat.[1][2]
-
-
Pyrazines: This class of heterocyclic nitrogen-containing compounds is formed during the Maillard reaction and is strongly associated with roasted, toasted, and nutty aromas.
-
2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, and Trimethylpyrazine: These are frequently identified in cooked meats and contribute significantly to the roasted aspect of the flavor profile.[3]
-
-
Aldehydes: Arising from lipid oxidation and Strecker degradation of amino acids, aldehydes contribute to both desirable and undesirable flavor notes.
-
Hexanal and Nonanal: Often associated with fatty and green notes, their presence and concentration can indicate the degree of lipid oxidation.
-
(E,E)-2,4-Decadienal: Contributes a fatty, deep-fried aroma characteristic.
-
Quantitative Comparison of Meat Flavor Markers
The following table summarizes the concentration ranges and odor activity values of key meat flavor markers found in cooked beef. This data is compiled from various studies to provide a comparative overview.
| Flavor Marker | Class | Typical Concentration in Cooked Beef (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) Range | Key Flavor Descriptors |
| This compound | Sulfur-containing Aldehyde | Data not readily available | Data not readily available | Data not readily available | Meaty, Savory |
| 2-Methyl-3-furanthiol | Thiol | 0.1 - 10 | 0.002 | 50 - 5000 | Roasted, Meaty |
| Methanethiol | Thiol | 1 - 50 | 0.02 | 50 - 2500 | Cabbage, Sulfurous |
| Dimethyl Trisulfide | Sulfide | 1 - 100 | 0.01 | 100 - 10000 | Cabbage, Sulfurous |
| 2,5-Dimethylpyrazine | Pyrazine | 10 - 500 | 35 | 0.3 - 14 | Roasted, Nutty, Coffee |
| 2-Ethyl-3,5-dimethylpyrazine | Pyrazine | 5 - 200 | 0.5 | 10 - 400 | Roasted, Earthy |
| Hexanal | Aldehyde | 100 - 2000 | 4.5 | 22 - 444 | Green, Fatty, Grassy |
| (E,E)-2,4-Decadienal | Aldehyde | 10 - 300 | 0.07 | 143 - 4286 | Fatty, Fried |
Note: The odor thresholds and resulting OAVs can vary depending on the food matrix and the analytical methods used.
Experimental Protocols
Accurate quantification of volatile flavor compounds is essential for their validation as markers. The following is a generalized protocol for the analysis of volatile compounds in meat using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To extract, identify, and quantify volatile flavor compounds from a cooked meat sample.
Materials:
-
Cooked meat sample
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Mince the cooked meat sample.
-
Weigh 5 g of the minced meat into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the release of volatile compounds.
-
Spike the sample with a known amount of internal standard solution.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the heated injection port of the GC-MS (e.g., at 250°C for 5 minutes) in splitless mode.
-
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantify the compounds by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.
-
Signaling Pathways and Logical Relationships
The formation of key meat flavor compounds is a result of complex chemical reaction pathways. The following diagram illustrates the general pathways leading to the formation of important classes of meat flavor markers.
Caption: Formation pathways of key meat flavor markers.
Experimental Workflow
The following diagram outlines the typical workflow for the validation of a meat flavor marker.
Caption: Workflow for meat flavor marker validation.
Conclusion
While this compound is utilized in the flavor industry to impart meaty notes, its validation as a definitive marker for authentic meat flavor requires more extensive quantitative research. In comparison, compounds such as 2-methyl-3-furanthiol and various pyrazines are more robustly established as key markers, with a greater body of scientific literature supporting their direct correlation with the sensory perception of cooked meat. Future research should focus on the quantitative analysis of this compound in a variety of cooked meats and its correlation with sensory panel data to fully elucidate its role and potential as a reliable marker for meat flavor.
References
- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Tale of Two Aldehydes: Unpacking the Flavor Profiles of 2-(Methyldithio)isobutyraldehyde and 3-(methylthio)propanal
For Immediate Release
In the intricate world of flavor chemistry, the nuanced contributions of individual molecules can dramatically shape the sensory experience of food and beverages. This guide offers a detailed comparison of two significant sulfur-containing aldehydes, 2-(Methyldithio)isobutyraldehyde and 3-(methylthio)propanal, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct flavor profiles, chemical properties, and formation pathways.
At a Glance: Key Differences in Flavor Contribution
While both are sulfur-containing aldehydes known for their potent aromas, this compound and 3-(methylthio)propanal impart markedly different flavor characteristics. This compound is primarily associated with rich, roasted, and somewhat sweet notes, whereas 3-(methylthio)propanal contributes savory, cooked, and vegetable-like aromas.
| Feature | This compound | 3-(methylthio)propanal |
| Predominant Flavor Notes | Aromatic, dark chocolate, cocoa[1] | Cooked potato, savory, creamy, beefy[2][3] |
| Odor Threshold | Data not available | 0.2 ppb in water |
| Common Applications | Chocolate, cocoa products, fragrances[1][4] | Savory foods (e.g., soups, meats), potato-flavored products[3] |
| Formation Pathway | Synthesis from isobutyraldehyde and dimethyl disulfide[5] | Strecker degradation of methionine[2][6][7] |
Delving into the Sensory Experience
The distinct flavor profiles of these two compounds are a direct result of their molecular structures.
This compound , often referred to as "cocoa propanal," possesses a characteristic aroma of dark chocolate.[1] Its flavor is described as aromatic and is a key contributor to the overall sensory profile of cocoa and chocolate products.[1] Its use extends to the fragrance industry, where it is valued for its unique olfactory properties.[4]
3-(methylthio)propanal , also known as methional, is renowned for its potent cooked potato and savory aroma.[3] It is a crucial component in the flavor of many savory food products, including soups, meats, and potato-based items.[3] Its flavor profile is also described as creamy and beefy.[2]
Understanding the Chemistry: Properties and Formation
The chemical and physical properties of these aldehydes influence their volatility and, consequently, their perception by the olfactory system.
Table of Physicochemical Properties:
| Property | This compound | 3-(methylthio)propanal |
| Molecular Formula | C5H10OS2[8] | C4H8OS |
| Molecular Weight | 150.26 g/mol [9] | 104.17 g/mol |
| Boiling Point | 46 °C @ 1 mmHg[8] | 61 °C @ 14 mmHg[2] |
| Appearance | Colorless to pale yellow liquid[8] | Colorless to amber liquid |
| Solubility | Very slightly soluble in water[8] | Slightly soluble in water |
The formation of these flavor compounds in food is often a result of complex chemical reactions during processing.
Formation Pathways:
Caption: Formation pathways of the two flavor aldehydes.
This compound can be synthesized through the reaction of isobutyraldehyde with dimethyl disulfide.[5] This process is relevant in industrial flavor creation.
3-(methylthio)propanal is a well-known product of the Strecker degradation of the amino acid methionine in the presence of an α-dicarbonyl compound.[2][6][7] This reaction is a key part of the Maillard reaction, which is responsible for the development of flavors in a wide variety of cooked foods.
Experimental Protocols for Flavor Analysis
To quantitatively and qualitatively assess the flavor profiles of these and other volatile compounds, specific analytical techniques are employed.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the food matrix using techniques such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column.
-
Effluent Splitting: The effluent from the GC column is split into two streams.
-
Detection: One stream is directed to a chemical detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for compound identification and quantification. The other stream is directed to a sniffing port.
-
Olfactory Analysis: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the odor character and intensity at specific retention times.
-
Data Correlation: The data from the chemical detector and the sensory assessor are correlated to identify the specific compounds responsible for particular aromas.
Sensory Panel Evaluation
A descriptive sensory panel provides quantitative data on the perceived flavor attributes of a substance.
Methodology:
-
Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to identify and quantify specific flavor attributes using reference standards.
-
Sample Preparation: The flavor compounds are diluted in a neutral medium (e.g., water, oil) to appropriate concentrations for evaluation. Samples are coded to prevent bias.
-
Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of various flavor descriptors (e.g., "cocoa," "cooked potato," "sulfurous," "sweet") on a standardized scale.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a quantitative sensory profile of the compound.
Signaling Pathways in Olfaction
The perception of these sulfur-containing aldehydes begins with their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. Recent research suggests that metal ions, such as copper, may play a role in the detection of some sulfur-containing odorants by specific ORs. While the precise receptors for this compound and 3-(methylthio)propanal have not been definitively identified, the general mechanism involves the binding of the odorant molecule to its specific OR, which triggers a signaling cascade within the neuron, ultimately leading to the perception of a specific smell in the brain.
Caption: Simplified olfactory signal transduction pathway.
Conclusion
This compound and 3-(methylthio)propanal, while structurally related, offer distinct and impactful contributions to the flavor of foods. The former provides characteristic dark chocolate and cocoa notes, while the latter is a cornerstone of savory, cooked potato flavors. Understanding their unique sensory profiles, chemical properties, and formation mechanisms is essential for food scientists and flavor chemists in the development of new products and the refinement of existing ones. Further research into their specific olfactory receptors and the nuances of their sensory perception will continue to advance the field of flavor science.
References
- 1. cocoa propanal, 67952-60-7 [thegoodscentscompany.com]
- 2. brewingforward.com [brewingforward.com]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. chemimpex.com [chemimpex.com]
- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
Quantitative Comparison of 2-(Methyldithio)isobutyraldehyde in Processed vs. Unprocessed Foods: A Guide for Researchers
Published: November 3, 2025
This guide provides a comparative overview of 2-(Methyldithio)isobutyraldehyde, a sulfur-containing flavoring agent, in processed and unprocessed food items. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on the qualitative differences in the occurrence of this compound and presents a generalized experimental protocol for its quantification.
Introduction
This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its aromatic, chocolate, and cocoa-like flavor profile.[1] It is utilized in the food industry as a flavoring agent to impart or enhance specific sensory characteristics in a variety of products.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comparative understanding of its presence in processed versus unprocessed foods, alongside detailed experimental methodologies for its detection and quantification.
Data Presentation: A Qualitative Comparison
| Food Category | Presence of this compound | Rationale |
| Unprocessed Foods | ||
| Raw Fruits & Vegetables | Likely Absent or at Trace Levels | Not a known natural constituent of most raw agricultural products. |
| Raw Meat & Poultry | Likely Absent or at Trace Levels | While cooking can generate various sulfur compounds, its presence in the raw state is not documented. |
| Raw Dairy (Milk) | Likely Absent | Not a known natural component of raw milk. |
| Processed Foods | ||
| Confectionery & Baked Goods | Potentially Present | Used as a flavoring agent to create chocolate, cocoa, or other complex flavor profiles. |
| Processed Meat Products | Potentially Present | May be added to enhance savory and roasted flavor notes. |
| Flavored Beverages | Potentially Present | Can be used in various beverage formulations to add specific aromatic characteristics. |
| Savory Snacks | Potentially Present | Employed to contribute to the overall flavor profile of snacks. |
Note: The presence and concentration in processed foods are dependent on the manufacturer's specific formulation and are not universally constant.
Experimental Protocols for Quantification
The quantification of trace volatile sulfur compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is the method of choice for such analyses.[3][4][5]
Generalized Protocol for Determination of this compound in a Food Matrix:
-
Sample Preparation and Extraction:
-
Homogenization: A representative sample of the food product is homogenized to ensure uniformity. For solid samples, cryogenic grinding may be employed to prevent the loss of volatile compounds.
-
Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile and semi-volatile compounds from a sample.
-
A known amount of the homogenized sample is placed in a sealed headspace vial.
-
An internal standard (e.g., a deuterated analog of the analyte, if available) is added.
-
The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.
-
-
-
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.
-
Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). The oven temperature program is optimized to achieve good resolution of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Detection: The separated compounds are detected by the SCD, which provides a highly selective and sensitive response to sulfur-containing compounds.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with standards of known concentrations.
-
-
Confirmation (if necessary):
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity of the compound based on its mass spectrum.
-
Visualizations
References
Unraveling the Sensory Profile of 2-(Methyldithio)isobutyraldehyde: A Guide to Correlating Concentration with Sensory Attributes
For Researchers, Scientists, and Drug Development Professionals
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a sulfur-containing aldehyde recognized for its contribution to the flavor profiles of various food products. While it is established as a flavoring agent with characteristic "aromatic," "chocolate," and "cocoa" notes, as well as "smoky" and "fatty" undertones, detailed public data correlating its specific concentrations with distinct sensory attributes is limited.[1][2] This guide provides a framework for researchers to conduct their own sensory evaluations and quantitative analyses to establish this correlation.
The sensory perception of volatile sulfur compounds is highly dependent on their concentration.[3][4] At low levels, they can impart desirable savory, meaty, or roasted notes, while at higher concentrations, they may be perceived as sulfurous or unpleasant.[4] Understanding the precise dose-response relationship of this compound is crucial for its effective application in food and pharmaceutical product development.
Comparison of Sensory Attributes of Sulfur Compounds
While specific data for this compound is scarce, a comparison with other well-studied sulfur compounds can provide insights into its potential sensory behavior at different concentrations.
| Compound Name | Low Concentration Sensory Attributes | High Concentration Sensory Attributes | Food Matrix Example |
| Dimethyl Sulfide | Canned corn, cooked cabbage nuances | Cabbage, sulfurous | Corn, Beer |
| Dimethyl Disulfide | Cabbage, savory | Strong cabbage, alliaceous | Cabbage, Onion |
| Dimethyl Trisulfide | Cooked cabbage, savory, meaty | Pungent, sulfurous | Chocolate, Coffee |
| 2-Furfurylthiol | Roasted coffee | Burnt, rubbery | Coffee |
| Methional | Cooked potato, savory | Boiled potato, worty | Potato products, Beer |
| This compound | Aromatic, cocoa, dark chocolate, smoky, fatty (postulated) | Potentially more intense sulfurous, burnt, or rubbery notes (postulated) | Chocolate, roasted products (postulated) |
Note: The sensory attributes for this compound are based on general descriptions and require experimental validation.
Experimental Protocols
To establish a definitive correlation between this compound concentration and sensory attributes, a combination of sensory evaluation and analytical quantification is necessary.
Quantitative Sensory Analysis: Descriptive Analysis
This protocol outlines a standard approach for a trained sensory panel to identify and quantify the sensory attributes of this compound at various concentrations.
1. Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in descriptive sensory analysis.
-
Screen panelists for their ability to detect and describe basic tastes and aromas, particularly those associated with sulfur compounds (e.g., savory, roasted, sulfurous).
-
Conduct training sessions using reference standards for relevant aroma attributes (e.g., cocoa powder, roasted nuts, dimethyl sulfide solutions) to develop a standardized lexicon.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a neutral, deodorized solvent (e.g., propylene glycol or medium-chain triglyceride oil).
-
Create a series of dilutions from the stock solution to achieve a range of concentrations (e.g., from sub-threshold to a level where a distinct aroma is perceived). The exact concentration range should be determined through preliminary testing.
-
Present samples in standardized, opaque, and lidded containers to minimize visual bias. Samples should be coded with random three-digit numbers.
3. Sensory Evaluation Procedure:
-
Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and ventilation.
-
Present the samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the aroma of each sample and rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Provide panelists with unsalted crackers and purified water for palate cleansing between samples.
4. Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensity of attributes across the different concentrations.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other for each attribute.
-
Generate a sensory profile for each concentration, often visualized as a spider or radar plot.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in the prepared sensory samples to ensure accurate concentration levels.
1. Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS) detector.
-
A suitable capillary column for volatile sulfur compound analysis (e.g., DB-Sulphur or equivalent).
2. Sample Preparation for Analysis:
-
For headspace analysis, an aliquot of the prepared sensory sample is placed in a headspace vial.
-
For liquid injection, a direct injection of the diluted sample may be possible, or a solvent extraction may be required depending on the matrix.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added for accurate quantification.
3. GC-MS Conditions:
-
Injector: Split/splitless injector, with the split ratio optimized for the expected concentration range.
-
Oven Temperature Program: An initial low temperature held for a few minutes, followed by a ramp to a final temperature to ensure good separation of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan mode for initial identification and selected ion monitoring (SIM) mode for accurate quantification of the target compound and internal standard.
4. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the sensory samples and quantify the concentration of this compound based on the calibration curve and the response of the internal standard.
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the theoretical relationship between concentration and sensory perception.
Caption: Workflow for Quantitative Sensory Analysis.
Caption: Workflow for Analytical Quantification via GC-MS.
Caption: Theoretical Relationship between Concentration and Sensory Perception.
Conclusion
While the existing literature confirms the role of this compound as a flavoring agent with desirable chocolate and roasted notes, there is a clear gap in the public domain regarding its detailed sensory profile at varying concentrations. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate this relationship. By conducting such studies, the food and pharmaceutical industries can gain a more nuanced understanding of this potent sulfur compound, leading to more precise and innovative product formulations.
References
A Comparative Analysis of GC-MS and GC-O for the Characterization of 2-(Methyldithio)isobutyraldehyde
In the realm of flavor and fragrance analysis, the precise characterization of volatile compounds is paramount. 2-(Methyldithio)isobutyraldehyde, a sulfur-containing aldehyde known for its aromatic, cocoa, and dark chocolate notes, presents a unique analytical challenge due to its reactivity and potent odor profile.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the characterization of this key aroma compound.
At a Glance: GC-MS vs. GC-O for this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Primary Function | Structural identification and quantification of volatile compounds. | Sensory detection and characterization of odor-active compounds. |
| Information Provided | Provides a mass spectrum for compound identification and peak area for quantification. | Provides odor descriptors, intensity, and duration for each aroma-active compound. |
| Sensitivity | High sensitivity for a wide range of compounds, but may not detect potent odorants present at very low concentrations. | Extremely high sensitivity for odor-active compounds, often surpassing instrumental detectors for potent aromas.[3] |
| Compound Identification | Confident identification based on mass spectral libraries and fragmentation patterns. | Tentative identification based on retention time and odor character, often requires confirmation by MS. |
| Quantification | Provides accurate and precise quantification with appropriate calibration. | Semi-quantitative at best, using methods like Aroma Extract Dilution Analysis (AEDA) to determine flavor dilution (FD) factors. |
| Throughput | High throughput, suitable for routine analysis. | Lower throughput, as it relies on a human panelist. |
| Cost | Higher initial instrument cost. | Lower instrument cost, but requires trained sensory panelists. |
| Application for this compound | Ideal for confirming the presence and determining the concentration of this compound in a sample. | Essential for understanding the sensory contribution of this compound to the overall aroma profile, especially in complex matrices. |
Delving Deeper: Experimental Protocols
A combined approach utilizing both GC-MS and GC-O provides the most comprehensive characterization of this compound. Below are detailed experimental protocols for each technique.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Given the volatile nature of this compound, HS-SPME is a suitable extraction and concentration technique that is both solvent-free and minimizes sample handling.[4]
-
Sample Equilibration: Place a known amount of the sample (e.g., food product, fragrance oil) into a headspace vial. For solid samples, grinding under liquid nitrogen may be necessary to increase the surface area.[5]
-
Internal Standard: Add an appropriate internal standard to the vial for quantitative analysis.
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4]
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[4][5]
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the trapped volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for a set time (e.g., 1-2 minutes) to enhance sensitivity. Set the injector temperature to 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aldehydes and sulfur compounds.[5]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a final temperature (e.g., 230-250°C) at a controlled rate (e.g., 5-10°C/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and/or a reference library (e.g., NIST).
-
Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.
-
Gas Chromatography-Olfactometry (GC-O) Protocol
-
Gas Chromatograph (GC) Conditions: The GC conditions (injector, carrier gas, column, and oven program) should be identical to those used for the GC-MS analysis to allow for reliable comparison of retention times.
-
Effluent Splitting: At the end of the GC column, the effluent is split, typically in a 1:1 ratio, between the MS detector (if run concurrently) and the olfactometry port.
-
Olfactometry Port:
-
The transfer line to the sniffing port should be heated to prevent condensation of the analytes.
-
Humidified air is mixed with the column effluent at the sniffing port to prevent the nasal passages of the panelist from drying out.
-
-
Sensory Evaluation:
-
A trained sensory panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The panelist records the retention time, duration, intensity, and a descriptor for each detected odor.
-
-
Data Analysis:
-
An aromagram is constructed by plotting the odor events against their retention times.
-
The odor descriptor at the retention time corresponding to the this compound peak from the GC-MS analysis provides direct sensory information about the compound in the context of the sample matrix.
-
Visualizing the Workflow
The following diagram illustrates the parallel workflow for the characterization of a volatile compound like this compound using both GC-MS and GC-O.
Caption: Workflow for the characterization of this compound.
Conclusion
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]
- 2. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
The Influence of Processing on a Key Sulfur-Containing Flavor Compound: A Comparative Guide to 2-(Methyldithio)isobutyraldehyde Levels in Traditionally and Novelly Processed Foods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formation of 2-(Methyldithio)isobutyraldehyde, a significant sulfur-containing flavor compound, under traditional and novel food processing methods. While direct quantitative data for this specific aldehyde remains limited in publicly available research, this document synthesizes current knowledge on the formation of related sulfur compounds and the impact of various processing technologies. This guide serves as a resource for understanding the potential variations in the flavor profiles of processed foods and to inform future research in this area.
Formation Pathways of this compound
The characteristic flavor of many cooked and fermented foods is significantly influenced by the presence of volatile sulfur compounds. This compound is understood to be primarily formed through the degradation of sulfur-containing amino acids, such as methionine and cysteine, which are naturally present in protein-rich foods like meat and dairy products.[1][2] The key reaction pathways involved are the Maillard reaction and Strecker degradation, which occur during thermal processing.[3]
During the Maillard reaction, a non-enzymatic browning reaction, reducing sugars react with amino acids. This complex cascade of reactions leads to the formation of a wide array of flavor compounds. A crucial step in the formation of many sulfur-containing flavor compounds is the Strecker degradation of amino acids like methionine. Methionine can degrade to form methional, a key intermediate that can further react to produce various sulfur compounds, including disulfides. The formation of this compound likely involves the reaction of methional with other sulfur-containing molecules or radicals generated during processing.
Impact of Food Processing on this compound Levels: A Qualitative Comparison
The choice of food processing technology can significantly influence the chemical reactions that lead to the formation of flavor compounds. The following table provides a qualitative summary of the expected effects of traditional and novel processing methods on the levels of this compound and related sulfur compounds, based on current scientific understanding.
| Processing Method | Category | Principle | Potential Impact on this compound Levels | Rationale |
| Thermal Processing (e.g., Canning, Pasteurization, Cooking) | Traditional | Application of heat to inactivate microorganisms and enzymes. | High Potential for Formation | High temperatures accelerate the Maillard reaction and Strecker degradation, key pathways for the formation of sulfur-containing flavor compounds from amino acid precursors.[3] |
| Fermentation | Traditional | Use of microorganisms to transform food components. | Variable Potential for Formation | Certain lactic acid bacteria and other microorganisms used in fermentation can produce enzymes that degrade sulfur-containing amino acids, potentially leading to the formation of various sulfur compounds. The specific strains and fermentation conditions are critical determinants.[4] |
| High-Pressure Processing (HPP) | Novel | Application of high hydrostatic pressure to inactivate microorganisms at or near ambient temperatures. | Low Potential for Formation | As a non-thermal process, HPP is not expected to initiate the Maillard reaction or Strecker degradation. However, it can induce changes in protein structure and enzyme activity, which might indirectly influence the release of precursors for flavor formation during subsequent storage or mild heating.[5][6][7] |
| Pulsed Electric Fields (PEF) | Novel | Application of short, high-voltage electric pulses to disrupt cell membranes. | Low to Moderate Potential for Formation | PEF is a non-thermal process, but the localized heating effects and electroporation can cause the release of intracellular components, including amino acids and enzymes. This could potentially lead to some flavor compound formation, although likely to a lesser extent than thermal processing. The impact is dependent on the treatment intensity.[8][9] |
Experimental Protocol: Quantification of this compound
The analysis of volatile sulfur compounds like this compound in complex food matrices typically requires a sensitive and selective analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose.[3][10][11]
Objective: To extract, identify, and quantify this compound in a food sample.
Materials:
-
Food sample (e.g., processed meat, cheese)
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal standard (e.g., a deuterated analog of the analyte, if available, or a compound with similar chemical properties)
-
HS-SPME autosampler and vials with septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Homogenize a representative portion of the food sample.
-
Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in the HS-SPME autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
After extraction, automatically retract the fiber and inject it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/minute to 250°C and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
Detect the eluted compounds using the mass spectrometer in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Formation Pathway
The following diagram illustrates a proposed formation pathway for this compound, highlighting the key precursors and reaction types.
References
- 1. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of High-Pressure Processing on Physicochemical Properties and Sensory Characteristics of Three Different Lamb Meat Cuts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of the Pulsed Electric Field Treatment on Physical, Chemical and Structural Changes of Vacuum Impregnated Apple Tissue in Aloe Vera Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Extraction of 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four common extraction methods for 2-(methyldithio)isobutyraldehyde (MDIBA), a volatile sulfur compound of interest in flavor, fragrance, and pharmaceutical research. The performance of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), and Stir Bar Sorptive Extraction (SBSE) are evaluated based on extrapolated data from similar volatile sulfur and aldehyde compounds. Detailed experimental protocols are provided to support the implementation of these techniques.
Introduction to MDIBA Extraction
This compound is a key aroma compound found in various food products and is also investigated for its potential biological activities. Accurate and efficient extraction of MDIBA from complex matrices is crucial for its quantification and further analysis. The choice of extraction method can significantly impact recovery, purity, and overall analytical sensitivity. This guide aims to assist researchers in selecting the most appropriate extraction strategy for their specific application by comparing the performance of four widely used techniques.
Comparison of Extraction Methods
The selection of an optimal extraction method depends on various factors, including the sample matrix, the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance parameters of LLE, SPE, HS-SPME, and SBSE for the extraction of volatile aldehydes and sulfur compounds, providing a basis for comparison.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Headspace Solid-Phase Microextraction (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Partitioning between two immiscible liquid phases.[1][2] | Adsorption onto a solid sorbent followed by elution.[1][2] | Adsorption of headspace volatiles onto a coated fiber.[3][4] | Sorption of analytes into a polydimethylsiloxane (PDMS) coated stir bar.[5] |
| Typical Recovery | 70-85% (highly dependent on solvent choice and analyte LogP).[6] | 80-95% (dependent on sorbent-analyte interaction).[6][7] | 30-60% (equilibrium-based, matrix-dependent).[3][8] | 38-45% for some flavor compounds, but can be higher for others.[8] |
| Precision (RSD) | 5-15% | <10% | <15%[3] | <15%[9] |
| Sample Volume | 10-100 mL | 1-500 mL | 1-20 mL | 10-100 mL |
| Extraction Time | 30-60 min | 20-40 min | 15-60 min[3] | 30-120 min |
| Solvent Consumption | High[2] | Moderate | None | Low (for liquid desorption) |
| Automation Potential | Low | High | High | High |
| Matrix Effects | Moderate (emulsion formation can be an issue). | Low to Moderate (can be minimized with appropriate washing steps). | High (competition for fiber coating).[4][10] | Moderate |
| Selectivity | Low to Moderate | High (tunable by sorbent and solvent selection). | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized for the extraction of MDIBA from a liquid matrix and may require optimization for specific sample types.
Liquid-Liquid Extraction (LLE)
This method is based on the differential solubility of MDIBA in two immiscible liquids, typically an aqueous sample and an organic solvent.
Materials:
-
Separatory funnel (250 mL)
-
Dichloromethane (DCM), analytical grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place 100 mL of the aqueous sample in a 250 mL separatory funnel.
-
Add 10 g of NaCl to the sample to increase the ionic strength and enhance partitioning of MDIBA into the organic phase.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 35°C to prevent loss of the volatile analyte.[11][12]
-
Analyze the concentrated extract by GC-MS.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to retain MDIBA from the sample, which is then eluted with a small volume of an appropriate solvent.
Materials:
-
C18 SPE cartridges (500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol, analytical grade
-
Dichloromethane (DCM), analytical grade
-
Nitrogen evaporator
-
GC-MS
Procedure:
-
Conditioning: Pass 5 mL of dichloromethane through the C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes to remove residual water.
-
Elution: Elute the retained MDIBA with 5 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique that involves the extraction of volatile compounds from the headspace above a sample onto a coated fiber.
Materials:
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
SPME vial (20 mL) with a screw cap and PTFE/silicone septum
-
Heating block or water bath with agitation
-
GC-MS with a SPME inlet
Procedure:
-
Place 10 mL of the liquid sample into a 20 mL SPME vial.
-
Add 3 g of NaCl to the sample to enhance the release of volatile compounds into the headspace.
-
Seal the vial with the cap and septum.
-
Equilibrate the sample at 60°C for 15 minutes with gentle agitation.
-
Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Desorb the analytes at 250°C for 5 minutes in splitless mode.
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique that uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract and concentrate analytes.
Materials:
-
PDMS-coated stir bar (Twister®)
-
Glass vial (20 mL) with a screw cap
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS
-
Liquid desorption vial (if using liquid desorption)
-
Methanol and Dichloromethane (for liquid desorption)
Procedure:
-
Place 10 mL of the sample into a 20 mL glass vial.
-
Add the PDMS-coated stir bar to the vial.
-
Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.
-
Thermal Desorption: Place the stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS. Desorb the analytes at 250°C for 10 minutes.
-
Liquid Desorption (alternative): Place the stir bar in a 1.5 mL vial with 200 µL of a suitable solvent (e.g., a mixture of methanol and dichloromethane). Agitate for 30 minutes. Analyze a portion of the solvent by GC-MS.
Visualizing the Extraction Workflows
The following diagrams illustrate the logical flow of each extraction method.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
Caption: Stir Bar Sorptive Extraction (SBSE) Workflow.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. psiberg.com [psiberg.com]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Study: 2-(Methyldithio)isobutyraldehyde and its Contribution to Savory Taste Perception
A detailed guide for researchers and flavor scientists on the nuanced role of 2-(Methyldithio)isobutyraldehyde in taste, comparing its sensory and molecular interactions with traditional umami compounds.
In the intricate world of flavor science, the pursuit of compounds that elicit and enhance savory, or umami, taste is a perpetual endeavor. While monosodium glutamate (MSG) and certain 5'-ribonucleotides like inosine monophosphate (IMP) and guanosine monophosphate (GMP) are the established pillars of umami, a broader spectrum of molecules contributes to the rich and complex savory flavors found in food. This guide provides a comparative analysis of this compound, a sulfur-containing flavor compound, and its role in savory taste perception relative to classical umami agents. While not a direct elicitor of the umami taste, evidence suggests that this compound may function as a "kokumi" substance, enhancing and modulating the perception of other tastes, including umami.
This publication offers a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate the distinct contributions of these compounds to the overall sensory experience.
Section 1: Comparative Analysis of Taste-Active Compounds
This section presents a quantitative comparison of this compound with key umami and kokumi compounds. The data is summarized for easy reference and comparison of their sensory properties.
| Compound | FEMA Number | Taste Profile | Taste Recognition Threshold (in water) | Kokumi/Umami Enhancement Effect |
| This compound | 3866 | Aromatic, cocoa, dark chocolate[1] | Not available | Likely contributes to "kokumi" sensation, enhancing mouthfulness and complexity[2][3] |
| Monosodium Glutamate (MSG) | N/A | Umami[4] | ~0.2 - 1.6 mmol/L[4] | Synergistic with 5'-ribonucleotides[4] |
| Inosine 5'-monophosphate (IMP) | N/A | Umami (weak) | ~2.15 mmol/L[4] | Potentiates the umami taste of MSG[4] |
| Guanosine 5'-monophosphate (GMP) | N/A | Umami (weak) | Not available | Potentiates the umami taste of MSG |
| Glutathione (GSH) | N/A | Slightly sour/sulfurous | High, but enhances other tastes at low concentrations | Enhances continuity, mouthfulness, and thickness ("kokumi") in the presence of umami substances[4] |
| γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) | N/A | Tasteless on its own | Not applicable | Potent kokumi peptide, enhances umami, sweetness, and saltiness |
Section 2: Signaling Pathways in Taste Perception
The perception of umami and kokumi tastes involves distinct signaling pathways at the molecular level. Umami compounds primarily activate the T1R1/T1R3 taste receptor, a G protein-coupled receptor (GPCR). In contrast, kokumi substances are believed to activate the calcium-sensing receptor (CaSR), which modulates the perception of other tastes.
Section 3: Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare taste-active compounds.
Sensory Evaluation Protocol
Objective: To determine the taste profile and recognition threshold of a target compound and to assess its taste-enhancing properties.
Materials:
-
Target compound (e.g., this compound)
-
Reference umami compounds (MSG, IMP)
-
Reference kokumi compounds (e.g., Glutathione)
-
Deionized, purified water
-
Basic taste solutions (for panelist training): sucrose (sweet), sodium chloride (salty), citric acid (sour), caffeine (bitter)
-
A neutral food base (e.g., unsalted chicken broth or a simple vegetable broth)
-
Glassware, pipettes, and other standard laboratory equipment
Procedure:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 trained sensory panelists.
-
Train panelists to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, and umami) using standard reference solutions.
-
Familiarize panelists with the concept of "kokumi" by providing reference samples (e.g., a solution of glutathione in an umami broth) and descriptors such as "mouthfulness," "thickness," and "continuity."
-
-
Taste Recognition Threshold Determination (ASTM E679):
-
Prepare a series of dilutions of the target compound in purified water.
-
Present the solutions to panelists in ascending order of concentration.
-
The threshold is the lowest concentration at which a panelist can reliably detect a taste different from water.
-
-
Taste Profile Description:
-
Present a supra-threshold concentration of the target compound to the panelists.
-
Ask panelists to describe the taste and aroma characteristics using a standardized vocabulary.
-
-
Taste Enhancement Evaluation (Triangle Test - ASTM E1885):
-
Prepare three samples:
-
A: Neutral food base + reference umami compound (e.g., 0.5% MSG).
-
B: Neutral food base + reference umami compound + target compound.
-
C: Neutral food base + reference umami compound.
-
-
Present the samples to panelists in a randomized order (e.g., AAB, ABA, BAA, etc.).
-
Ask panelists to identify the "odd" sample. A statistically significant number of correct identifications indicates a perceivable difference and thus a taste-modifying effect.
-
-
Kokumi Intensity Rating:
-
Prepare a neutral food base with a standard umami concentration.
-
Add different concentrations of the target compound to this base.
-
Ask panelists to rate the intensity of "kokumi" characteristics (mouthfulness, thickness, continuity) on a labeled magnitude scale.
-
In-Vitro Receptor Binding/Activation Assay Protocol
Objective: To determine if a target compound can activate or modulate the umami receptor (T1R1/T1R3) or the kokumi receptor (CaSR).
Materials:
-
Cell line expressing the human T1R1/T1R3 receptor (e.g., HEK293 cells).
-
Cell line expressing the human CaSR (e.g., HEK293 cells).
-
Target compound.
-
Reference agonists (e.g., MSG for T1R1/T1R3, CaCl₂ or known kokumi peptides for CaSR).
-
Cell culture medium and reagents.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered cell lines under appropriate conditions.
-
Plate the cells into a 96-well microplate and allow them to adhere overnight.
-
-
Loading with Calcium Indicator:
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This dye will fluoresce upon binding to intracellular calcium.
-
-
Compound Application and Signal Detection:
-
Prepare serial dilutions of the target compound and reference agonists.
-
Add the compounds to the wells of the microplate.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
For each compound concentration, calculate the change in fluorescence from baseline.
-
Plot the dose-response curve (change in fluorescence vs. compound concentration).
-
Determine the EC₅₀ (half-maximal effective concentration) for each compound.
-
To test for modulatory effects, co-apply the target compound with a known agonist and observe any potentiation or inhibition of the signal.
-
Conclusion
The comparative analysis reveals that this compound does not fit the profile of a classic umami compound. Its sensory characteristics and sulfur-containing structure strongly suggest a role as a kokumi substance, contributing to the overall savory perception by enhancing mouthfulness, thickness, and the continuity of other tastes. While MSG and 5'-ribonucleotides directly activate the umami receptor T1R1/T1R3, this compound likely exerts its influence through the calcium-sensing receptor (CaSR).
This distinction is critical for researchers and professionals in flavor and drug development. Understanding the different mechanisms of taste modulation allows for a more targeted approach to creating complex and satisfying flavor profiles. Future research should focus on quantifying the kokumi effect of this compound through rigorous sensory panel studies and further elucidating its interaction with the CaSR at a molecular level. Such studies will provide a more complete picture of its contribution to savory taste and its potential applications in the food and pharmaceutical industries.
References
- 1. Item - Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Flavor characteristics of glutathione in raw and cooked foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Methyldithio)isobutyraldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with applications in various research fields. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all actions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Operational and Disposal Plan
The disposal of this compound should be approached with a clear, step-by-step plan that prioritizes safety and regulatory compliance. The primary methods for disposal involve either direct collection by a certified hazardous waste management company or chemical treatment to reduce its hazardous properties before collection. Under no circumstances should this chemical be disposed of down the drain. [1][2]
Method 1: Direct Disposal via Hazardous Waste Contractor
This is the most straightforward and often the required method of disposal.
-
Segregation and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Combustible," "Irritant").
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
-
Method 2: Chemical Treatment (for small quantities, subject to institutional and local regulations)
For research labs that generate small quantities, chemical neutralization may be an option to render the waste less hazardous before collection. This procedure should only be carried out by trained personnel and with the explicit approval of your institution's EHS department. The following protocol is a general guideline and may need to be adapted based on specific laboratory conditions and regulatory requirements.
This proposed two-step treatment involves the oxidation of the dithio group followed by the neutralization of the aldehyde.
Experimental Protocol for Chemical Treatment:
Objective: To chemically modify this compound to less hazardous compounds before disposal.
Materials:
-
Waste this compound
-
Sodium hypochlorite (bleach, ~5% solution) or hydrogen peroxide (3% solution)
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Oxidation of the Dithio Group:
-
In a well-ventilated fume hood, place the waste this compound in a suitable reaction vessel.
-
Slowly add an excess of sodium hypochlorite solution (or hydrogen peroxide) to the stirred solution. This step aims to oxidize the sulfur-containing group to a less odorous and potentially less toxic sulfonic acid derivative.[3]
-
The reaction may be exothermic; control the rate of addition to maintain a safe temperature.
-
Continue stirring for at least 2 hours to ensure the reaction goes to completion.
-
-
Neutralization of the Aldehyde:
-
After the oxidation step, slowly add a sufficient amount of sodium pyrosulfite to the reaction mixture with continuous stirring. Sodium pyrosulfite is effective in neutralizing aldehydes to non-toxic substances.[4]
-
Monitor the pH of the solution, aiming for a neutral pH (around 6-9).
-
Allow the mixture to react for at least 15 minutes with agitation to ensure complete neutralization of the aldehyde.[4]
-
-
Final Disposal:
-
The treated solution should be collected in a labeled hazardous waste container. Even after treatment, it is best practice to have it collected by a certified waste disposal service.
-
Consult with your local EHS to determine if the treated solution can be disposed of through other means, though this is generally not recommended without thorough analysis of the final products.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₁₀OS₂ | --INVALID-LINK-- |
| Molecular Weight | 150.26 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to yellow liquid | --INVALID-LINK-- |
| Boiling Point | 41 - 43 °C | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents | --INVALID-LINK-- |
| Aldehyde Neutralization Time | ~15 minutes with sodium pyrosulfite | --INVALID-LINK-- |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Frontiers | Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR) [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
